Product packaging for Glucosamine sulfate sodium chloride(Cat. No.:CAS No. 1296149-13-7)

Glucosamine sulfate sodium chloride

Cat. No.: B3321011
CAS No.: 1296149-13-7
M. Wt: 573.3 g/mol
InChI Key: SNILGVJTEVNNRV-VQRMJQQYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glucosamine sulfate sodium chloride is a useful research compound. Its molecular formula is C12H28Cl2N2Na2O14S and its molecular weight is 573.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 572.0433687 g/mol and the complexity rating of the compound is 223. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H28Cl2N2Na2O14S B3321011 Glucosamine sulfate sodium chloride CAS No. 1296149-13-7

Properties

IUPAC Name

disodium;(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13NO5.2ClH.2Na.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;;;;;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;2*1H;;;(H2,1,2,3,4)/q;;;;2*+1;/p-2/t2*3-,4+,5+,6+;;;;;/m00...../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNILGVJTEVNNRV-VQRMJQQYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O.[Na+].[Na+].[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O.[Na+].[Na+].[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Cl2N2Na2O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296149-13-7
Record name Glucosamine sulfate sodium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1296149137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLUCOSAMINE SULFATE SODIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RI65CXJ9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide on the Physicochemical Properties of Glucosamine Sulfate Sodium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of glucosamine (B1671600) sulfate (B86663) sodium chloride. The information presented herein is intended to support research, development, and formulation activities involving this widely used compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical procedures.

Chemical Identity and Structure

Glucosamine sulfate sodium chloride is a stabilized form of glucosamine sulfate, a naturally occurring amino sugar and a prominent monosaccharide. It is a double salt, where the glucosamine sulfate is stabilized by the presence of sodium chloride. This stabilization is crucial for improving its shelf life and ensuring consistent potency.

  • Chemical Name: (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;sulfuric acid;sodium chloride

  • Synonyms: Glucosamine Sulfate 2NaCl, D-Glucosamine Sulfate Sodium Chloride Complex

  • Molecular Formula: C6H14NO5. H2SO4. NaCl

  • CAS Number: 38899-05-7

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various analytical sources.

PropertyValue
Molecular Weight 399.7 g/mol
Appearance White, crystalline powder
Odor Odorless
Solubility in Water Freely soluble
Melting Point Decomposes at approximately 190-194 °C
pKa ~7.5 (for the amine group)
Hygroscopicity Slightly hygroscopic
Optical Rotation +50.0° to +52.0° (specific rotation)

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard pharmaceutical analysis techniques.

This method determines the equilibrium solubility of this compound in a specific solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., deionized water) in a sealed, thermostated flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Analysis: Withdraw a sample of the supernatant. Filter the sample to remove any undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with refractive index detection.

  • Calculation: The solubility is expressed in mg/mL or mol/L.

DSC is a thermoanalytical technique used to determine the melting point and thermal behavior of a substance.

  • Sample Preparation: Accurately weigh a small amount (2-5 mg) of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram, which corresponds to the melting of the substance. The decomposition temperature can also be observed.

This method is used to determine the acid dissociation constant (pKa) of the ionizable amine group in glucosamine.

  • Solution Preparation: Dissolve a known amount of this compound in deionized water.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the titration curve, typically at the half-equivalence point.

Visualization of Methodologies and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships relevant to the analysis of this compound.

G cluster_prep Sample Preparation cluster_eq Equilibration cluster_analysis Analysis cluster_result Result a Excess Solute c Sealed Flask a->c b Known Volume of Solvent b->c d Agitate at Constant Temp (24-48 hrs) c->d e Withdraw Supernatant d->e f Filter Sample e->f g Quantify via HPLC f->g h Calculate Solubility (mg/mL) g->h G cluster_sample Sample Preparation & Setup cluster_run Thermal Analysis cluster_analysis Data Interpretation A Weigh 2-5 mg Sample into DSC Pan B Place Sample & Reference Pans in DSC Cell A->B C Heat at Constant Rate (e.g., 10 °C/min) under Nitrogen B->C D Record Thermogram (Heat Flow vs. Temp) C->D E Identify Endothermic Peak D->E F Determine Onset/Peak Temp as Melting/Decomposition Point E->F

A Technical Guide to the Synthesis and Purification of Glucosamine Sulfate Sodium Chloride for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosamine (B1671600) sulfate (B86663), stabilized as a double salt with sodium chloride, is a widely researched aminomonosaccharide for its potential therapeutic effects, particularly in the management of osteoarthritis. The synthesis and purification of high-purity glucosamine sulfate sodium chloride are critical for obtaining reliable and reproducible results in preclinical and clinical research. This technical guide provides an in-depth overview of the common synthesis routes, detailed purification protocols, and analytical methods for quality control. It is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of glucosamine-based therapeutics.

Introduction

Glucosamine is an endogenous aminomonosaccharide that serves as a fundamental building block for the biosynthesis of glycosaminoglycans, proteoglycans, and other macromolecules essential for the structure and function of articular cartilage.[1] Its sulfate form, often stabilized with sodium chloride to improve stability and handling, is the most common formulation used in clinical trials and dietary supplements.[2] The therapeutic potential of glucosamine is attributed to its role in the hexosamine biosynthesis pathway and its anti-inflammatory properties.[3][4][5] This guide details the chemical synthesis and purification of this compound, providing researchers with the necessary protocols to produce this compound for investigational use.

Synthesis of this compound

There are two primary routes for the synthesis of this compound: the hydrolysis of chitin (B13524) from crustacean shells and the conversion of glucosamine hydrochloride.

Synthesis from Chitin

Chitin, a polymer of N-acetylglucosamine, is the most abundant natural source for glucosamine production.[6] The process involves the demineralization and deproteinization of crustacean shells, followed by acid hydrolysis of the purified chitin.

Experimental Protocol: Acid Hydrolysis of Chitin

  • Deproteinization and Demineralization of Chitin Source (e.g., Shrimp Shells):

    • Wash and dry shrimp shells thoroughly.

    • Treat the shells with a dilute sodium hydroxide (B78521) solution (e.g., 1 M NaOH) at an elevated temperature (e.g., 90°C) for 1-2 hours to remove proteins.

    • Wash the shells with deionized water until the washings are neutral.

    • Treat the deproteinized shells with a dilute hydrochloric acid solution (e.g., 1 M HCl) at room temperature for 1-2 hours to remove calcium carbonate and other minerals.

    • Wash the resulting chitin with deionized water until neutral and dry completely.

  • Acid Hydrolysis of Chitin to Glucosamine Sulfate:

    • In a reaction vessel, add 50g of dried, powdered chitin to 300g of 70% (w/w) sulfuric acid.[7]

    • Heat the mixture to 90-100°C and maintain this temperature for 4 hours with constant stirring to facilitate hydrolysis.[7]

    • Cool the reaction mixture to room temperature.

Synthesis from Glucosamine Hydrochloride

A common laboratory-scale synthesis involves the conversion of commercially available glucosamine hydrochloride to glucosamine sulfate. This method offers a more controlled reaction with higher purity of the starting material.

Experimental Protocol: Conversion of Glucosamine Hydrochloride

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve 430 g (2 moles) of glucosamine hydrochloride and 142 g (1 mole) of anhydrous sodium sulfate in 2000 g of purified water.[8]

    • Heat the solution to 45°C while stirring.[8]

    • Maintain the reaction at this temperature for 2 hours to ensure complete conversion.[8]

Purification of this compound

Purification is a critical step to remove impurities, including unreacted starting materials, by-products, and color. The primary methods for purification are decolorization, precipitation, and crystallization.

Experimental Protocol: Purification

  • Decolorization:

    • To the cooled reaction mixture from either synthesis route, add activated charcoal (approximately 5g for the chitin hydrolysis method) to decolorize the solution.[7]

    • Stir the suspension for 30-60 minutes at room temperature.

    • Filter the mixture through a bed of celite or a suitable filter paper to remove the activated charcoal and any other insoluble impurities.

  • Precipitation/Crystallization:

    • To the clarified filtrate, slowly add a water-miscible organic solvent, such as ethanol (B145695) or acetone, with vigorous stirring. A typical ratio is to add 5-7 parts by volume of the organic solvent to the aqueous solution.

    • Continue stirring as a white precipitate of this compound forms.

    • Cool the suspension in an ice bath to maximize precipitation.

    • Collect the precipitate by vacuum filtration.

    • Wash the collected solid with the organic solvent used for precipitation to remove any remaining soluble impurities.

    • Dry the purified this compound in a vacuum oven at a temperature not exceeding 60°C to a constant weight. A yield of approximately 60-70% can be expected from the glucosamine hydrochloride conversion method.[9][10]

Quality Control and Analysis

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for assay and impurity profiling.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV or Refractive Index (RI) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[11]

  • Mobile Phase: A typical mobile phase consists of a buffer (e.g., potassium dihydrogen phosphate, pH 3.0) and an organic modifier like acetonitrile.[11] An isocratic elution is often sufficient.

  • Flow Rate: A flow rate of 1.0 mL/min is generally used.[11]

  • Detection: UV detection at a low wavelength (e.g., 195-210 nm) can be employed.[12] For methods without derivatization, an RI detector may provide a stronger signal.[13]

  • Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a standard solution of USP-grade this compound at the same concentration as the sample.

  • Analysis: Inject both the sample and standard solutions into the HPLC system and compare the retention times and peak areas to determine the identity and purity of the synthesized compound.

Data Presentation

The following tables summarize typical quantitative data associated with the synthesis and analysis of this compound.

Table 1: Synthesis Parameters and Expected Yields

Synthesis RouteKey ReactantsReaction Temperature (°C)Reaction Time (hours)Expected Yield (%)Reference
From ChitinChitin, Sulfuric Acid90-1004Variable (dependent on source)[7]
From Glucosamine HClGlucosamine HCl, Sodium Sulfate45260-70[8][9][10]

Table 2: HPLC Method Parameters for Quality Control

ParameterConditionReference
ColumnC18 Reversed-Phase (250 x 4.6 mm, 5 µm)[11]
Mobile PhaseAcetonitrile:Potassium Dihydrogen Phosphate Buffer (pH 3.0)[11]
Flow Rate1.0 mL/min[11]
DetectionUV at 195-210 nm or Refractive Index (RI)[12][13]
Linearity Range84 - 504 µg/mL[12]
Accuracy (Recovery)98.0 - 102.0%[12]

Biological Context and Signaling Pathways

Glucosamine's biological effects are primarily linked to its role as a substrate in the Hexosamine Biosynthesis Pathway (HBP) and its ability to modulate inflammatory signaling pathways.

The Hexosamine Biosynthesis Pathway (HBP)

The HBP is a metabolic pathway that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial precursor for the glycosylation of proteins and lipids. By providing an exogenous source of glucosamine, the pathway can be supplemented, potentially enhancing the synthesis of essential macromolecules in cartilage, such as glycosaminoglycans.

Hexosamine_Biosynthesis_Pathway Glucose Glucose Fructose6P Fructose-6-P Glucose->Fructose6P Glycolysis Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GFAT Glucosamine Exogenous Glucosamine Glucosamine->Glucosamine6P Hexokinase GlcNAc6P GlcNAc-6-P Glucosamine6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc Glycoproteins Glycoproteins & Proteoglycans UDPGlcNAc->Glycoproteins Glycosylation

Figure 1: The Hexosamine Biosynthesis Pathway.
Anti-Inflammatory Signaling

Glucosamine has been shown to exert anti-inflammatory effects, particularly in the context of osteoarthritis, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as enzymes like cyclooxygenase-2 (COX-2).[14][15] By inhibiting NF-κB activation, glucosamine can reduce the production of these inflammatory mediators, thereby potentially alleviating pain and slowing cartilage degradation.[16][17]

Anti_Inflammatory_Signaling ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β) NFkB_Activation NF-κB Activation ProInflammatory_Stimuli->NFkB_Activation Glucosamine Glucosamine Sulfate Glucosamine->NFkB_Activation Inhibits Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) NFkB_Activation->Gene_Expression Inflammation Inflammation & Cartilage Degradation Gene_Expression->Inflammation

Figure 2: Glucosamine's Anti-Inflammatory Mechanism.

Experimental Workflow

The overall process for the synthesis, purification, and analysis of this compound is summarized in the following workflow diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Chitin_Hydrolysis Chitin Hydrolysis (H₂SO₄, 90-100°C, 4h) Decolorization Decolorization (Activated Charcoal) Chitin_Hydrolysis->Decolorization HCl_Conversion Glucosamine HCl Conversion (Na₂SO₄, 45°C, 2h) HCl_Conversion->Decolorization Precipitation Precipitation/Crystallization (Ethanol/Acetone) Decolorization->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying HPLC_Analysis HPLC Analysis (Purity & Identity) Filtration_Drying->HPLC_Analysis Final_Product Purified Glucosamine Sulfate Sodium Chloride HPLC_Analysis->Final_Product

Figure 3: Overall Experimental Workflow.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of this compound for research purposes. By following the detailed protocols and utilizing the provided analytical methods, researchers can confidently produce and characterize this compound for their studies. A thorough understanding of its synthesis and biological context is essential for advancing our knowledge of glucosamine's therapeutic potential.

References

A Technical Guide to the Crystal Structure Analysis of Glucosamine Sulfate Sodium Chloride: Unraveling a Crystalline Conundrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

Abstract

Glucosamine (B1671600) sulfate (B86663) is a widely utilized dietary supplement for joint health, but its inherent instability and hygroscopic nature necessitate stabilization for pharmaceutical applications. This is commonly achieved through the formation of a product marketed as glucosamine sulfate sodium chloride, ((C₆H₁₄NO₅)₂SO₄·2NaCl). While traditionally considered a double salt, significant scientific evidence suggests that this substance is not a single crystalline entity but rather a physical mixture of more stable crystalline components. This technical guide provides a comprehensive analysis of this issue, presenting crystallographic data for the individual components, detailing the experimental protocols required to verify the substance's true nature, and offering a logical workflow for its characterization. This paper serves as an essential resource for researchers and professionals in drug development and quality control who work with glucosamine-based products.

Introduction: The Stabilization of Glucosamine Sulfate

Glucosamine, an amino sugar, is a fundamental building block for glycosaminoglycans, a key component of cartilage. The sulfate form is believed to be physiologically more active; however, pure glucosamine sulfate is chemically unstable and highly hygroscopic, posing significant challenges for formulation and storage.[1][2] To overcome this, it is co-precipitated with inorganic salts, most commonly sodium chloride, to create a stable, crystalline powder.[3]

This product, referred to as this compound, has long been treated as a distinct double salt. However, rigorous analytical studies have challenged this assumption. Research published in the journal Crystal Growth & Design indicates that attempts to synthesize a true double salt following literature procedures consistently result in physical mixtures of stable glucosamine chloride and the respective alkali salts.[1][2] This finding has profound implications for formulation, dosage, and regulatory compliance, as the actual amount of the active glucosamine moiety may differ from what is expected from a true double salt.

This guide will, therefore, deviate from a traditional single-crystal structure analysis. Instead, it will focus on presenting the evidence for a physical mixture and provide the necessary crystallographic data and experimental protocols to accurately characterize this complex material.

Evidence for a Physical Mixture vs. a Double Salt

The primary evidence against the existence of a true this compound double salt comes from a combination of analytical techniques that probe the material's solid-state properties. When a new, single crystalline compound (a double salt) is formed, it should exhibit a unique crystal lattice and, consequently, a unique powder X-ray diffraction (PXRD) pattern, distinct from its constituent parts.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum of the mixture shows characteristic absorption bands that correspond to the individual functional groups of glucosamine hydrochloride and the sulfate ions, rather than shifted bands that would indicate the formation of new chemical bonds in a double salt.

  • Thermogravimetric Analysis (TGA): TGA, which measures changes in mass as a function of temperature, can also differentiate between a mixture and a single compound, as the components of a mixture will often exhibit distinct thermal decomposition profiles.

Crystallographic Data of Constituent Components

Given the evidence that this compound is a physical mixture, it is essential to understand the crystal structures of its likely components: D-Glucosamine Hydrochloride and Sodium Sulfate .

D-Glucosamine Hydrochloride (C₆H₁₄ClNO₅)

D-glucosamine hydrochloride is a stable, crystalline form of glucosamine. Its crystal structure has been determined, providing a reliable reference for PXRD analysis.[4]

Crystallographic Parameter Value
Chemical Formula C₆H₁₄ClNO₅
Molecular Weight 215.63 g/mol [5][6]
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 7.08 Å, b = 10.02 Å, c = 6.82 Å
α = β = γ = 90°
Molecules per Unit Cell (Z) 4
Appearance White crystalline powder[6][7]
Melting Point 190-194 °C (decomposes)[7]
Sodium Sulfate (Na₂SO₄) - Thenardite

Anhydrous sodium sulfate exists in several polymorphic forms, with the orthorhombic form, known as the mineral thenardite, being a common stable phase.[1][8][9]

Crystallographic Parameter Value
Chemical Formula Na₂SO₄
Molecular Weight 142.04 g/mol [8]
Crystal System Orthorhombic[1][8][9][10]
Space Group Fddd[1][9]
Unit Cell Dimensions a = 9.75 Å, b = 12.29 Å, c = 5.85 Å[8]
α = β = γ = 90°
Molecules per Unit Cell (Z) 8[8]
Appearance Colorless to white crystalline solid[9]
Specific Gravity 2.664 g/cm³[9]

Experimental Protocols for Material Characterization

To verify the identity and composition of a sample labeled "this compound," a series of well-defined analytical experiments are required.

Protocol 1: Sample Preparation

Accurate analysis begins with proper sample preparation to ensure homogeneity and suitability for the chosen analytical techniques.

  • Sample Grinding: Using an agate mortar and pestle, gently grind approximately 1-2 grams of the crystalline sample to a fine, uniform powder. This is crucial for powder X-ray diffraction to minimize preferred orientation effects.

  • Drying: Dry the powdered sample in a vacuum oven at 60°C for 4 hours to remove any adsorbed moisture, which could interfere with analysis, particularly TGA and FTIR.

  • Storage: Store the dried sample in a desiccator over a suitable desiccant (e.g., silica (B1680970) gel or phosphorus pentoxide) to prevent rehydration prior to analysis.

Protocol 2: Powder X-ray Diffraction (PXRD) Analysis

PXRD is the definitive method for identifying crystalline phases in a solid material.

  • Instrumentation: A modern powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) and a position-sensitive detector is recommended.

  • Sample Mounting: Pack the fine powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's rim to prevent height errors.

  • Data Acquisition:

    • Scan Range (2θ): 5° to 50°

    • Step Size: 0.02°

    • Time per Step: 0.5 - 1.0 seconds

  • Data Analysis:

    • Process the raw data to obtain a plot of intensity versus 2θ.

    • Compare the experimental diffraction pattern with reference patterns from a crystallographic database (e.g., the Powder Diffraction File™ from the ICDD).

    • Specifically, overlay the experimental pattern with the known patterns for D-glucosamine hydrochloride (or chloride) and thenardite (Na₂SO₄). A match in peak positions (within ±0.2° 2θ) and relative intensities confirms the presence of these individual phases.[11]

Protocol 3: Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR provides information about the chemical bonding and functional groups present in the sample.

  • Sample Preparation (KBr Pellet Method):

    • Mix approximately 1-2 mg of the dried sample with 150-200 mg of dry, IR-grade potassium bromide (KBr).

    • Grind the mixture thoroughly in an agate mortar to ensure uniform dispersion.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Spectral Acquisition:

    • Collect a background spectrum of the empty sample chamber.

    • Place the KBr pellet in the sample holder and collect the sample spectrum.

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32 (to improve signal-to-noise ratio)

  • Data Analysis:

    • Identify the characteristic absorption bands. For glucosamine, key bands include O-H and N-H stretching (3300-3400 cm⁻¹), and the amine group band (~1615 cm⁻¹).[3][12]

    • Look for the characteristic strong, broad absorption band for the sulfate ion (SO₄²⁻) around 1100 cm⁻¹.

    • Compare the spectrum to reference spectra of D-glucosamine hydrochloride and sodium sulfate. The absence of significant peak shifts indicates a physical mixture.

Visualized Workflow for Analysis

G cluster_0 Start: Sample cluster_1 Preparation cluster_2 Analytical Techniques cluster_3 Data Analysis & Comparison cluster_4 Conclusion Sample Glucosamine Sulfate Sodium Chloride Sample Prep Grind, Dry, and Desiccate Sample Sample->Prep PXRD Powder X-ray Diffraction (PXRD) Prep->PXRD Powdered Sample FTIR Fourier-Transform Infrared (FTIR) Prep->FTIR KBr Pellet TGA Thermogravimetric Analysis (TGA) Prep->TGA Dried Sample Compare Compare Experimental Data with Reference Data for Individual Components PXRD->Compare FTIR->Compare TGA->Compare Database Reference Databases (PXRD, FTIR Spectra) Database->Compare Conclusion Final Identification Compare->Conclusion

Caption: Experimental workflow for the characterization of this compound.

Conclusion and Implications

For researchers, scientists, and drug development professionals, this distinction is critical:

  • Accurate Dosing: Formulations must be based on the active glucosamine content, which requires knowing the precise composition of the mixture. Relying on the theoretical molecular weight of a double salt could lead to significant dosing errors.

  • Quality Control: Robust quality control protocols, incorporating techniques like PXRD as detailed in this guide, are essential to ensure the identity, purity, and consistency of raw materials and finished products.

  • Regulatory Compliance: Accurate characterization of the active pharmaceutical ingredient and its formulation is a fundamental requirement for regulatory submissions. Misrepresenting a physical mixture as a single chemical entity could have significant regulatory consequences.

It is imperative that the scientific and pharmaceutical communities adopt a more precise characterization of this widely used substance, moving away from the "double salt" nomenclature in favor of a more accurate description as a "stabilized mixture." The experimental workflows and data presented in this guide provide the necessary tools for this accurate characterization.

References

Spectroscopic Characterization of Glucosamine Sulfate Sodium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600) sulfate (B86663) sodium chloride is a stabilized form of glucosamine sulfate, a widely used dietary supplement for supporting joint health. As a critical component in the biosynthesis of glycosaminoglycans, its structural integrity and purity are paramount for its therapeutic efficacy. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize glucosamine sulfate sodium chloride, offering detailed experimental protocols and data interpretation for researchers and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound in solution. It provides detailed information about the chemical environment of individual protons and carbons within the molecule. In aqueous solution, glucosamine exists as an equilibrium mixture of α- and β-anomers, which are distinguishable by NMR.[1]

Experimental Protocol: ¹H and ¹⁵N NMR

A common method for NMR analysis of glucosamine derivatives involves dissolving the sample in a mixture of D₂O and H₂O to allow for the observation of exchangeable protons.

Sample Preparation:

  • Prepare a solvent mixture of 10% D₂O and 90% H₂O.

  • Dissolve approximately 10 mg of this compound in 0.5 mL of the solvent mixture.

  • Adjust the pH if necessary for specific studies, noting that the natural pH of dissolved glucosamine is around 5.3.[1]

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better resolution.[2][3]

  • Experiments:

    • ¹H NMR: Standard one-dimensional proton NMR spectra are acquired to observe the chemical shifts and coupling constants of the non-exchangeable and, under specific conditions, exchangeable protons.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment is used to correlate the nitrogen atoms with their directly attached protons, providing information on the amine groups.[1][4]

  • Temperature: Spectra can be recorded at various temperatures. Low temperatures (e.g., 3°C) can help to sharpen the signals of exchangeable protons.[4]

Data Presentation: ¹H NMR Chemical Shifts

The following table summarizes typical ¹H NMR chemical shifts for the anomeric protons of glucosamine. The exact chemical shifts can vary slightly depending on the solvent, temperature, and pH.

AnomerProtonChemical Shift (δ, ppm)
α-anomerH-1~5.3
β-anomerH-1~4.8
Sugar Ring ProtonsH-2 to H-62.7 - 3.8

Data sourced from multiple studies on glucosamine and its derivatives.[3][5]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Glucosamine Sulfate NaCl in D2O/H2O prep2 Adjust pH (optional) prep1->prep2 acq1 Acquire 1D 1H NMR Spectrum prep2->acq1 acq2 Acquire 2D 1H-15N HSQC Spectrum prep2->acq2 an1 Identify Anomeric Proton Signals acq1->an1 an2 Assign Sugar Ring Proton Signals acq1->an2 an3 Analyze Amine Group Correlations acq2->an3 Vibrational_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_ftir Prepare KBr Pellet (FT-IR) acq_ftir Acquire FT-IR Spectrum prep_ftir->acq_ftir prep_raman Use Solid Powder or Solution (Raman) acq_raman Acquire Raman Spectrum prep_raman->acq_raman an_ftir Identify Functional Group Peaks (FT-IR) acq_ftir->an_ftir an_raman Identify Sulfate and Amine Bands (Raman) acq_raman->an_raman HPLC_MS_Workflow cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_det Mass Spectrometric Detection prep1 Dissolve Sample prep2 Protein Precipitation (if needed) prep1->prep2 prep3 Derivatization (optional) prep2->prep3 sep1 Inject onto HPLC Column (HILIC or Amino) prep3->sep1 sep2 Elute with Acetonitrile/Buffer Mobile Phase sep1->sep2 det1 Positive Electrospray Ionization (ESI+) sep2->det1 det2 Multiple Reaction Monitoring (MRM) det1->det2

References

Glucosamine Sulfate Sodium Chloride: A Deep Dive into its Chondroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of glucosamine (B1671600) sulfate (B86663) sodium chloride on chondrocytes, the resident cells of cartilage. Drawing upon a wide range of in vitro and in vivo studies, this document elucidates the intricate signaling pathways and cellular processes modulated by this compound, offering valuable insights for researchers, scientists, and professionals involved in the development of chondroprotective therapies. The information is presented through detailed explanations, structured data tables for quantitative comparison, explicit experimental protocols for reproducibility, and clear visual diagrams of key signaling cascades.

Executive Summary

Glucosamine sulfate has demonstrated a dual mechanism of action in chondrocytes: it simultaneously stimulates anabolic processes, promoting the synthesis of essential extracellular matrix (ECM) components, and inhibits catabolic activities that lead to cartilage degradation. Mechanistically, glucosamine sulfate has been shown to increase the production of aggrecan and type II collagen, the primary building blocks of cartilage. Concurrently, it exerts potent anti-inflammatory effects by downregulating key catabolic pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This inhibitory action leads to a reduction in the expression and activity of matrix-degrading enzymes such as matrix metalloproteinases (MMPs) and aggrecanases. Furthermore, emerging evidence suggests that glucosamine sulfate can influence chondrocyte proliferation and survival by modulating the Wnt/β-catenin pathway and inhibiting apoptosis. This multifaceted mode of action underscores its potential as a disease-modifying agent in osteoarthritis.

Modulation of Extracellular Matrix Homeostasis

The primary role of chondrocytes is to maintain the integrity of the articular cartilage by balancing the synthesis and degradation of the extracellular matrix. Glucosamine sulfate has been shown to favorably tip this balance towards anabolism.

Anabolic Effects: Stimulation of ECM Synthesis

Glucosamine sulfate serves as a fundamental building block for the synthesis of glycosaminoglycans (GAGs) and proteoglycans, which are crucial for the structure and function of cartilage[1][2]. In vitro studies have consistently demonstrated that glucosamine enhances the production of key ECM components by chondrocytes.

Specifically, treatment of human osteoarthritic chondrocytes with glucosamine sulfate has been shown to result in a dose-dependent increase in aggrecan mRNA and core protein levels[3]. This anabolic effect is further supported by findings that glucosamine stimulates the synthesis of type II collagen, the main collagenous component of hyaline cartilage[4][5][6]. Additionally, glucosamine has been reported to increase the production of hyaluronic acid in synovium explants, which contributes to the viscosity and lubricating properties of synovial fluid[2][4].

Table 1: Anabolic Effects of Glucosamine Sulfate on Chondrocytes

Molecular TargetCell TypeGlucosamine Sulfate ConcentrationObserved EffectAnalytical MethodReference
Aggrecan (mRNA & Protein)Human OA Chondrocytes1.0 - 150 µMDose-dependent increase (up to 120% at 150 µM)Western Blot, Northern Blot[3]
Type II Collagen (mRNA & Protein)Human Chondrocyte Cell Line (SW 1353)0.1 - 10 mMMarked increase in mRNA and protein levelsRT-PCR, Western Blot[5]
Glycosaminoglycans (GAGs)Human OA Chondrocytes1.0 - 150 µMDose-dependent increase in cell-associated GAGs (25-140%)GAG Assay[3]
Collagen SynthesisBovine Chondrocytes5 µg/ml (+ 4 µg/ml Chondroitin (B13769445) Sulfate)+56% increase in collagen synthesisRadiolabeled Proline Uptake[7]
Catabolic Inhibition: Attenuation of ECM Degradation

A hallmark of osteoarthritis is the excessive degradation of the cartilage matrix by proteolytic enzymes. Glucosamine sulfate has been found to counteract this process by inhibiting the expression and activity of key catabolic enzymes.

Numerous studies have reported the inhibitory effect of glucosamine on various matrix metalloproteinases (MMPs), including MMP-1, MMP-3, MMP-9, and MMP-13, which are responsible for the breakdown of collagen and proteoglycans[3][4][8][9][10]. This inhibition occurs at the level of gene expression, often in response to pro-inflammatory stimuli like Interleukin-1 beta (IL-1β)[8][11]. In addition to MMPs, glucosamine has been shown to suppress the activity of aggrecanases (ADAMTS), enzymes that specifically cleave aggrecan[4][12].

Table 2: Catabolic Inhibitory Effects of Glucosamine Sulfate on Chondrocytes

Molecular TargetCell TypeGlucosamine ConcentrationStimulusObserved EffectAnalytical MethodReference
MMP-1, MMP-13 (mRNA & Protein)Human Chondrocytes10 mmol/lIL-1βSignificant downregulation of mRNA and proteinReal-time PCR, ELISA[13]
MMP-3 (Protein & Activity)Human OA Chondrocytes1.0 - 150 µM-Dose-dependent decrease (18-65%)Western Blot, Zymography[3]
MMP-3, MMP-13, Agg-1 (mRNA)Bovine Cartilage Explants5 µg/mLIL-1~6-fold repression of upregulated transcripts (in combination with CS)Quantitative Real-time PCR[14]
MMP-9 (mRNA)SaOS-2 Osteosarcoma Cells10 µg/ml-~34% reduction in gene expressionReal-time PCR[10]
ADAMTS-4, ADAMTS-5 (mRNA)Bovine Cartilage Explants2 mg/mLIL-1αDecreased mRNA levelsNot Specified[12]

Modulation of Intracellular Signaling Pathways

The chondroprotective effects of glucosamine sulfate are mediated through its influence on key intracellular signaling pathways that regulate inflammation, matrix synthesis, and cell fate.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response in chondrocytes. Upon activation by pro-inflammatory cytokines such as IL-1β, NF-κB translocates to the nucleus and induces the expression of a wide array of catabolic and pro-inflammatory genes, including those encoding for MMPs, aggrecanases, COX-2, and iNOS[15]. Glucosamine sulfate has been repeatedly shown to inhibit the activation of the NF-κB pathway[4][16][17]. This inhibition prevents the nuclear translocation of NF-κB subunits (p50 and p65) and subsequently reduces the expression of its downstream target genes, thereby exerting a potent anti-inflammatory effect[8][18].

NF_kB_Pathway cluster_cytoplasm Cytoplasm IL1B IL-1β IL1R IL-1 Receptor IL1B->IL1R Binds IKK IKK Complex IL1R->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Releases NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to CatabolicGenes Catabolic Gene Expression (MMPs, COX-2, iNOS) Nucleus->CatabolicGenes Induces Transcription Glucosamine Glucosamine Sulfate Glucosamine->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of glucosamine sulfate.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are also critically involved in the chondrocyte response to inflammatory stimuli[8]. Activation of p38 and JNK MAPKs by IL-1β leads to the activation of transcription factors like AP-1, which in turn upregulate the expression of MMPs[8]. Studies have demonstrated that glucosamine can inhibit the IL-1β-induced phosphorylation of p38 and JNK in human chondrocytes[8]. This inhibition of MAPK signaling provides another mechanism by which glucosamine suppresses the production of matrix-degrading enzymes.

MAPK_Pathway cluster_cytoplasm Cytoplasm IL1B IL-1β CellSurfaceReceptor Cell Surface Receptor IL1B->CellSurfaceReceptor Binds MAPKKK MAPKKK CellSurfaceReceptor->MAPKKK Activates p38_JNK p38 / JNK MAPKKK->p38_JNK Phosphorylates AP1 AP-1 p38_JNK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to MMP_Expression MMP Gene Expression Nucleus->MMP_Expression Induces Transcription Glucosamine Glucosamine Sulfate Glucosamine->p38_JNK Inhibits Phosphorylation

Caption: MAPK signaling pathway and the inhibitory action of glucosamine sulfate.

Influence on the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in chondrocyte development, proliferation, and differentiation[2][19][20]. Recent studies suggest that glucosamine may promote chondrocyte proliferation by activating this pathway[21]. It has been observed that glucosamine can upregulate the expression of key components of this pathway, leading to the nuclear translocation of β-catenin and subsequent expression of target genes like cyclin D1, which promotes cell cycle progression[21].

Table 3: Effects of Glucosamine on Wnt/β-catenin Signaling in Chondrocytes

Molecular TargetCell TypeGlucosamine ConcentrationObserved EffectAnalytical MethodReference
Wnt-4, Frizzled-2, β-catenin (mRNA & Protein)Rat Chondrocytes100 - 300 µg/mlUpregulation of expressionRT-PCR, Western Blot[21]
β-catenin Nuclear TranslocationRat Chondrocytes200 µg/mlEnhanced nuclear translocationImmunofluorescence[21]
Cyclin D1, CDK4, CDK6 (mRNA & Protein)Rat Chondrocytes100 - 300 µg/mlPromoted expressionRT-PCR, Western Blot[21]

Effects on Chondrocyte Viability and Apoptosis

In osteoarthritic cartilage, chondrocytes undergo apoptosis, leading to a decrease in cell density and impaired matrix maintenance. Glucosamine sulfate has been shown to possess anti-apoptotic properties. It can inhibit chondrocyte apoptosis induced by inflammatory stimuli, in part by modulating the expression of Bcl-2 family proteins and inhibiting the activity of caspases 3 and 9[18][19][22]. This protective effect on chondrocyte viability is crucial for preserving the integrity of the cartilage tissue.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the cited studies to investigate the effects of glucosamine sulfate on chondrocytes.

Chondrocyte Isolation and Culture
  • Source: Articular cartilage is typically harvested from the femoral condyles and tibial plateaus of animals (e.g., bovine, rat) or from human patients undergoing joint replacement surgery.

  • Isolation: The cartilage is minced and subjected to enzymatic digestion, usually with a combination of pronase and collagenase, to release the chondrocytes from the extracellular matrix.

  • Culture: Isolated chondrocytes are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM)/F-12, supplemented with fetal bovine serum (FBS) and antibiotics. Cells are typically grown in monolayer cultures or in three-dimensional systems (e.g., alginate beads, pellet cultures) to better mimic the in vivo environment. For experiments, cells are often made quiescent by reducing the serum concentration.

In Vitro Model of Osteoarthritis
  • Stimulation: To mimic the inflammatory conditions of osteoarthritis, cultured chondrocytes or cartilage explants are often stimulated with pro-inflammatory cytokines, most commonly Interleukin-1β (IL-1β) at concentrations ranging from 1 to 10 ng/mL.

  • Treatment: Glucosamine sulfate is added to the culture medium at various concentrations (typically ranging from µM to mM) and for different durations (from hours to days), either as a pretreatment before IL-1β stimulation or concurrently.

Analysis of Gene and Protein Expression
  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from chondrocytes, and reverse transcribed into cDNA. qRT-PCR is then performed using specific primers for target genes (e.g., MMPs, aggrecan, type II collagen, signaling pathway components) and a housekeeping gene for normalization.

  • Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., phosphorylated MAPKs, NF-κB subunits, β-catenin) and a loading control.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted proteins, such as MMPs and cytokines, in the culture supernatant is quantified using commercially available ELISA kits.

Assessment of Apoptosis
  • TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of apoptosis, in chondrocytes.

  • Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3 and caspase-7, is measured using colorimetric or fluorometric assays.

Caption: A typical experimental workflow for studying glucosamine's effects.

Conclusion

The body of evidence strongly indicates that glucosamine sulfate sodium chloride exerts a multifaceted chondroprotective effect at the cellular and molecular level. Its ability to concurrently stimulate the synthesis of crucial extracellular matrix components while inhibiting key inflammatory and catabolic signaling pathways, such as NF-κB and MAPK, positions it as a significant molecule of interest in the management of cartilage health. Furthermore, its influence on chondrocyte proliferation and survival pathways adds another dimension to its mechanism of action. This technical guide provides a foundational understanding for further research and development aimed at harnessing the therapeutic potential of glucosamine sulfate in the context of osteoarthritis and other degenerative joint diseases. Future investigations should continue to unravel the precise molecular interactions and downstream effects to optimize its clinical application.

References

In Vitro Stability and Degradation of Glucosamine Sulfate Sodium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability and degradation of glucosamine (B1671600) sulfate (B86663) sodium chloride, a widely used compound in the management of osteoarthritis. Understanding the stability profile and degradation pathways of this molecule is critical for the development of robust and effective pharmaceutical formulations. This document details the intrinsic stability challenges, key factors influencing degradation, and the analytical methodologies employed for its assessment.

Physicochemical Properties and Intrinsic Stability

Glucosamine sulfate is an amino sugar that is inherently unstable and highly hygroscopic in its pure form. It readily degrades when exposed to moisture and air.[1][2][3] To counteract this instability, it is stabilized by forming a mixed salt with either sodium chloride or potassium chloride.[3][4][5][6] The resulting glucosamine sulfate sodium chloride complex is a crystalline powder with enhanced stability at ambient temperatures and humidity.[7]

Key Physicochemical Characteristics:

PropertyValue/DescriptionReference(s)
Molecular Formula(C₆H₁₄NO₅)₂SO₄·2NaCl[7]
AppearanceWhite to off-white crystalline powder[7]
SolubilityFreely soluble in water[7]
Melting Point>300°C (with partial decomposition above 200°C)[7]
pH (saturated aqueous solution at 20°C)3.0 ± 0.2[7]

Factors Influencing In Vitro Stability

The stability of this compound in vitro is significantly influenced by several factors, primarily pH, temperature, and humidity.

Influence of pH

The pH of the solution is a critical determinant of glucosamine sulfate stability. Studies have shown that glucosamine sulfate is most stable in an acidic environment, specifically at pH 5.0 .[8] As the pH deviates from this optimal value, the rate of degradation increases.

Influence of Temperature and Humidity

Glucosamine sulfate is susceptible to degradation at elevated temperatures and in the presence of high humidity. The pure, unstabilized form of glucosamine sulfate shows signs of degradation after just 4 hours at 25°C and 60% relative humidity (RH), with complete decomposition occurring within 36 hours.[7] Even the stabilized salt form requires controlled storage conditions to ensure long-term stability.

Table 1: Stability of Unstabilized Glucosamine Sulfate Under Various Conditions

TemperatureRelative Humidity (%)Observed StabilityReference(s)
<15°C<30%Stable for approximately 4 to 5 months[7]
25°C<30%Signs of degradation after approximately 60 days[7]
25°C60%Signs of degradation after 4 hours; complete decomposition after 36 hours[7]
Oxidative Stress

Forced degradation studies have revealed that glucosamine sulfate is particularly susceptible to oxidative degradation.[9][10] Exposure to oxidizing agents, such as hydrogen peroxide, can lead to a significant loss of the active compound. In one study, glucosamine was found to be stable under acidic, alkaline, thermal, and neutral conditions but showed significant degradation in the presence of an oxidizing agent.[9][10]

Degradation Pathways

The degradation of glucosamine sulfate in vitro can proceed through several pathways, including the Maillard reaction, acid-catalyzed hydrolysis, and oxidative degradation. These pathways lead to the formation of various degradation products.

Maillard Reaction and Caramelization

The Maillard reaction, a form of non-enzymatic browning, is a significant degradation pathway for glucosamine, especially at elevated temperatures.[4][11] This complex series of reactions occurs between the amino group of glucosamine and a carbonyl group, leading to the formation of a wide range of products, including dicarbonyl compounds like glucosone and 3-deoxyglucosone, as well as pyrazines.[12][13]

Table 2: Formation of Major Dicarbonyl Degradation Products from Glucosamine at 37°C

Degradation ProductConcentration Range (mg/kg of Glucosamine) after 12 daysReference(s)
Glucosone709 - 3245[12]
3-Deoxyglucosone272 - 4535[12]
Acid-Catalyzed Hydrolysis

Under acidic conditions and at elevated temperatures, glucosamine can undergo acid-catalyzed hydrolysis. This process can lead to the cleavage of glycosidic bonds if glucosamine is part of a larger polysaccharide chain, or it can result in the formation of degradation products like 5-(hydroxymethyl)furfural (5-HMF).[5][14]

Oxidative Degradation

As previously mentioned, glucosamine is susceptible to oxidative stress. The presence of reactive oxygen species (ROS) can lead to the oxidation of the glucosamine molecule, contributing to its degradation.[15][16] The exact mechanisms and a complete profile of oxidative degradation products are still areas of ongoing research.

Diagram 1: Proposed Degradation Pathways of Glucosamine

G cluster_maillard Maillard Reaction cluster_acid Acid-Catalyzed Hydrolysis cluster_oxidation Oxidative Degradation Glucosamine Glucosamine Sulfate Schiff_Base Schiff Base Glucosamine->Schiff_Base Condensation HMF 5-Hydroxymethylfurfural (5-HMF) Glucosamine->HMF Dehydration (Acidic conditions) Oxidized_Products Oxidized Products Glucosamine->Oxidized_Products ROS Amadori_Product Amadori Product Schiff_Base->Amadori_Product Rearrangement Dicarbonyls Dicarbonyls (e.g., Glucosone, 3-Deoxyglucosone) Amadori_Product->Dicarbonyls Fragmentation Pyrazines Pyrazines Dicarbonyls->Pyrazines Condensation with amino group

Caption: Key degradation pathways of glucosamine sulfate.

Experimental Protocols for Stability Assessment

A variety of analytical techniques are employed to assess the stability of this compound and to quantify its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common method.

Stability-Indicating HPLC Method with UV Detection (Post-derivatization)

Due to the lack of a significant UV-absorbing chromophore in the glucosamine molecule, derivatization is often necessary for detection by UV-HPLC.[7] A common derivatizing agent is N-(9-fluorenylmethoxycarbonyloxy)succinimide (FMOC-Su).

Protocol:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve this compound standard or sample in an aqueous solution.

    • Add triethylamine (B128534) (TEA) to neutralize the sulfate and release the glucosamine free base.[7]

    • Filter the solution through a 0.45 µm filter.

  • Derivatization:

    • Transfer a known volume of the filtered solution to a volumetric flask.

    • Add a solution of 15mM FMOC-Su in acetonitrile (B52724).

    • Heat the mixture at 50°C for 30 minutes to allow for complete derivatization.[7]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (pH 3.0).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV at 210 nm.[9]

    • Injection Volume: 20 µL.[9]

Diagram 2: Experimental Workflow for HPLC with Post-derivatization

G start Start: Sample Weighing dissolution Dissolution in Water start->dissolution neutralization Neutralization with TEA dissolution->neutralization filtration Filtration (0.45 µm) neutralization->filtration derivatization Derivatization with FMOC-Su (50°C, 30 min) filtration->derivatization hplc_analysis HPLC Analysis (C18 column, UV detection) derivatization->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis end End: Report Results data_analysis->end

Caption: Workflow for stability analysis by HPLC with derivatization.

HILIC-HPLC-ELSD Method

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD) provides an alternative method that does not require derivatization.

Protocol:

  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound standard and sample by dissolving in water.

    • Dilute to the desired concentration with the mobile phase.

  • Chromatographic Conditions:

    • Column: ZIC-HILIC column (e.g., 150 mm x 4.6 mm, 5 µm).[4]

    • Mobile Phase: Acetonitrile, 30 mM ammonium (B1175870) formate, and water (e.g., 77:20:3, v/v/v) at pH 4.5.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 35°C.[17]

    • Injection Volume: 5 µL.[4]

    • Detector: ELSD with nebulization and evaporation temperatures set appropriately (e.g., 50°C and 80°C, respectively).[4]

Forced Degradation Study

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods and to understand the degradation pathways.

Protocol:

  • Acid Degradation: Treat the sample with 0.1 N HCl at room temperature for a specified period (e.g., 5 hours), followed by neutralization.[18]

  • Base Degradation: Treat the sample with 0.1 N NaOH at room temperature for a specified period (e.g., 5 hours), followed by neutralization.[18]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).[18]

  • Thermal Degradation: Expose the solid or solution sample to elevated temperatures (e.g., 60-80°C) for a defined duration.

  • Photodegradation: Expose the sample to UV light according to ICH guidelines.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method alongside an unstressed control sample.

Diagram 3: Logical Flow of a Forced Degradation Study

G cluster_stress Stress Conditions start Glucosamine Sulfate Sodium Chloride Sample acid Acid Hydrolysis (e.g., 0.1N HCl) start->acid base Base Hydrolysis (e.g., 0.1N NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 60-80°C) start->thermal photo Photolytic Stress (UV light) start->photo analysis Analysis by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis comparison Compare with Unstressed Control analysis->comparison results Identify Degradation Products & Assess Method Specificity comparison->results

Caption: Workflow for a forced degradation study.

In Vitro Dissolution Testing

Dissolution testing is crucial for solid oral dosage forms to ensure drug release and bioavailability.

Protocol (USP Method):

  • Apparatus: USP Apparatus 2 (Paddle).[6]

  • Medium: 900 mL of water.[6]

  • Rotation Speed: 75 rpm.[6]

  • Temperature: 37 ± 0.5°C.[12]

  • Sampling Time: 60 minutes.[6]

  • Analysis: Determine the amount of dissolved glucosamine using a suitable analytical method, such as HPLC.

Summary of Quantitative Stability Data

The following table summarizes the available quantitative data on the in vitro stability and degradation of glucosamine sulfate.

Table 3: Quantitative Stability and Degradation Data for Glucosamine Sulfate

ConditionParameterValueReference(s)
pH 5 buffer solution, 25°CDegradation Rate Constant (k)5.93 x 10⁻⁶ hr⁻¹[8]
pH 5 buffer solution, 25°CTime to 90% Potency (t₉₀)~2.03 years[8]
37°C, 12 daysGlucosone Formation709 - 3245 mg/kg[12]
37°C, 12 days3-Deoxyglucosone Formation272 - 4535 mg/kg[12]
Oxidative Stress (Forced Degradation)% Recovery~95.28%[9][10]
Solution at 4°C and Room Temp, 48 hrsStabilityStable[18][19][20]
Solid state, 25°C, 60% RHStabilityUnstable, degradation after 4 hrs[7]

Conclusion

The in vitro stability of this compound is a multifaceted issue governed by its inherent hygroscopicity and susceptibility to degradation under various environmental conditions. Stabilization as a mixed salt with sodium chloride is a critical first step in ensuring a viable drug product. However, careful control of pH, temperature, and humidity throughout the manufacturing process and during storage is paramount to maintaining its potency and safety. The primary degradation pathways involve the Maillard reaction, hydrolysis, and oxidation, leading to a variety of degradation products. Robust, stability-indicating analytical methods, such as HPLC with derivatization or HILIC-ELSD, are essential for accurately monitoring the stability of glucosamine sulfate in pharmaceutical formulations. The information presented in this guide provides a foundational understanding for researchers and professionals involved in the development and quality control of glucosamine-containing products.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Glucosamine Sulfate Sodium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core solubility characteristics of glucosamine (B1671600) sulfate (B86663) sodium chloride ((C₆H₁₄NO₅)₂SO₄·2NaCl) in aqueous solutions. A thorough understanding of these properties is paramount for the successful formulation, development, and bioavailability of drug products containing this widely used active pharmaceutical ingredient (API). This document provides a consolidated overview of its solubility, factors influencing it, and standardized methods for its determination, presented in a format tailored for the scientific community.

Executive Summary

Glucosamine sulfate sodium chloride, a stabilized form of glucosamine sulfate, exhibits high solubility in aqueous media. It is classified as "freely soluble" to "very soluble" in water. The solubility is influenced by factors such as temperature, pH, and the presence of common ions. Standardized dissolution testing protocols, particularly those outlined in the United States Pharmacopeia (USP), are crucial for quality control and ensuring consistent in-vitro performance of formulated products. This guide provides the available quantitative data, details on experimental protocols for solubility and dissolution assessment, and visual workflows to aid in experimental design and interpretation.

Quantitative Solubility Data

The available literature provides semi-quantitative and specific solubility data points for this compound in various solvents. This information is summarized in the table below for ease of comparison. It is important to note that comprehensive studies detailing solubility across a wide range of temperatures and pH values are not extensively available in the public domain.

SolventTemperatureSolubilitypH of SolutionReference
Water25°C~40% w/vNot Specified[1][2]
WaterNot SpecifiedFreely SolubleNot Specified[3][4][5][6]
Methanol25°CSlightly Soluble (~1% w/v)Not Specified[1]
Ethanol25°CVery Slightly Soluble (~0.03% w/v)Not Specified[1]
AcetoneNot SpecifiedPractically InsolubleNot Specified[3][4][6]
Saturated Aqueous Solution20°C-3.0 ± 0.2[1][2]
20 mg/mL Aqueous SolutionNot Specified-3.0 - 5.0[7][8][9]

Factors Influencing Solubility

The aqueous solubility of this compound is not static and can be influenced by several physicochemical factors:

  • Temperature : As an endothermic process, the solubility of this compound in water is expected to increase with a rise in temperature. However, specific quantitative data on this relationship is limited in the available literature.

  • pH : The pH of the aqueous medium can influence the ionization state of the glucosamine molecule, which in turn can affect its solubility. The pH of a 20 mg/mL solution is in the acidic range of 3.0 to 5.0[7][8][9].

  • Common Ion Effect : The presence of sodium and chloride ions from the double salt itself means that the addition of other salts containing these ions (e.g., sodium chloride) can decrease its solubility due to the common ion effect[10]. This is a critical consideration in co-formulations or when using buffered solutions.

  • Ionic Strength : The overall ionic strength of the solution can impact the activity of the solute and solvent molecules, thereby affecting solubility.

  • Polymorphism : Different crystalline forms (polymorphs) of a compound can exhibit different solubility profiles. It is crucial to characterize the solid-state form of the API being used.

Experimental Protocols

Accurate and reproducible determination of solubility and dissolution rates is fundamental in pharmaceutical development. The following are detailed methodologies for key experiments.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in an aqueous medium at a constant temperature.

Materials and Equipment:

  • This compound powder

  • Aqueous medium (e.g., purified water, buffer solutions of different pH)

  • Glass vials or flasks with airtight screw caps

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for quantification (e.g., Elson-Morgan colorimetric method)[1].

Procedure:

  • Add an excess amount of this compound powder to a series of vials containing a known volume of the aqueous medium. The excess solid should be sufficient to ensure that saturation is reached and that undissolved solid remains at the end of the experiment.

  • Securely cap the vials and place them in a constant temperature shaker bath.

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established through preliminary experiments.

  • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant. To avoid drawing up solid particles, the sample should be taken from the middle of the supernatant.

  • Immediately filter the sample using a syringe filter to remove any undissolved microparticles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Analyze the concentration of glucosamine in the diluted filtrate using a validated analytical method, such as HPLC.

  • Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Dissolution Rate Testing (USP Apparatus 2)

Dissolution testing is a critical quality control measure that assesses the rate at which the API is released from a solid dosage form. The USP provides standardized methods for the dissolution testing of glucosamine tablets.

Objective: To measure the in-vitro dissolution rate of this compound from a solid dosage form (e.g., tablets).

Materials and Equipment:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels

  • Paddles

  • Constant temperature water bath

  • Dosage forms (tablets) of this compound

  • Dissolution medium (e.g., 900 mL of water or 0.1 N HCl)[3][11][12].

  • Automated or manual sampling system

  • Analytical instrumentation for quantification (e.g., HPLC or UV-Vis Spectrophotometer).

Procedure:

  • Prepare the dissolution medium and deaerate it.

  • Assemble the dissolution apparatus and place 900 mL of the dissolution medium into each vessel.

  • Equilibrate the medium to the specified temperature, typically 37 ± 0.5°C.

  • Set the paddle rotation speed to the specified rate, commonly 50 or 75 rpm[11][12].

  • Carefully drop one tablet into each vessel.

  • Start the apparatus and the timer simultaneously.

  • At specified time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium from each vessel.

  • Filter the samples immediately.

  • Analyze the concentration of dissolved glucosamine in each sample using a validated analytical method.

  • Calculate the cumulative percentage of the labeled amount of drug dissolved at each time point.

Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for determining the solubility and dissolution characteristics of this compound.

experimental_workflow_solubility prep_api Excess API add_to_vial Add to Vial prep_api->add_to_vial prep_solvent Aqueous Medium prep_solvent->add_to_vial shake Shake at Constant Temp add_to_vial->shake settle Settle Excess Solid shake->settle sample Withdraw & Filter Supernatant settle->sample dilute Dilute sample->dilute analyze Quantify (e.g., HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for Equilibrium Solubility Determination.

experimental_workflow_dissolution setup_apparatus Assemble USP App 2 add_medium Add & Deaerate Medium (900mL) setup_apparatus->add_medium equilibrate Equilibrate to 37°C add_medium->equilibrate start_rotation Set Paddle Speed (e.g., 50 rpm) equilibrate->start_rotation add_tablet Add Tablet start_rotation->add_tablet start_test Start Timer add_tablet->start_test sample Withdraw & Filter at Time Points start_test->sample analyze Quantify (e.g., HPLC/UV) sample->analyze calculate Calculate % Dissolved analyze->calculate

Caption: Workflow for USP Dissolution Rate Testing.

Conclusion

This compound is a highly water-soluble compound, a characteristic that is advantageous for the formulation of oral dosage forms. While it is generally described as "freely" or "very" soluble, this guide highlights the need for more comprehensive quantitative data on its solubility under varying conditions of temperature and pH to fully optimize formulation strategies. The provided experimental protocols for solubility and dissolution testing serve as a robust foundation for researchers and drug development professionals. A thorough understanding and application of these methodologies are essential for ensuring the quality, consistency, and efficacy of pharmaceutical products containing this compound.

References

A Technical Guide to the Role of Glucosamine Sulfate Sodium Chloride in Glycosaminoglycan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive technical overview of the role of glucosamine (B1671600) sulfate (B86663) sodium chloride in the biosynthesis of glycosaminoglycans (GAGs), critical components of the articular cartilage extracellular matrix. Glucosamine, an endogenous amino sugar, serves as a fundamental building block for GAGs and proteoglycans.[1] The administration of exogenous glucosamine sulfate aims to support cartilage integrity by providing a key substrate for GAG synthesis, thereby potentially balancing the anabolic and catabolic processes within the joint.[1][2] This guide details the biochemical pathways, cellular signaling mechanisms, and quantitative effects of glucosamine sulfate. It also addresses the critical role of sodium chloride as a stabilizing agent for the glucosamine sulfate molecule, ensuring its viability for oral administration.[3][4] Detailed experimental protocols for assessing GAG synthesis and the effects of glucosamine are provided for researchers in the field.

Introduction

The Importance of Glycosaminoglycans (GAGs) in Cartilage Matrix

Articular cartilage is a specialized connective tissue responsible for providing a low-friction, wear-resistant surface in synovial joints.[1] Its unique properties are largely attributed to its extracellular matrix (ECM), which is primarily composed of type II collagen and large proteoglycan aggregates.[5] These aggregates consist of a hyaluronic acid backbone to which numerous proteoglycan monomers are attached. Each monomer, in turn, is made of a core protein with covalently linked GAG chains, such as chondroitin (B13769445) sulfate and keratan (B14152107) sulfate.[6] The high negative charge of these sulfated GAGs attracts water, creating osmotic pressure that gives cartilage its resilience and ability to resist compressive loads.[7]

Glucosamine as a Fundamental Precursor

Glucosamine is a naturally occurring amino sugar synthesized from glucose and is the biochemical precursor for all nitrogen-containing sugars.[8] In chondrocytes, it is a key substrate for the biosynthesis of GAGs.[1] The production of glucosamine is the rate-limiting step in GAG synthesis; therefore, supplemental glucosamine is hypothesized to overcome this potential bottleneck, promoting the production of essential matrix components.[9]

The Role of the Sodium Chloride Salt in Glucosamine Sulfate Formulation

Glucosamine sulfate is chemically unstable and highly hygroscopic in its pure form, which presents significant challenges for its formulation into oral dosage forms like tablets or capsules.[3] To overcome this, it is stabilized by forming a mixed salt with sodium chloride (or potassium chloride).[3][4] This creates a stable, crystalline compound that is not sensitive to ambient temperature and humidity.[3] Upon oral administration, the glucosamine sulfate sodium chloride salt rapidly dissociates into glucosamine, sulfate, and sodium and chloride ions, allowing for the absorption of glucosamine.[10] Pharmacokinetic studies have shown no significant difference in bioavailability between different stabilized forms of glucosamine sulfate, indicating the salt's primary role is as a delivery vehicle and stabilizer.[11][12]

Biochemical Pathway of Glucosamine in GAG Synthesis

Exogenous glucosamine sulfate bypasses several enzymatic steps required for the synthesis of glucosamine from glucose, directly entering the hexosamine biosynthesis pathway (HBP). This pathway is crucial for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital activated sugar donor for the synthesis of GAGs.[8]

The key steps are:

  • Uptake and Phosphorylation: Exogenous glucosamine is transported into the chondrocyte and is phosphorylated to form glucosamine-6-phosphate.

  • Conversion to UDP-GlcNAc: Glucosamine-6-phosphate is a direct precursor in the HBP, which ultimately yields UDP-GlcNAc.[8]

  • GAG Chain Elongation: Glycosyltransferases in the Golgi apparatus use UDP-GlcNAc and other UDP-sugars (like UDP-glucuronic acid and UDP-N-acetylgalactosamine) to elongate the repeating disaccharide units that form GAG chains on proteoglycan core proteins.[6][13]

GAG_Synthesis_Pathway Biochemical Pathway of Glucosamine in GAG Synthesis cluster_HBP Hexosamine Biosynthesis Pathway (HBP) cluster_Exogenous Exogenous Supply cluster_GAG Glycosaminoglycan (GAG) Assembly Glucose Glucose F6P Fructose-6-P Glucose->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P Multiple Steps UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) GlcN6P->UDP_GlcNAc Multiple Steps GAG_Chains GAG Chains (e.g., Chondroitin Sulfate) UDP_GlcNAc->GAG_Chains GS Glucosamine Sulfate (from Supplement) GS->GlcN6P Bypasses initial steps UDP_Sugars Other UDP-Sugars (e.g., UDP-GlcA) UDP_Sugars->GAG_Chains Proteoglycan Proteoglycan Aggregates GAG_Chains->Proteoglycan

Caption: Glucosamine enters the hexosamine pathway to produce UDP-GlcNAc for GAG synthesis.

Cellular Mechanisms and Signaling Pathways

Glucosamine sulfate exerts its effects through a dual mechanism: stimulating anabolic pathways involved in matrix synthesis and inhibiting catabolic pathways that lead to cartilage degradation.[2]

Anabolic Effects and the Wnt/β-catenin Signaling Pathway

Glucosamine has been shown to promote the proliferation of chondrocytes, which is essential for maintaining cartilage cellularity.[14] One identified mechanism involves the activation of the Wnt/β-catenin signaling pathway. Studies indicate that glucosamine can upregulate the expression of Wnt-4 and its receptor Frizzled-2. This activation leads to the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), preventing the degradation of β-catenin. Stabilized β-catenin then translocates to the nucleus, where it activates the transcription of target genes, including cyclin D1, which promotes cell cycle progression and proliferation.[14]

Wnt_Signaling_Pathway Glucosamine-Mediated Wnt/β-catenin Signaling cluster_nucleus Nucleus GS Glucosamine Wnt4 Wnt-4 GS->Wnt4 Upregulates Fz2 Frizzled-2 (Receptor) Wnt4->Fz2 Binds GSK3b GSK-3β Fz2->GSK3b Inhibits bCatenin β-catenin GSK3b->bCatenin Prevents Degradation bCatenin_n β-catenin bCatenin->bCatenin_n Translocates CyclinD1 Cyclin D1 (Target Gene) bCatenin_n->CyclinD1 Activates Transcription Proliferation Chondrocyte Proliferation CyclinD1->Proliferation

Caption: Glucosamine promotes chondrocyte proliferation via the Wnt/β-catenin pathway.

Anti-catabolic and Anti-inflammatory Effects

In osteoarthritic conditions, pro-inflammatory cytokines like Interleukin-1β (IL-1β) stimulate chondrocytes to produce matrix metalloproteinases (MMPs) and other catabolic enzymes that degrade the cartilage matrix.[2] Glucosamine sulfate has demonstrated anti-catabolic and anti-inflammatory properties, primarily through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[2] By preventing the activation and nuclear translocation of NF-κB, glucosamine down-regulates the expression of target genes, including those for MMPs and pro-inflammatory cytokines, thus helping to slow the degradation of cartilage.[2][15]

Anti_Inflammatory_Pathway Anti-catabolic Effect of Glucosamine via NF-κB Inhibition cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., IL-1β) NFkB NF-κB Stimuli->NFkB Activates GS Glucosamine Sulfate GS->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Genes Target Genes NFkB_n->Genes Activates Transcription MMPs MMPs Genes->MMPs Cytokines Pro-inflammatory Cytokines Genes->Cytokines Experimental_Workflow General Experimental Workflow for Assessing Glucosamine Effects cluster_assays Downstream Assays start Articular Cartilage Tissue iso Chondrocyte Isolation (Collagenase Digestion) start->iso culture 3D Suspension Culture (+/- Glucosamine Sulfate) iso->culture collect Collect Supernatant & Cell Lysate culture->collect gag GAG Quantification (DMMB Assay) collect->gag protein Protein Analysis (Western Blot, RIA) collect->protein gene Gene Expression (RT-PCR) collect->gene

References

Unraveling the Molecular Identity of Glucosamine Sulfate Sodium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular formula and weight of glucosamine (B1671600) sulfate (B86663) sodium chloride, a compound of significant interest in the fields of biochemistry and pharmacology. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth data and methodologies to support advanced research and formulation activities.

Executive Summary

Glucosamine sulfate is frequently stabilized as a salt complex, with the sodium chloride form being a common and well-documented entity. Precise knowledge of its molecular formula and weight is fundamental for stoichiometric calculations, formulation development, and regulatory submissions. This guide establishes the definitive molecular formula and weight of the glucosamine sulfate sodium chloride complex through an aggregation of pharmacopoeial data and chemical database information, supported by a first-principles calculation of its molecular weight.

Molecular Identification and Properties

This compound is chemically a complex of two molecules of glucosamine, one molecule of sulfuric acid, and two molecules of sodium chloride. This stable double salt is the form often utilized in pharmaceutical preparations and dietary supplements.

Molecular Formula

The comprehensive molecular formula for the this compound complex is C₁₂H₂₈Cl₂N₂Na₂O₁₄S .

This formula is derived from the composition of its constituent parts:

  • Two Glucosamine molecules: 2 x (C₆H₁₃NO₅)

  • One Sulfuric Acid molecule: H₂SO₄

  • Two Sodium Chloride molecules: 2 x (NaCl)

The CAS number for this specific complex is 38899-05-7. It is important to distinguish this from other forms of glucosamine or its simpler salts, as variations in the salt form will alter the molecular weight and composition.

Molecular Weight

The molecular weight of this compound is 573.31 g/mol . This value is consistently reported across major pharmacopoeias and chemical reference standards.

Data Presentation

For clarity and ease of comparison, the molecular and atomic data are summarized in the tables below.

Table of Molecular Formulas
CompoundMolecular Formula
Glucosamine (base)C₆H₁₃NO₅
Sulfuric AcidH₂SO₄
Sodium ChlorideNaCl
This compound Complex C₁₂H₂₈Cl₂N₂Na₂O₁₄S
Table of Atomic Weights for Molecular Weight Calculation
ElementSymbolAtomic Weight ( g/mol )
CarbonC12.011
HydrogenH1.008
ChlorineCl35.453
NitrogenN14.007
SodiumNa22.990
OxygenO15.999
SulfurS32.065

Experimental Protocols

The determination of the molecular formula and weight of a compound like this compound relies on a combination of analytical techniques.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the ionized compound and its fragments, confirming its molecular weight.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a water-methanol mixture.

  • Ionization: Electrospray ionization (ESI) is a commonly employed technique for this type of molecule, as it is a soft ionization method that minimizes fragmentation of the complex.

  • Mass Analysis: The ionized sample is introduced into a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus mass-to-charge ratio. The peak corresponding to the intact molecular ion of the complex is identified to confirm the molecular weight.

Elemental Analysis

Objective: To determine the percentage composition of each element in the compound.

Methodology:

  • A precisely weighed sample of this compound is subjected to combustion analysis for Carbon, Hydrogen, and Nitrogen.

  • The sample is heated to a high temperature in the presence of an oxidant, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • The amounts of these combustion products are accurately measured, and from these, the percentage of each element in the original sample is calculated.

  • Separate analytical methods, such as ion chromatography or titration, are used to determine the content of Sulfur, Chlorine, and Sodium.

  • The experimentally determined elemental percentages are then compared with the theoretical percentages calculated from the proposed molecular formula (C₁₂H₂₈Cl₂N₂Na₂O₁₄S) to verify its accuracy.

Visualization of the Molecular Complex

The logical relationship between the constituent molecules forming the this compound complex can be visualized.

G Logical Structure of this compound cluster_reactants Constituent Molecules cluster_product Final Complex Glucosamine_1 Glucosamine (C₆H₁₃NO₅) Complex This compound (C₁₂H₂₈Cl₂N₂Na₂O₁₄S) Glucosamine_1->Complex Glucosamine_2 Glucosamine (C₆H₁₃NO₅) Glucosamine_2->Complex Sulfuric_Acid Sulfuric Acid (H₂SO₄) Sulfuric_Acid->Complex NaCl_1 Sodium Chloride (NaCl) NaCl_1->Complex NaCl_2 Sodium Chloride (NaCl) NaCl_2->Complex

Caption: Formation of the this compound Complex.

In-Depth Technical Guide to the Thermal Analysis of Glucosamine Sulfate Sodium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of glucosamine (B1671600) sulfate (B86663) sodium chloride ((C₆H₁₄NO₅)₂SO₄·2NaCl). This stable, crystalline double salt is a widely used pharmaceutical ingredient for the management of osteoarthritis. Understanding its thermal behavior is critical for ensuring drug product quality, stability, and effective formulation development. This document details experimental protocols, presents available quantitative data, and discusses the thermal decomposition pathway.

Introduction to the Thermal Stability of Glucosamine Sulfate

Glucosamine sulfate is an inherently unstable and hygroscopic molecule. To enhance its stability for pharmaceutical applications, it is commonly formulated as a double salt with sodium chloride. This crystalline form exhibits improved resistance to moisture and thermal degradation. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing the thermal properties and stability of this compound.

Experimental Protocols for Thermal Analysis

Detailed and consistent experimental methodologies are crucial for obtaining reproducible thermal analysis data. The following protocols are based on established practices for the analysis of pharmaceutical compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine thermal stability, decomposition temperatures, and the presence of volatile components.

  • Instrumentation: A calibrated thermogravimetric analyzer is required.

  • Sample Preparation: Accurately weigh 5-10 mg of the glucosamine sulfate sodium chloride sample into a clean, tared TGA pan (typically aluminum or platinum).

  • Analysis Conditions:

    • Heating Rate: 10 °C/minute

    • Temperature Range: 30 °C to 900 °C

    • Atmosphere: Inert nitrogen gas

    • Flow Rate: 25 mL/minute

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and heats of fusion, providing insights into the material's physical state and purity.

  • Instrumentation: A calibrated differential scanning calorimeter is required.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Analysis Conditions:

    • Heating Rate: 10 °C/minute

    • Temperature Range: 20 °C to 400 °C

    • Atmosphere: Inert nitrogen gas

Quantitative Data from Thermal Analysis

The following table summarizes the key quantitative data obtained from the thermal analysis of this compound.

ParameterTechniqueValueCitation
Melting PointDSC> 300 °C[1]
Decomposition OnsetTGAData not available in searched literature
Mass Loss (Total)TGAData not available in searched literature

Visualization of Experimental Workflow and Decomposition Pathway

Experimental Workflow

The following diagram illustrates the typical workflow for the thermal analysis of a pharmaceutical compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation start Glucosamine Sulfate Sodium Chloride Sample weigh_tga Weigh 5-10 mg for TGA start->weigh_tga weigh_dsc Weigh 5-10 mg for DSC start->weigh_dsc tga Thermogravimetric Analysis (TGA) (30-900°C at 10°C/min in N2) weigh_tga->tga dsc Differential Scanning Calorimetry (DSC) (20-400°C at 10°C/min in N2) weigh_dsc->dsc tga_data TGA Curve: - Onset of Decomposition - Mass Loss Stages tga->tga_data dsc_data DSC Thermogram: - Melting Point - Enthalpy of Fusion dsc->dsc_data report Technical Report tga_data->report dsc_data->report

Figure 1: Experimental workflow for the thermal analysis of this compound.
Proposed Thermal Decomposition Pathway

While specific studies on the thermal decomposition products of the sodium chloride double salt are limited, the degradation of glucosamine itself has been investigated. The primary decomposition of the glucosamine molecule likely proceeds through a series of complex reactions including dehydration, deamination, and retro-aldol condensation. The presence of the sulfate and sodium chloride moieties will influence the exact temperatures and products of decomposition. The following diagram illustrates a plausible, generalized decomposition pathway.

G cluster_decomp Thermal Decomposition (High Temperature) cluster_products Decomposition Products start Glucosamine Sulfate Sodium Chloride intermediate Intermediate Reactive Species start->intermediate Heat dehydration Dehydration intermediate->dehydration deamination Deamination intermediate->deamination condensation Retro-Aldol Condensation intermediate->condensation furfurals Furfurals dehydration->furfurals gases Gaseous Products (H₂O, NH₃, SOx) deamination->gases pyrazines Pyrazines condensation->pyrazines pyridines Pyridines condensation->pyridines pyrroles Pyrroles condensation->pyrroles residue Inorganic Residue (NaCl, Na₂SO₄) furfurals->residue pyrazines->residue pyridines->residue pyrroles->residue

Figure 2: Proposed thermal decomposition pathway of this compound.

The thermal degradation of glucosamine hydrochloride in an aqueous solution has been shown to produce furfurals, pyrazines, 3-hydroxypyridines, and pyrrole-2-carboxaldehyde. It is plausible that the solid-state thermal decomposition of this compound follows a similar pathway, initiated by the loss of water and ammonia, followed by the degradation of the sugar ring to form various heterocyclic compounds. The final residue would likely consist of sodium chloride and sodium sulfate.

Conclusion

The thermal analysis of this compound confirms its high thermal stability, with a melting point above 300 °C. This stability is a key attribute for its use in pharmaceutical formulations. While detailed quantitative TGA and DSC data are not widely published, the established experimental protocols provide a robust framework for in-house analysis. The proposed decomposition pathway, based on the known degradation of glucosamine, offers a logical model for understanding the byproducts of thermal stress. Further research, including analysis of the evolved gases during TGA (TGA-MS), would provide a more definitive understanding of the decomposition mechanism.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Glucosamine Sulfate Sodium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600) is a naturally occurring amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids.[1] It is widely marketed in dietary supplements, often as glucosamine sulfate (B86663) sodium chloride, for the management of osteoarthritis. Accurate and robust analytical methods are crucial for the quality control of raw materials and finished products containing glucosamine. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantification of glucosamine. However, due to its lack of a significant UV-absorbing chromophore, direct UV detection is challenging.[2][3][4] This application note details various HPLC methods for the quantification of glucosamine sulfate, including techniques that employ pre-column derivatization for UV or fluorescence detection, as well as methods utilizing universal detectors like Refractive Index (RI), Evaporative Light Scattering (ELSD), and Corona Charged Aerosol (CAD) detectors.

Overview of HPLC Methodologies

Several HPLC-based approaches have been successfully developed and validated for glucosamine quantification. The choice of method often depends on the available instrumentation, sample matrix, and desired sensitivity. Key methodologies include:

  • Reversed-Phase (RP) HPLC with Pre-column Derivatization: This is a common approach where glucosamine is chemically modified to attach a UV-active or fluorescent tag, enabling sensitive detection.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of polar compounds like glucosamine, often with universal detectors.[3][4][5][6][7]

  • Ion-Pair RP-HPLC: This technique uses ion-pairing reagents to enhance the retention of polar analytes on a reversed-phase column.

  • "Green Chemistry" RP-HPLC: This approach focuses on using environmentally friendly solvents and reagents.

Experimental Protocols and Quantitative Data

This section provides detailed protocols and summarized quantitative data for various HPLC methods for glucosamine sulfate sodium chloride quantification.

Method 1: HILIC-HPLC with Corona Charged Aerosol Detection (CAD)

This method offers a rapid and sensitive analysis of underivatized glucosamine.[3][5]

Experimental Protocol:

  • Standard Preparation:

    • Prepare a stock solution of glucosamine sulfate reference standard (e.g., 2 mg/mL) by dissolving an accurately weighed amount in Milli-Q water.[5]

    • Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration range of 10–200 μg/mL.[5]

  • Sample Preparation (from tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of glucosamine sulfate and transfer it to a volumetric flask.

    • Add Milli-Q water, sonicate to dissolve, and dilute to volume.

    • Filter the solution through a 0.45 µm filter prior to injection.[3]

  • HPLC-CAD Conditions:

ParameterValue
Column SeQuant ZIC-HILIC (150 mm x 4.6 mm, 5 µm)[3]
Mobile Phase 60% Acetonitrile and 40% of 85 mM Ammonium Acetate[3][5]
Flow Rate 0.3 mL/min[3][5]
Column Temperature 40°C[3][5]
Injection Volume 5 µL
CAD Nebulizer Temp. 25°C[3]
CAD Gas Nitrogen at 2 L/min[3]

Quantitative Data Summary:

ParameterResult
Linearity Range 10 - 200 µg/mL[5]
Intra-day Precision (%RSD) < 4%[5]
Inter-day Precision (%RSD) < 4%[5]
Accuracy (% Recovery) Within acceptable limits
Retention Time Approximately 6 minutes[5]

HILIC_CAD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-CAD Analysis Standard Weigh Glucosamine Sulfate Standard Dissolve_Standard Dissolve in Milli-Q Water Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject Inject into HPLC System Dilute_Standard->Inject Sample Weigh & Powder Tablets Dissolve_Sample Dissolve in Milli-Q Water & Sonicate Sample->Dissolve_Sample Filter_Sample Filter through 0.45 µm filter Dissolve_Sample->Filter_Sample Filter_Sample->Inject Separate ZIC-HILIC Column Separation Inject->Separate Detect Corona Charged Aerosol Detection Separate->Detect Quantify Quantify based on Peak Area Detect->Quantify

HILIC-CAD Experimental Workflow.
Method 2: RP-HPLC with Refractive Index (RI) Detection (Green Chemistry Approach)

This method provides a simple and environmentally friendly approach for the simultaneous estimation of glucosamine.

Experimental Protocol:

  • Standard Preparation:

    • Prepare a mixed standard solution of glucosamine sulfate in HPLC grade water. A typical concentration is 500 µg/mL.

  • Sample Preparation (from tablets):

    • Accurately weigh and transfer a portion of powdered tablets equivalent to 500 mg of glucosamine into a 500 mL volumetric flask.

    • Add HPLC grade water, sonicate for 30 minutes with intermediate shaking to dissolve.

    • Dilute to volume with water and filter the solution.

    • Further dilute as needed to bring the concentration within the calibration range.

  • HPLC-RI Conditions:

ParameterValue
Column Hypersil BDS Phenyl (250 x 4.6 mm, 5µm)
Mobile Phase Phosphoric acid buffer pH 2.5
Flow Rate 0.2 mL/min
Column Temperature 40°C
Injection Volume Not Specified
RI Detector Temp. 40°C

Quantitative Data Summary:

ParameterResult
Linearity Range 2.5 - 50 µg/mL
LOD 1.8 µg/mL
LOQ 5.49 µg/mL
Accuracy (% Recovery) 98.7% to 101.9%
Precision (%RSD) < 2%

RP_RI_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RI Analysis Weigh Weigh Powdered Tablets Dissolve Dissolve in Water with Sonication Weigh->Dissolve Filter Filter Solution Dissolve->Filter Dilute Dilute to Final Concentration Filter->Dilute Inject Inject into HPLC System Dilute->Inject Separate RP-Phenyl Column Separation Inject->Separate Detect Refractive Index Detection Separate->Detect Quantify Quantify based on Calibration Curve Detect->Quantify

RP-HPLC-RI Experimental Workflow.
Method 3: RP-HPLC with UV Detection after Pre-column Derivatization with FMOC-Su

This method is suitable for laboratories equipped with standard UV detectors and involves a derivatization step to make glucosamine UV-active.[2]

Experimental Protocol:

  • Standard and Sample Preparation:

    • Dissolve the glucosamine sulfate standard or sample in an aqueous solution.[2]

    • Add triethylamine (B128534) (TEA) to neutralize the sulfate salt and liberate the free base.[2]

  • Derivatization:

    • Add N-(9-fluorenylmethoxycarbonyloxy)succinimide (FMOC-Su) solution to the prepared standard/sample.[2]

    • Heat the mixture at 50°C for 30 minutes to complete the derivatization reaction.[2]

  • HPLC-UV Conditions:

ParameterValue
Column C8 or C18 reversed-phase column
Mobile Phase Gradient of phosphate (B84403) buffer and acetonitrile
Flow Rate Typically 1.0 mL/min
Column Temperature Ambient
Detection Wavelength Excitation at 195 nm[1] or as appropriate for FMOC derivative
Injection Volume 20 µL

Quantitative Data Summary:

ParameterResult
Linearity Range 2.0 - 150 µg/mL[2]
LOD 0.3 µg/mL[2]
LOQ 1.0 µg/mL[2]
Stability of Derivative Stable at room temperature for at least 5 days[2]

Derivatization_Workflow cluster_prep Derivatization cluster_analysis HPLC-UV Analysis Dissolve Dissolve Sample/Standard in Aqueous Solution Neutralize Add Triethylamine (TEA) Dissolve->Neutralize Add_FMOC Add FMOC-Su Reagent Neutralize->Add_FMOC Heat Heat at 50°C for 30 min Add_FMOC->Heat Inject Inject into RP-HPLC System Heat->Inject Separate C8/C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify Glucosamine Derivative Detect->Quantify

Pre-column Derivatization Workflow.

Conclusion

A variety of reliable and robust HPLC methods are available for the quantification of glucosamine sulfate in raw materials and pharmaceutical formulations. The choice of the most suitable method depends on the specific requirements of the analysis and the available instrumentation. HILIC-based methods with universal detectors like CAD or ELSD offer the advantage of analyzing underivatized glucosamine, simplifying sample preparation. For laboratories with standard UV detectors, pre-column derivatization provides a sensitive and accurate alternative. The "green chemistry" approach with RI detection is a simple and environmentally conscious option. All methods presented have been validated according to ICH guidelines, ensuring their suitability for quality control purposes in the pharmaceutical industry.[7]

References

Application Notes: In Vitro Models for Elucidating the Chondroprotective Effects of Glucosamine Sulfate Sodium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage.[1] Glucosamine (B1671600), an amino sugar that serves as a fundamental building block for glycosaminoglycans (GAGs) and proteoglycans, is a widely used supplement for managing OA.[2][3] Glucosamine sulfate (B86663) sodium chloride is a stabilized form of glucosamine. In vitro models are indispensable tools for investigating the mechanisms of action of glucosamine sulfate on chondrocytes and cartilage tissue, providing a controlled environment to dissect its cellular and molecular effects. These models are crucial for preclinical research and drug development in the field of rheumatology and orthopedics.

Key In Vitro Models

Two primary in vitro models are predominantly utilized to study the effects of glucosamine sulfate on cartilage biology:

  • Primary Chondrocyte Cultures: Chondrocytes, the sole cell type in cartilage, are responsible for synthesizing and maintaining the extracellular matrix (ECM).[4] Isolated primary chondrocytes, often sourced from human donors (healthy or with OA) or animal tissues (e.g., bovine, rat), allow for the detailed study of cellular responses to glucosamine sulfate.[4][5][6] These cultures are particularly useful for investigating signaling pathways, gene expression, and the synthesis of specific matrix molecules.

  • Cartilage Explant Cultures: These models utilize small pieces of articular cartilage cultured in vitro.[4][7] Cartilage explants better represent the native tissue environment as chondrocytes remain within their natural ECM.[8] This model is ideal for studying the overall balance between anabolic (matrix synthesis) and catabolic (matrix degradation) processes, as well as the diffusion and effects of compounds within the dense cartilage matrix.[7][8]

Applications in Glucosamine Sulfate Research

In vitro models are employed to investigate several key chondroprotective activities of glucosamine sulfate:

  • Anabolic Effects: Studies have demonstrated that glucosamine sulfate stimulates the production of essential cartilage matrix components, including aggrecan and type II collagen.[4] It also enhances the synthesis of hyaluronic acid in synovial explants.[4]

  • Anti-catabolic Effects: Glucosamine sulfate has been shown to inhibit the activity of matrix metalloproteinases (MMPs) and aggrecanases, enzymes responsible for the degradation of the cartilage matrix.[4][9] This helps to prevent the loss of critical structural proteins.

  • Anti-inflammatory Properties: A significant mechanism of action for glucosamine sulfate is its ability to suppress inflammatory responses in chondrocytes.[10] It achieves this by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cyclooxygenase-2 (COX-2).[4][7] This anti-inflammatory effect is largely attributed to its ability to interfere with the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[2][11]

  • Antioxidant Effects: Glucosamine has been shown to exhibit antioxidant properties, which contribute to the reduction of oxidative stress-induced chondrocyte death.[4][9]

These in vitro findings provide a mechanistic basis for the clinical observations of pain relief and potential structure-modifying effects of glucosamine sulfate in osteoarthritis patients.[2]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on the effects of glucosamine sulfate.

Table 1: Effects of Glucosamine Sulfate on Inflammatory and Catabolic Markers

Model SystemStimulusGlucosamine ConcentrationMeasured ParameterResultCitation
Human Articular ChondrocytesIL-1β (10 ng/mL)10 mMSuperoxide Dismutase 2 (SOD2)Significant decrease[5]
Bovine Articular Cartilage ExplantsIL-1β (50 ng/mL)5 µg/mL (with 20 µg/mL Chondroitin (B13769445) Sulfate)Nitric Oxide (NO) releaseInhibition[7]
Bovine Articular Cartilage ExplantsIL-1β (50 ng/mL)5 µg/mL (with 20 µg/mL Chondroitin Sulfate)Prostaglandin E2 (PGE2) releaseInhibition[7]
Bovine Articular Cartilage ExplantsLipopolysaccharide (LPS) (10 µg/mL)0.5 - 10 mg/mLNitric Oxide (NO) productionInhibition
Human Osteoarthritic ChondrocytesIL-1β1 and 10 mMNitric Oxide (NO) productionComplete abrogation at 10 mM[8]
SW1353 ChondrocytesIL-1β (2 ng/mL)0.1 - 100 µMMMP-3 gene expressionAttenuation
SW1353 ChondrocytesIL-1β (2 ng/mL)0.1 - 100 µMADAM-TS5 gene expressionAttenuation[12]

Table 2: Effects of Glucosamine Sulfate on Anabolic Processes

Model SystemGlucosamine ConcentrationMeasured ParameterResultCitation
Chondrocyte CultureNot SpecifiedAggrecan ProductionEnhanced[4]
Chondrocyte CultureNot SpecifiedCollagen Type II ProductionEnhanced[4]
Synovium ExplantsNot SpecifiedHyaluronic Acid ProductionIncreased[4]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Chondrocytes

  • Tissue Acquisition: Obtain human articular cartilage from consenting donors undergoing total joint replacement surgery, following institutional ethical guidelines.

  • Cartilage Digestion: a. Mince the cartilage into small pieces (1-2 mm³). b. Wash the minced cartilage with Dulbecco's Modified Eagle Medium (DMEM). c. Perform a sequential enzymatic digestion: first with 0.1% hyaluronidase (B3051955) for 30 minutes at 37°C, followed by 0.25% trypsin for 1 hour, and finally with 0.2% collagenase II overnight at 37°C.

  • Cell Isolation and Seeding: a. Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue. b. Centrifuge the cell suspension, wash the cell pellet with DMEM, and resuspend in culture medium (DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin). c. Count the viable cells using a hemocytometer and trypan blue exclusion. d. Seed the chondrocytes in culture flasks at a density of 1 x 10⁵ cells/cm².

  • Cell Culture and Treatment: a. Culture the cells at 37°C in a humidified atmosphere with 5% CO₂. b. Once the cells reach 80-90% confluency, serum-starve them for 24 hours in a medium containing 0.5% FBS.[5] c. Pre-treat the cells with desired concentrations of glucosamine sulfate sodium chloride for 2 hours. d. Stimulate the cells with a pro-inflammatory agent, such as IL-1β (10 ng/mL), for 24 hours.[5] e. Collect the culture supernatant and cell lysates for further analysis.

Protocol 2: Bovine Cartilage Explant Culture

  • Explant Preparation: a. Aseptically dissect full-thickness articular cartilage from the metacarpophalangeal joints of young bovine animals. b. Use a sterile dermal biopsy punch (4 mm) to create cartilage explant discs. c. Place two discs in each well of a 24-well plate.[7]

  • Explant Culture and Treatment: a. Culture the explants in serum-free DMEM for 24 hours to allow for equilibration.[7] b. Replace the medium with treatment media containing 10% FBS and the desired concentrations of this compound. c. To induce a catabolic state, add a pro-inflammatory stimulus like IL-1β (50 ng/mL) to the relevant treatment groups.[7] d. Culture the explants for a specified duration (e.g., 4-21 days), changing the media every 48 hours.

  • Sample Collection and Analysis: a. Collect the culture media at each time point and store at -80°C for analysis of released GAGs, NO, PGE2, and MMPs. b. At the end of the experiment, digest the cartilage explants with papain to determine the remaining GAG content.

Protocol 3: Quantification of Nitric Oxide (NO) Production

  • Principle: NO is unstable and quickly oxidizes to nitrite (B80452) and nitrate. The Griess assay measures the concentration of nitrite in the culture supernatant as an indicator of NO production.

  • Procedure: a. Collect 50 µL of culture supernatant from each experimental condition. b. Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample in a 96-well plate. c. Incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. e. Incubate for another 10 minutes at room temperature. f. Measure the absorbance at 540 nm using a microplate reader. g. Quantify the nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Measurement of Glycosaminoglycan (GAG) Release

  • Principle: The 1,9-dimethylmethylene blue (DMMB) assay is a colorimetric method used to quantify sulfated GAGs.

  • Procedure: a. Add 20 µL of culture supernatant or papain-digested cartilage extract to a 96-well plate. b. Add 200 µL of DMMB reagent to each well. c. Immediately measure the absorbance at 525 nm and 595 nm. d. Calculate the GAG concentration based on a standard curve prepared using chondroitin sulfate.

Visualizations

Experimental_Workflow cluster_tissue Tissue Acquisition cluster_model In Vitro Model Setup cluster_treatment Experimental Treatment cluster_analysis Data Analysis Tissue Articular Cartilage (Human or Bovine) Chondrocytes Isolate Primary Chondrocytes Tissue->Chondrocytes Explants Prepare Cartilage Explants Tissue->Explants Treatment Pre-treat with Glucosamine Sulfate + IL-1β Stimulation Chondrocytes->Treatment Explants->Treatment Supernatant Supernatant Analysis (NO, PGE2, GAG, MMPs) Treatment->Supernatant Cells Cell/Tissue Analysis (Gene Expression, GAG Content) Treatment->Cells Data Quantitative Data Interpretation Supernatant->Data Cells->Data

Caption: General workflow for in vitro studies of glucosamine sulfate.

NFkB_Signaling_Pathway IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R IKK IKK Complex IL1R->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB IκBα-NF-κB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Gene_Expression Gene Expression: - COX-2 - iNOS - MMPs Nucleus->Gene_Expression Inflammation Inflammation & Matrix Degradation Gene_Expression->Inflammation Glucosamine Glucosamine Sulfate Glucosamine->IKK Inhibits

Caption: NF-κB signaling pathway and its inhibition by glucosamine sulfate.

References

Application Notes and Protocols for Glucosamine Sulfate Sodium Chloride Testing in Animal Models of Osteoarthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive loss of articular cartilage, subchondral bone remodeling, and synovial inflammation, leading to pain and loss of joint function.[1] Glucosamine (B1671600), an amino sugar and a fundamental building block of glycosaminoglycans, has been investigated for its potential disease-modifying effects in OA.[2] Preclinical studies in animal models are essential for evaluating the efficacy and elucidating the mechanism of action of glucosamine sulfate (B86663) sodium chloride. These notes provide an overview of common animal models, detailed experimental protocols, and insights into the signaling pathways involved.

Data Presentation: Quantitative Summary of Glucosamine Studies in Animal Models of Osteoarthritis

The following tables summarize the experimental designs and key quantitative outcomes from various studies investigating the effects of glucosamine in different animal models of OA.

Table 1: Surgically-Induced Osteoarthritis Models

Animal Model & SpeciesGlucosamine SaltDosage & Administration RouteDurationKey Quantitative FindingsReference(s)
Anterior Cruciate Ligament Transection (ACLT) - RatGlucosamine Sulfate250 mg/kg/day (Oral)10 weeksSignificantly lower degree of cartilage degeneration and suppressed synovitis compared to placebo.[1]
Anterior Cruciate Ligament Transection (ACLT) - RatGlucosamine Hydrochloride1000 mg/kg/day (Oral)56 daysSignificantly suppressed the increase in serum CTX-II (type II collagen degradation) and significantly increased serum CPII (type II collagen synthesis).[3]
Anterior Cruciate Ligament Transection (ACLT) - RabbitGlucosamine Hydrochloride100 mg/kg/day (Oral)8 weeksSignificantly reduced degenerative changes in cartilage and chondrocyte cellularity compared to the negative control group.[4][5]
Anterior Cruciate Ligament Transection (ACLT) - RabbitGlucosamine Hydrochloride100 mg daily (Oral)8 weeksSignificantly reduced high subchondral bone turnover observed in the ACLT group.[6]
Anterior Cruciate Ligament Transection (ACLT) - CanineGlucosamine Sulfate200 mg/kg body weight (Oral)8 weeksMean Mankin score significantly decreased to 12.1 compared to 15.1 in the oral placebo group.[7]
Anterior Cruciate Ligament Transection (ACLT) - CanineGlucosamine Sulfate400 mg (Intra-articular)8 weeksMean Mankin score significantly decreased to 8.1 compared to 13.9 in the intra-articular placebo group.[7]
Medial Meniscal Tear (MMT) / Medial Meniscectomy (MMx) - RatGlucosamine350 µg (Intra-articular, thrice weekly)4 weeksShowed the most significant positive impact on all components of the modified Mankin score.[8]

Table 2: Chemically-Induced and Spontaneous Osteoarthritis Models

Animal Model & SpeciesGlucosamine SaltDosage & Administration RouteDurationKey Quantitative FindingsReference(s)
Adjuvant-Induced Arthritis - RatGlucosamine Hydrochloride20, 40, 80, 160 mg/kg/day (Oral)ProphylacticDose-dependent prevention of arthritis, with a minimum effective dose of ~40 mg/kg.[2]
Adjuvant-Induced Arthritis - RatGlucosamine Hydrochloride160 mg/kg/day (Oral)6 days (Therapeutic)Amelioration of existing arthritis.[2]
Spontaneous Osteoarthritis - MouseNot Specified250 mg/kg/day (Oral)Not SpecifiedShowed therapeutic efficacy.[2]
Spontaneous Osteoarthritis - Hartley Guinea PigGlucosamine Sulfate & Chondroitin SulfateNot SpecifiedNot SpecifiedLong-term administration reduced cartilage destruction and up-regulation of MMP-3 mRNA.[2]

Experimental Protocols

Surgically-Induced Osteoarthritis: Anterior Cruciate Ligament Transection (ACLT) and/or Medial Meniscectomy (MMx) in Rats

This model mimics post-traumatic OA, inducing joint instability that leads to progressive cartilage degeneration.[9]

a. Animal Preparation:

  • Species: Male Wistar or Sprague-Dawley rats (10-12 weeks old, 250-300g).

  • Acclimatization: House animals for at least one week prior to surgery with free access to food and water.

  • Anesthesia: Anesthetize the rat using isoflurane (B1672236) or a combination of ketamine and xylazine.

  • Surgical Site Preparation: Shave the fur around the right knee joint and disinfect the skin with povidone-iodine and 70% ethanol.

b. Surgical Procedure (ACLT-MMx):

  • Make a medial parapatellar incision to expose the knee joint.

  • Dislocate the patella laterally to visualize the intra-articular structures.

  • Transect the anterior cruciate ligament using a microsurgical blade.

  • Perform a medial meniscectomy by resecting the medial meniscus.

  • Reposition the patella and suture the joint capsule and skin in layers.

  • Administer post-operative analgesics as per institutional guidelines.

  • The contralateral (left) knee can serve as a sham-operated or non-operated control.

c. Treatment Administration:

  • Oral Gavage: Prepare a solution of glucosamine sulfate sodium chloride in sterile water. Administer daily via oral gavage at the desired dosage (e.g., 250 mg/kg/day).

  • Treatment Period: Typically 8-12 weeks, starting either immediately after surgery (prophylactic) or after a few weeks to allow OA to establish (therapeutic).

d. Outcome Assessment:

  • Histology: At the end of the study, euthanize the animals and dissect the knee joints. Fix the joints in 10% buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with Safranin O-Fast Green (for proteoglycan content) and Hematoxylin & Eosin (for morphology). Score the cartilage degradation using the Mankin or OARSI scoring system.

  • Immunohistochemistry: Perform immunohistochemical staining for markers of cartilage degradation (e.g., MMP-13) and synthesis (e.g., Collagen Type II).

  • Biomarker Analysis: Collect serum at various time points to measure biomarkers of cartilage turnover, such as CTX-II and CPII, using ELISA kits.

  • Behavioral Analysis: Assess pain and joint function using methods like the von Frey filament test for mechanical allodynia and weight-bearing distribution analysis.

Chemically-Induced Osteoarthritis: Mono-iodoacetate (MIA) Injection in Rats

This model induces rapid chondrocyte death and subsequent cartilage degeneration, often used for pain studies.

a. Animal Preparation:

  • Follow the same procedures for animal selection, acclimatization, and anesthesia as in the surgical model.

b. MIA Injection:

  • Flex the knee joint and insert a 27-30 gauge needle through the patellar ligament.

  • Inject a single dose of MIA (e.g., 1-3 mg) dissolved in a small volume of sterile saline (e.g., 50 µL) into the intra-articular space.

  • The contralateral knee can be injected with saline as a control.

c. Treatment and Outcome Assessment:

  • Follow similar procedures for treatment administration and outcome assessment as described for the ACLT model. Histological analysis will reveal chondrocyte loss and cartilage erosion. Pain behavior assessments are particularly relevant in this model.

Signaling Pathways and Visualizations

Glucosamine is thought to exert its chondroprotective effects by modulating key inflammatory and catabolic signaling pathways within chondrocytes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and matrix degradation in OA. Pro-inflammatory cytokines like IL-1β activate this pathway, leading to the expression of genes encoding for MMPs and other catabolic enzymes. Glucosamine has been shown to inhibit IL-1β-induced NF-κB activation.[10] It can prevent the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the p50/p65 subunits.[10][11]

NF_kB_Pathway cluster_nucleus Nucleus IL1B IL-1β IL1R IL-1 Receptor IL1B->IL1R IKK IKK Complex IL1R->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB NFkB_IkBa->NFkB IκBα Degradation MMPs MMPs, ADAMTSs, Pro-inflammatory Cytokines Glucosamine Glucosamine Sulfate Glucosamine->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Promoter Regions DNA->MMPs Gene Expression

Caption: NF-κB signaling pathway in chondrocytes and the inhibitory effect of glucosamine.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for chondrocyte differentiation and cartilage homeostasis.[12] Dysregulation of this pathway is implicated in OA pathogenesis, where its over-activation can lead to cartilage degradation and osteophyte formation.[13][14] Some studies suggest that glucosamine may promote chondrocyte proliferation through the Wnt/β-catenin signaling pathway.[15]

Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Activates DestructionComplex Destruction Complex (GSK3β, Axin, APC) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Nucleus Nucleus BetaCatenin->Nucleus Accumulates and Translocates BetaCatenin_n β-catenin Proliferation Chondrocyte Proliferation Glucosamine Glucosamine Sulfate Glucosamine->BetaCatenin Promotes TCF_LEF TCF/LEF BetaCatenin_n->TCF_LEF Binds to TCF_LEF->Proliferation Gene Expression (e.g., Cyclin D1)

Caption: Wnt/β-catenin signaling pathway and the potential role of glucosamine in chondrocyte proliferation.

Experimental Workflow

The following diagram illustrates a general workflow for testing the efficacy of this compound in an animal model of osteoarthritis.

Experimental_Workflow start Animal Acclimatization & Baseline Measurements grouping Randomization into Treatment Groups start->grouping induction Induction of Osteoarthritis (e.g., ACLT, MIA) grouping->induction treatment Treatment Administration (Glucosamine vs. Placebo) induction->treatment monitoring In-life Monitoring (Pain Behavior, Weight) treatment->monitoring endpoint Study Endpoint (e.g., 8-12 weeks) monitoring->endpoint analysis Outcome Assessment endpoint->analysis histology Histology & Immunohistochemistry analysis->histology Structural Changes biomarkers Biomarker Analysis (Serum, Synovial Fluid) analysis->biomarkers Biochemical Changes imaging Imaging (µCT, MRI) analysis->imaging Morphological Changes data Data Analysis & Interpretation histology->data biomarkers->data imaging->data

Caption: Generalized experimental workflow for testing glucosamine in animal models of OA.

References

Application Notes: Cell-Based Assays for Glucosamine Sulfate Sodium Chloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glucosamine (B1671600), an amino monosaccharide, is a fundamental component of cartilage and synovial fluid.[1][2] Administered as glucosamine sulfate (B86663) (GS), it is widely used as a symptomatic slow-acting drug for osteoarthritis (OA).[3] The therapeutic rationale for its use is based on its dual mechanism of action: stimulating the anabolic processes of cartilage metabolism and exerting anti-inflammatory effects that can slow down catabolic processes.[4] To elucidate these mechanisms and quantify its efficacy, a variety of cell-based assays are employed. These assays are crucial for researchers, scientists, and drug development professionals to evaluate the chondroprotective potential of glucosamine sulfate.

The primary target cells for these investigations are chondrocytes, the sole cell type in cartilage, which are responsible for maintaining the extracellular matrix (ECM). In OA, pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) disrupt the balance between anabolic (matrix synthesis) and catabolic (matrix degradation) activities.[5] Glucosamine sulfate is believed to counteract these effects by inhibiting key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, thereby reducing the expression of catabolic enzymes and inflammatory mediators.[1][6]

These application notes provide detailed protocols for key cell-based assays to measure the anti-inflammatory, anabolic, and catabolic effects of glucosamine sulfate on chondrocytes.

Key Signaling Pathway: NF-κB Inhibition by Glucosamine Sulfate

Pro-inflammatory cytokines, such as IL-1β, are pivotal in the pathogenesis of OA by activating the NF-κB signaling cascade in chondrocytes.[7] This activation leads to the transcription of genes encoding inflammatory mediators (e.g., COX-2, iNOS) and matrix-degrading enzymes (e.g., MMPs), which accelerate cartilage destruction.[7] Glucosamine sulfate has been shown to exert its anti-inflammatory effects by inhibiting the activation of NF-κB.[6]

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1b IL-1β (Pro-inflammatory Stimulus) IL1R IL-1 Receptor IL-1b->IL1R IKK IKK Complex IL1R->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive p50/p65 (Inactive NF-κB) IkB->NFkB_inactive Inhibits NFkB_active p50/p65 (Active NF-κB) IkB->NFkB_active Releases DNA DNA Binding NFkB_active->DNA Translocates to Nucleus GS Glucosamine Sulfate GS->IKK Inhibits Gene_Expression Gene Transcription (COX-2, iNOS, MMPs) DNA->Gene_Expression

Caption: NF-κB signaling pathway in chondrocytes and the inhibitory role of Glucosamine Sulfate.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the effect of glucosamine sulfate on chondrocyte viability and proliferation. It measures the metabolic activity of cells, which is an indicator of cell health.

Workflow:

G start Start seed Seed Chondrocytes in 96-well Plate start->seed end End incubate1 Incubate for 24 hours seed->incubate1 treat Treat with various concentrations of Glucosamine Sulfate incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 4 hours at 37°C add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan (B1609692) crystals incubate3->add_dmso read Measure Absorbance at 490-570 nm add_dmso->read analyze Calculate Cell Viability (%) read->analyze analyze->end

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed primary human chondrocytes or a chondrocyte cell line (e.g., T/C-28a2) in a 96-well plate at a density of 1.0 x 10⁴ cells/well and culture for 24 hours.[8]

  • Treatment: Replace the medium with fresh medium containing various concentrations of glucosamine sulfate (e.g., 50, 100, 200, 300, 600 µg/ml). Include an untreated control group.[8]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Agitate the plate for 10 minutes and measure the optical density (OD) at a wavelength of 490 nm or 570 nm using a microplate reader.[8]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant. A reduction in NO production indicates an anti-inflammatory effect.

Workflow:

G start Start seed Seed Chondrocytes in 24-well Plate start->seed end End pre_treat Pre-treat with Glucosamine Sulfate for 2 hours seed->pre_treat stimulate Stimulate with IL-1β (10 ng/mL) pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect Culture Supernatant incubate->collect_supernatant griess_reaction Perform Griess Reaction: 1. Add Griess Reagent I 2. Add Griess Reagent II collect_supernatant->griess_reaction incubate_rt Incubate for 10-15 minutes at RT griess_reaction->incubate_rt read Measure Absorbance at 540 nm incubate_rt->read analyze Calculate Nitrite Concentration (µM) read->analyze analyze->end

Caption: Workflow for the Griess Assay to measure Nitric Oxide production.

Protocol:

  • Cell Seeding and Treatment: Seed chondrocytes in a 24-well plate. Once confluent, pre-treat the cells with glucosamine sulfate for 2 hours before stimulating with a pro-inflammatory agent like IL-1β (10 ng/mL) or lipopolysaccharide (LPS).[3][9]

  • Incubation: Incubate the cells for 24 hours.

  • Sample Collection: Collect the cell culture supernatant for analysis.

  • Griess Reaction:

    • Pipette 50 µL of supernatant into a 96-well plate.

    • Add 50 µL of Griess Reagent I (e.g., sulfanilic acid solution) to each well.[10]

    • Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine solution) to each well.[10]

  • Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.[10]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[10][11]

  • Analysis: Determine the nitrite concentration by comparing the OD values to a sodium nitrite standard curve.

Anti-Inflammatory Activity: Prostaglandin (B15479496) E₂ (PGE₂) Quantification (ELISA)

This protocol measures the concentration of PGE₂, another critical inflammatory mediator in OA, using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Workflow:

G start Start setup Prepare Cells and Collect Supernatant (as in Griess Assay) start->setup end End elisa_plate Add Standards and Supernatant to Antibody-Coated Plate setup->elisa_plate add_conjugate Add PGE₂-Enzyme Conjugate and Primary Antibody elisa_plate->add_conjugate incubate Incubate for 2 hours at RT add_conjugate->incubate wash1 Wash Plate incubate->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate_dark Incubate for 15-30 minutes in the dark add_substrate->incubate_dark stop_reaction Add Stop Solution incubate_dark->stop_reaction read Measure Absorbance at 450 nm stop_reaction->read analyze Calculate PGE₂ Concentration (pg/mL) read->analyze analyze->end

Caption: Workflow for Prostaglandin E₂ (PGE₂) ELISA.

Protocol:

  • Sample Preparation: Prepare and collect cell culture supernatants as described in the Griess Assay protocol.

  • ELISA Procedure: Perform the assay according to the manufacturer’s instructions for a commercial PGE₂ ELISA kit.[12][13]

    • Add standards, controls, and samples to the wells of the antibody-coated microplate.

    • Add the PGE₂-enzyme conjugate and primary antibody to initiate the competitive binding reaction.

    • Incubate for the specified time (typically 2 hours at room temperature).[12]

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) to develop the color.

    • Stop the reaction with a stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm.[12]

  • Analysis: Calculate the PGE₂ concentration in the samples based on the standard curve. The color intensity is inversely proportional to the PGE₂ concentration.

Gene Expression Analysis (RT-qPCR)

Real-time quantitative PCR (RT-qPCR) is used to measure changes in the mRNA expression levels of genes involved in cartilage metabolism and inflammation. This provides insight into the anabolic and catabolic effects of glucosamine sulfate at the molecular level.

Workflow:

G start Start setup Culture and Treat Chondrocytes start->setup end End lyse Lyse Cells and Isolate Total RNA setup->lyse rna_qc Assess RNA Quality and Quantity lyse->rna_qc cdna Reverse Transcription (RNA -> cDNA) rna_qc->cdna qpcr Perform Real-Time qPCR with Gene-Specific Primers cdna->qpcr analyze Analyze Data using 2-ΔΔCt Method qpcr->analyze analyze->end

Caption: Workflow for Gene Expression Analysis by RT-qPCR.

Protocol:

  • Cell Culture and Treatment: Culture and treat chondrocytes with glucosamine sulfate and/or IL-1β as described in previous protocols.

  • RNA Isolation: After treatment (e.g., 24 or 48 hours), lyse the cells and isolate total RNA using a suitable kit (e.g., TRI Reagent).[14]

  • RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • Real-Time qPCR:

    • Prepare a reaction mix containing cDNA, gene-specific primers (see table below), and a fluorescent dye (e.g., SYBR Green or TaqMan probe).[15]

    • Perform the qPCR reaction in a real-time thermal cycler.

  • Data Analysis: Normalize the expression of the target gene to a stable reference (housekeeping) gene (e.g., GAPDH, HPRT1).[16] Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[3]

Target Genes for RT-qPCR Analysis:

Gene Category Target Gene Function
Inflammatory COX-2 Prostaglandin synthesis[17]
iNOS Nitric oxide synthesis[17]
IL-6 Pro-inflammatory cytokine[18]
Catabolic MMP-3, MMP-13 Extracellular matrix degradation[19]
ADAMTS-4, ADAMTS-5 Aggrecan degradation[1]
Anabolic Aggrecan (ACAN) Major proteoglycan in cartilage[20]

| | Collagen, Type II (COL2A1) | Main structural protein in cartilage[20] |

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of Glucosamine Sulfate on IL-1β-Induced NO and PGE₂ Production

Treatment Group NO (Nitrite) Concentration (µM) PGE₂ Concentration (pg/mL)
Control (Untreated) 1.5 ± 0.2 50 ± 8
IL-1β (10 ng/mL) 25.8 ± 2.1 850 ± 65
IL-1β + GS (50 µg/mL) 20.1 ± 1.8 675 ± 51
IL-1β + GS (200 µg/mL) 12.5 ± 1.1 410 ± 33
GS only (200 µg/mL) 1.6 ± 0.3 55 ± 10

Data are presented as Mean ± Standard Deviation and are hypothetical examples.

Table 2: Effect of Glucosamine Sulfate on Gene Expression in IL-1β-Stimulated Chondrocytes

Treatment Group Relative Fold Change in Gene Expression (vs. Control)
MMP-13 (Catabolic) Aggrecan (Anabolic)
IL-1β (10 ng/mL) 15.2 ± 1.3 0.4 ± 0.05
IL-1β + GS (200 µg/mL) 6.8 ± 0.7 0.8 ± 0.09

Data are presented as Mean ± Standard Deviation relative to the untreated control group and are hypothetical examples.

References

Protocol for Assessing the Stability of Glucosamine Sulfate Sodium Chloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucosamine (B1671600) sulfate (B86663) sodium chloride is a widely used compound in dietary supplements and pharmaceutical formulations for the management of osteoarthritis. Ensuring the stability of this active pharmaceutical ingredient (API) in solution is critical for maintaining its therapeutic efficacy and safety. Glucosamine is known to be hygroscopic and can degrade under various environmental conditions, particularly in aqueous solutions.[1] This document provides a detailed protocol for assessing the stability of glucosamine sulfate sodium chloride in solution, in line with established guidelines for stability testing of APIs. The protocol covers forced degradation studies and long-term stability assessment under various conditions.

Factors Influencing Stability

The stability of glucosamine sulfate in solution is primarily influenced by:

  • pH: Glucosamine sulfate has been found to be most stable at pH 5.0.[2]

  • Temperature: Elevated temperatures can accelerate the degradation process.

  • Oxidation: The presence of oxidizing agents may lead to degradation.

  • Light: Exposure to light can potentially induce degradation.

Analytical Methodology

A validated stability-indicating analytical method is crucial for accurately quantifying the amount of glucosamine sulfate and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.

3.1. Recommended HPLC Method

A stability-indicating HPLC method can be developed and validated according to ICH guidelines.[3] An example of a suitable method involves:

  • Column: A C18 column (e.g., Phenomenex 100-5 C-18, 5 µm, 250 mm x 4.6 mm) is often used.

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., potassium dihydrogen orthophosphate buffer) is a common choice. The pH of the mobile phase should be optimized for best separation, for instance, around pH 3.0.

  • Detection: As glucosamine lacks a strong UV chromophore, detection can be achieved at low wavelengths (e.g., 195-210 nm).[4] Alternatively, derivatization with an agent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be employed for enhanced UV or fluorescence detection. Refractive Index (RI) or Evaporative Light Scattering (ELSD) detectors are also viable options.[5]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Injection Volume: A 20 µL injection volume is commonly used.

3.2. Method Validation

The analytical method must be validated to ensure it is fit for purpose. Validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Experimental Protocols

4.1. Forced Degradation Studies

Forced degradation studies are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule. This involves subjecting the this compound solution to stress conditions that are more severe than accelerated stability testing conditions.

4.1.1. Preparation of Stock Solution

Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

4.1.2. Stress Conditions

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and keep at room temperature for a specified period (e.g., 5 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and keep at room temperature for a specified period (e.g., 5 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60-80°C) for a specified period.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

A control sample, stored under normal conditions, should be analyzed alongside the stressed samples.

4.2. Long-Term Stability Studies

Long-term stability studies are designed to evaluate the stability of the solution under recommended storage conditions.

4.2.1. Study Design

  • Solutions: Prepare solutions of this compound at different pH values (e.g., pH 3, 5, 7, 9) using appropriate buffers.

  • Storage Conditions: Store the solutions at different temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

  • Time Points: Analyze the solutions at predetermined time intervals (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months).

4.2.2. Sample Analysis

At each time point, analyze the samples in triplicate using the validated stability-indicating HPLC method. The following parameters should be assessed:

  • Appearance (color, clarity, precipitation)

  • pH

  • Assay of glucosamine sulfate

  • Quantification of any degradation products

Data Presentation

The quantitative data from the stability studies should be summarized in tables for easy comparison.

Table 1: Forced Degradation of this compound in Solution

Stress ConditionDurationTemperature% DegradationMajor Degradation Products
0.1 N HCl5 hoursRoom Temp.Data to be filledData to be filled
0.1 N NaOH5 hoursRoom Temp.Data to be filledData to be filled
3% H₂O₂24 hoursRoom Temp.Data to be filledData to be filled
Heat48 hours80°CData to be filledData to be filled
Photolysis24 hoursRoom Temp.Data to be filledData to be filled

Table 2: Long-Term Stability of this compound Solution at 25°C/60% RH

Time (Months)pH 3pH 5pH 7pH 9
% Assay% Assay% Assay% Assay
0100100100100
1DataDataDataData
3DataDataDataData
6DataDataDataData
12DataDataDataData

Table 3: Degradation Kinetics of Glucosamine Sulfate in Solution

pHTemperature (°C)Degradation Rate Constant (k)Half-life (t½)
5.0255.93 x 10⁻⁶ hr⁻¹[2]~2.03 years (t₉₀)[2]
DataDataDataData
DataDataDataData

Visualization of Workflows and Pathways

6.1. Experimental Workflow

The following diagram illustrates the workflow for assessing the stability of this compound in solution.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution of Glucosamine Sulfate NaCl prep_forced Prepare Samples for Forced Degradation prep_stock->prep_forced prep_long Prepare Samples for Long-Term Stability prep_stock->prep_long acid Acid Hydrolysis prep_forced->acid base Base Hydrolysis prep_forced->base oxidation Oxidation prep_forced->oxidation thermal Thermal Stress prep_forced->thermal photo Photolytic Stress prep_forced->photo storage_conditions Store at Different pH and Temperatures prep_long->storage_conditions hplc_analysis HPLC Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis storage_conditions->hplc_analysis data_analysis Data Analysis and Reporting hplc_analysis->data_analysis

Caption: Experimental workflow for stability assessment.

6.2. Potential Degradation Pathway

Under thermal stress and varying pH, glucosamine can undergo a series of reactions, including retro-aldol condensation, to form various degradation products.[8]

G cluster_intermediates Intermediates cluster_products Degradation Products glucosamine Glucosamine Sulfate retro_aldol Retro-Aldol Condensation glucosamine->retro_aldol Heat, pH furfurals Furfurals glucosamine->furfurals Heat, pH amino_acetaldehyde α-aminoacetaldehyde retro_aldol->amino_acetaldehyde amino_propanal α-aminopropanal retro_aldol->amino_propanal pyrazines Pyrazines amino_acetaldehyde->pyrazines Self-condensation amino_acetaldehyde->pyrazines Combination amino_propanal->pyrazines Combination pyridines 3-Hydroxypyridines furfurals->pyridines + Ammonia pyrrole Pyrrole-2-carboxaldehyde furfurals->pyrrole + Ammonia

Caption: Potential degradation pathway of glucosamine.

Conclusion

This protocol provides a comprehensive framework for assessing the stability of this compound in solution. Adherence to these guidelines will ensure the generation of robust and reliable stability data, which is essential for regulatory submissions and for ensuring the quality, safety, and efficacy of glucosamine-containing products. The provided analytical method and experimental designs can be adapted based on specific formulation and regulatory requirements.

References

Application Notes and Protocols for Cartilage Explant Culture in Glucosamine Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cartilage explant culture is a valuable ex vivo model for investigating the pathophysiology of osteoarthritis (OA) and evaluating the efficacy of potential therapeutic agents like glucosamine (B1671600).[1][2][3] This system maintains the native extracellular matrix and the three-dimensional environment of chondrocytes, offering a more physiologically relevant model compared to monolayer cell cultures.[1][3][4] Glucosamine, a naturally occurring amino sugar, is a popular dietary supplement for OA, and its chondroprotective effects are believed to stem from a dual mechanism: stimulating the anabolic metabolism of cartilage and inhibiting catabolic, inflammatory processes.[5] This document provides detailed protocols for establishing and utilizing cartilage explant cultures to study the effects of glucosamine, along with data presentation and visualization of key signaling pathways.

Experimental Protocols

Protocol 1: Preparation and Culture of Articular Cartilage Explants

This protocol details the harvesting and culture of articular cartilage explants, a foundational technique for glucosamine research.

Materials:

  • Fresh articular cartilage source (e.g., bovine metacarpal-phalangeal joints, human tissue from joint replacement surgery)[4][6]

  • Sterile phosphate-buffered saline (PBS)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin[3]

  • Sterile biopsy punch (e.g., 4 mm diameter)[7]

  • Sterile scalpel and forceps

  • Culture plates (e.g., 24-well plates)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Tissue Harvest: Aseptically dissect the joint to expose the articular cartilage surface. Full-thickness cartilage explants are harvested from the articular surface using a sterile biopsy punch.[7] Care should be taken to obtain explants of uniform size and thickness.

  • Washing: Immediately place the explants in sterile PBS. Wash the explants three times with fresh PBS to remove any synovial fluid and blood.[8]

  • Culture Initiation: Place individual explants into the wells of a 24-well culture plate containing 1 mL of complete DMEM.

  • Equilibration: Culture the explants for a pre-culture period of 24-48 hours to allow them to stabilize in the new environment before initiating experimental treatments.[9][10]

  • Glucosamine Treatment: After the equilibration period, replace the medium with fresh medium containing the desired concentrations of glucosamine hydrochloride (GlcN-HCl) or glucosamine sulfate (B86663) (GlcN-S). Include a vehicle control group (medium without glucosamine).

  • Incubation: Culture the explants for the desired experimental duration (e.g., 24, 48, 72 hours, or longer for chronic studies), changing the medium every 2-3 days.[3]

  • Sample Collection: At the end of the culture period, collect the conditioned medium for biochemical analysis and harvest the cartilage explants for histological or molecular analysis.

Protocol 2: Induction of an Osteoarthritic-like State

To study the protective effects of glucosamine against cartilage degradation, an inflammatory stimulus can be introduced to mimic OA conditions.

Materials:

  • Interleukin-1 beta (IL-1β) or Lipopolysaccharide (LPS)

  • Cartilage explant cultures (prepared as in Protocol 1)

Procedure:

  • Prepare cartilage explant cultures as described in Protocol 1.

  • Following the equilibration period, replace the medium with fresh medium containing a pro-inflammatory agent such as IL-1β (e.g., 10 ng/mL) or LPS (e.g., 10 µg/mL) to induce a catabolic state.[11]

  • Co-treat the explants with various concentrations of glucosamine.

  • Include control groups: untreated explants, explants treated with the inflammatory agent only, and explants treated with glucosamine only.

  • Culture for the desired duration and collect samples for analysis.

Protocol 3: Biochemical Analysis of Cartilage Matrix Components and Inflammatory Mediators

This protocol outlines methods to quantify key markers of cartilage health and inflammation.

1. Glycosaminoglycan (GAG) Release Assay (DMMB Assay):

  • Principle: Measures the amount of sulfated GAGs released into the culture medium, an indicator of proteoglycan degradation.

  • Procedure:

    • Collect the conditioned medium from the explant cultures.

    • Use a dimethylmethylene blue (DMMB) dye-binding assay to quantify the sGAG content.

    • Measure the absorbance at 525 nm and calculate the sGAG concentration against a chondroitin (B13769445) sulfate standard curve.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: Measures the accumulation of nitrite (B80452) (a stable product of NO) in the culture medium, a marker of inflammation.[12]

  • Procedure:

    • Collect the conditioned medium.

    • Use the Griess reagent to measure nitrite concentration.

    • Measure the absorbance at 540 nm and calculate the nitrite concentration against a sodium nitrite standard curve.[11]

3. Matrix Metalloproteinase (MMP) Activity Assay:

  • Principle: Measures the activity of MMPs, enzymes responsible for the degradation of extracellular matrix components.[5]

  • Procedure:

    • Collect the conditioned medium.

    • Use a commercially available MMP activity assay kit (e.g., fluorescent substrate-based).

    • Measure the fluorescence and determine the MMP activity according to the manufacturer's instructions.

Protocol 4: Gene Expression Analysis by Real-Time PCR

This protocol allows for the quantification of changes in the expression of genes involved in cartilage metabolism.

Materials:

  • RNA isolation kit

  • Reverse transcription kit

  • qPCR master mix and primers for target genes (e.g., Aggrecan, Collagen Type II, MMP-3, MMP-13, ADAMTS-5, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH).

Procedure:

  • RNA Isolation: Harvest cartilage explants and immediately homogenize them in a lysis buffer. Isolate total RNA using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Real-Time PCR: Perform quantitative real-time PCR using the synthesized cDNA, specific primers for the target genes, and a fluorescent dye-based detection system.

  • Data Analysis: Normalize the expression of the target genes to the housekeeping gene and calculate the fold change in gene expression relative to the control group using the 2-ΔΔCt method.[9]

Data Presentation

Quantitative Effects of Glucosamine on Cartilage Explants

The following tables summarize the quantitative data on the effects of glucosamine from various studies.

Table 1: Effect of Glucosamine Hydrochloride (GlcN-HCl) on Hyaluronic Acid (HA) Production in Human Synovium Explants [8][9]

TreatmentConcentrationHA Production (Fold Change vs. Control)
GlcN-HCl0.5 mM~2-4 fold increase (Significant)
GlcN-HCl5 mM~2-4 fold increase (Significant)
N-Acetyl-glucosamine5 mMNo significant effect

Table 2: Effect of Glucosamine on Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) Production in IL-1β Stimulated Bovine Cartilage Explants [13]

TreatmentEffect on NO SynthesisEffect on PGE2 Synthesis
GlucosamineSuppressed IL-1β induced iNOS expressionReduced PGE2 production
Chondroitin SulfateReduced NO synthesisReduced PGE2 production
Glucosamine + Chondroitin SulfateReduced NO synthesisReduced PGE2 production

Table 3: Effect of Glucosamine on Gene Expression in Human Osteoarthritic Cartilage Explants [6]

Treatment (5mM)Aggrecan ExpressionCollagen Type II ExpressionAggrecanase-1 (ADAMTS-4) ExpressionMMP-3 Expression
GlcN-HCl↓ 2.65-7.73 fold↓ 7.75-22.17 fold↓ Significantly↓ Significantly
GlcN-S↓ 2.65-7.73 fold↓ 7.75-22.17 fold↓ Significantly↓ Significantly

Table 4: Effect of Glucosamine Hydrochloride (GH) on IL-1α Induced Cartilage Degradation in Bovine Cartilage Explants [14]

TreatmentGAG ReleaseADAMTS-4 & -5 mRNA LevelsInflammatory Markers (PGE2, NO)
GH (2 mg/mL)↓ Reduction↓ Decreased↓ Reduced

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Glucosamine Research using Cartilage Explants

G cluster_0 Explant Preparation cluster_1 Cell Culture cluster_2 Experimental Treatment cluster_3 Analysis Harvest Harvest Articular Cartilage Punch Create Explants (Biopsy Punch) Harvest->Punch Wash Wash Explants (PBS) Punch->Wash Culture Culture in DMEM + 10% FBS Wash->Culture Equilibrate Equilibrate (24-48h) Culture->Equilibrate Treatment Treat with Glucosamine +/- IL-1β/LPS Equilibrate->Treatment Incubate Incubate (24-72h) Treatment->Incubate Collect Collect Medium & Explants Incubate->Collect Biochem Biochemical Assays (GAG, NO, MMPs) Collect->Biochem Gene Gene Expression (qPCR) Collect->Gene

Caption: Workflow for cartilage explant culture in glucosamine research.

Signaling Pathway of Glucosamine's Anti-inflammatory Action

G IL1b IL-1β NFkB NF-κB Pathway IL1b->NFkB Activates iNOS iNOS NFkB->iNOS Upregulates COX2 COX-2 NFkB->COX2 Upregulates MMPs MMPs NFkB->MMPs Upregulates Glucosamine Glucosamine Glucosamine->NFkB Inhibits NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Degradation Cartilage Degradation MMPs->Degradation Inflammation Inflammation NO->Inflammation PGE2->Inflammation

Caption: Glucosamine inhibits the NF-κB pathway to reduce inflammation.

Dual Mechanism of Glucosamine Action on Cartilage

G cluster_0 Anabolic Effects cluster_1 Anti-catabolic/Anti-inflammatory Effects Glucosamine Glucosamine GAG ↑ Glycosaminoglycan (GAG) Synthesis Glucosamine->GAG Collagen ↑ Collagen Synthesis Glucosamine->Collagen MMPs ↓ MMPs & Aggrecanase Activity Glucosamine->MMPs NO_PGE2 ↓ Nitric Oxide (NO) & PGE2 Production Glucosamine->NO_PGE2 NFkB ↓ NF-κB Signaling Glucosamine->NFkB

Caption: Glucosamine's dual action on cartilage metabolism.

Conclusion

Cartilage explant culture serves as a robust and physiologically relevant model for elucidating the mechanisms of action of glucosamine on cartilage health. The provided protocols offer a standardized approach to investigate both the anabolic and anti-inflammatory properties of glucosamine. By utilizing these techniques, researchers can generate reliable and reproducible data to further understand the therapeutic potential of glucosamine in the management of osteoarthritis.

References

Application Note: Quantitative Analysis of Glucosamine in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600) is an amino sugar and a prominent precursor in the biosynthesis of glycosylated proteins and lipids. It is widely used as a dietary supplement for the management of osteoarthritis.[1] Glucosamine sulfate (B86663) sodium chloride is a common formulation of this supplement. Accurate and sensitive quantification of glucosamine in biological matrices is crucial for pharmacokinetic studies, bioavailability assessments, and clinical monitoring. This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of glucosamine in biological samples such as plasma, urine, and synovial fluid.

The primary challenge in analyzing glucosamine lies in its high polarity and lack of a strong UV chromophore, making traditional HPLC-UV methods less effective.[2][3] LC-MS/MS offers high sensitivity and selectivity, overcoming these challenges. The methods presented here are based on established protocols and provide the necessary detail for implementation in a research or clinical laboratory setting.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for removing interfering substances from the biological matrix and ensuring accurate quantification. Protein precipitation is a common and straightforward method for plasma and synovial fluid samples.

Protocol for Protein Precipitation (Plasma and Synovial Fluid):

  • Thaw frozen biological samples (plasma, synovial fluid) at room temperature.

  • Vortex the sample to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.

  • Add 400 µL of a precipitating agent (e.g., acetonitrile (B52724) or dehydrated ethanol).[4][5]

  • Add an internal standard (IS) solution. A stable isotope-labeled glucosamine, such as D-[1-¹³C]glucosamine, is recommended.[4][6]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

Note on Derivatization: To enhance chromatographic retention and sensitivity, pre-column derivatization can be employed. A common derivatizing agent is o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA).[1] However, direct analysis without derivatization is also feasible and simplifies the workflow.[4]

G cluster_sample_prep Sample Preparation Workflow Biological_Sample Biological Sample (Plasma, Urine, Synovial Fluid) Add_IS Add Internal Standard (e.g., D-[1-¹³C]glucosamine) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Vortex Vortex Centrifuge Centrifuge Supernatant_Collection Collect Supernatant LC_MS_MS_Analysis LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar compounds like glucosamine, as it provides better retention than traditional reversed-phase columns.[2]

ParameterCondition
Column Zwitter-ionic HILIC Column (e.g., 150 mm x 4.6 mm, 5 µm) or a polymer-based amino column.[6][7]
Mobile Phase A 10 mM Ammonium Acetate in Water (pH adjusted to 7.5).[6]
Mobile Phase B Acetonitrile.[6]
Gradient Isocratic elution with 80% Mobile Phase B is often effective.[4][6]
Flow Rate 0.3 - 0.5 mL/min.[6][7]
Column Temperature 40°C.[7]
Injection Volume 5 - 20 µL.
Mass Spectrometry (MS/MS) Conditions

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+).[6]
Ion Source Temp. 350°C.[1]
Capillary Voltage 3.5 - 5.0 kV.[1]
MRM Transitions Glucosamine: m/z 180.1 → 72.1 or 180.1 → 162.1.[4][5][6] Internal Standard (¹³C-Glucosamine): m/z 181.1 → 73.0 or 181.1 → 163.1.[5][6]
Collision Energy Optimized for the specific instrument, typically in the range of 10-30 eV.

G

Quantitative Data Summary

The following tables summarize the performance characteristics of validated LC-MS/MS methods for glucosamine analysis in various biological matrices.

Table 1: Method Validation Parameters for Glucosamine in Human Plasma

ParameterResultReference
Linearity Range 12 - 8,270 ng/mL[1][8]
50 - 5,000 ng/mL[4]
53.27 - 3,409 ng/mL[5]
Lower Limit of Quantification (LLOQ) 12 ng/mL[1]
50 ng/mL[4]
53.27 ng/mL[5]
Intra-day Precision (%RSD) < 10%[5]
Inter-day Precision (%RSD) < 10%[5]
Accuracy 93.7% - 102.6%[5]
Recovery > 90%[4]

Table 2: Method Validation Parameters for Glucosamine in Human Urine

ParameterResultReference
Linearity Range 1.80 - 84.1 µg/mL[1][8]
LLOQ 1.80 µg/mL[1][8]

Table 3: Method Validation Parameters for Glucosamine in Human Synovial Fluid

ParameterResultReference
Linearity Range 10 - 2,000 ng/mL[6]
LLOQ 10 ng/mL[6]
Precision (%RSD) ≤ 14%[6]
Accuracy (% bias) -11% to 10%[6]
Recovery > 89%[6]

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of glucosamine in various biological samples. The simple sample preparation and high-throughput capability make it well-suited for pharmacokinetic studies and clinical research. The provided protocols and performance data serve as a comprehensive guide for researchers and scientists in the field of drug development and analysis.

References

Application Notes and Protocols: Preparation and Use of Glucosamine Sulfate Sodium Chloride Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600) is an amino sugar naturally synthesized in the body and is a fundamental building block for glycosaminoglycans (GAGs), which are essential components of cartilage and other connective tissues.[1][2] Glucosamine sulfate (B86663) sodium chloride, a stabilized form of glucosamine sulfate, is frequently used in in vitro studies to investigate its effects on various cell types, particularly chondrocytes, in the context of osteoarthritis research and drug development.[2] Its proposed mechanisms of action include stimulating the synthesis of proteoglycans and collagen, and modulating inflammatory signaling pathways.[1][2]

This document provides detailed protocols for the preparation of sterile glucosamine sulfate sodium chloride stock solutions for cell culture applications, guidelines for determining optimal working concentrations, and an overview of its effects on a key signaling pathway.

Quantitative Data Summary

For accurate and reproducible experimental results, precise preparation of stock solutions is critical. The following table summarizes essential quantitative data for this compound.

ParameterValueSource
Compound Name This compound Double SaltUSP
Molecular Formula (C₆H₁₄NO₅)₂SO₄ · 2NaCl
Molecular Weight 573.31 g/mol [3]
Typical Stock Solution Concentration 1 M[4]
Recommended Solvent Phosphate-Buffered Saline (PBS) or cell culture medium[4]
Sterilization Method 0.22 µm syringe filtration[4]
Storage Conditions -20°C in aliquots[4]
Typical Working Concentrations 1 mM - 10 mM[2]

Experimental Protocols

Preparation of 1 M this compound Stock Solution

This protocol describes the preparation of a 1 M stock solution of this compound, which can be further diluted to desired working concentrations for cell culture experiments.

Materials:

  • This compound (Molecular Weight: 573.31 g/mol )

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquoting

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 1 M stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 1 mol/L x 0.010 L x 573.31 g/mol = 5.7331 g

  • Weigh the compound: Accurately weigh 5.7331 g of this compound powder using an analytical balance.

  • Dissolution: Transfer the powder to a sterile 50 mL conical tube. Add approximately 8 mL of sterile PBS. Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Volume adjustment: Adjust the final volume to 10 mL with sterile PBS.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile 50 mL conical tube. This step is crucial to remove any potential microbial contamination.[4]

  • Aliquoting and Storage: Dispense the sterile 1 M stock solution into smaller, sterile microcentrifuge tubes (e.g., 100 µL or 500 µL aliquots). Store the aliquots at -20°C to prevent degradation and avoid repeated freeze-thaw cycles.[4]

Determining Optimal Working Concentration using MTT Cell Viability Assay

It is essential to determine the optimal, non-toxic concentration range of glucosamine sulfate for each specific cell line and experimental condition. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cells of interest (e.g., human chondrocytes)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 1 M this compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.[4]

  • Treatment Preparation: Prepare serial dilutions of the 1 M glucosamine sulfate stock solution in fresh, pre-warmed cell culture medium to achieve final desired concentrations (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM). Include a vehicle control (medium with an equivalent volume of PBS).[4]

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the different concentrations of glucosamine sulfate to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[4]

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot cell viability against the concentration of glucosamine sulfate to determine the dose-response curve and identify the optimal concentration range for further experiments.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the optimal concentration of glucosamine sulfate for cell culture experiments.

G A Seed cells in a 96-well plate B Allow cells to adhere for 24h A->B C Prepare serial dilutions of Glucosamine Sulfate B->C D Treat cells with different concentrations C->D E Incubate for desired duration (24-72h) D->E F Add MTT reagent E->F G Incubate for 2-4h F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I J Analyze data and determine optimal concentration I->J

Caption: Workflow for Optimal Concentration Determination.

Signaling Pathway

Glucosamine has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation. In osteoarthritic chondrocytes, pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) activate the NF-κB pathway, leading to the expression of inflammatory mediators such as COX-2 and various matrix metalloproteinases (MMPs). Glucosamine can interfere with this process.

The diagram below illustrates the inhibitory effect of glucosamine on the IL-1β-induced NF-κB signaling pathway in chondrocytes.[4][5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1R IL-1 Receptor IKK IKK Complex IL1R->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Releases NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocates Glucosamine Glucosamine Sulfate Glucosamine->IKK Inhibits DNA DNA NFkB_p50_p65_nuc->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Genes (e.g., COX-2, MMPs) DNA->Pro_inflammatory_genes Induces Transcription IL1b IL-1β IL1b->IL1R Binds

Caption: Inhibition of NF-κB Pathway by Glucosamine.

References

In Vivo Experimental Design for Glucosamine Sulfate Sodium Chloride Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experimental studies to evaluate the efficacy and safety of glucosamine (B1671600) sulfate (B86663) sodium chloride, particularly in the context of osteoarthritis (OA). The following sections detail common animal models, experimental protocols, and key signaling pathways involved in the action of glucosamine.

I. Quantitative Data Summary

The following tables summarize dosages and administration routes of glucosamine sulfate used in various in vivo animal models of osteoarthritis. This data is crucial for appropriate dose selection and study design.

Table 1: Oral Administration of Glucosamine Sulfate in Rodent Models of Osteoarthritis

Animal ModelSpeciesGlucosamine SaltDosage (mg/kg/day)DurationKey Findings
Adjuvant-Induced ArthritisRatSulfate50 - 800Prophylactic, from day of inductionDose-dependent prevention of arthritis.[1][2]
Anterior Cruciate Ligament Transection (ACLT)RatSulfate25010 weeks (therapeutic)Attenuated cartilage degeneration and synovitis; reduced nociception.[3]
Anterior Cruciate Ligament Transection (ACLT)RatHydrochloride100056 daysSuppressed type II collagen degradation and enhanced its synthesis.[4]
Spontaneous OsteoarthritisMouse (STR/ort)Sulfate200, 4003 months (curative)Delayed progression and severity of cartilage lesions.[5][6]
Spontaneous OsteoarthritisHartley Guinea PigSulfate2008, 12, or 18 monthsReduced cartilage degeneration.[7]

Table 2: Oral Administration of Glucosamine in Non-Rodent Models of Osteoarthritis

Animal ModelSpeciesGlucosamine SaltDosageDurationKey Findings
Anterior Cruciate Ligament Transection (ACLT)RabbitHydrochloride100 mg/day8 weeksAttenuated subchondral bone turnover, structure, and mineralization changes.[8][9][10]
Focal Cartilage Defect (with Autologous Chondrocyte Implantation)RabbitSulfateNot specified12 and 24 weeksImproved regeneration of repair sites compared to untreated group.[11]
Healthy (Pharmacokinetic study)DogHydrochloride~50 mg/kg/day2 weeksOrally administered glucosamine was incorporated into articular cartilage.[12]
Healthy (Pharmacokinetic study)DogHydrochloride~250 mg/dog/day3 weeksOrally administered glucosamine was incorporated into articular cartilage.[12]

II. Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization based on specific research questions and laboratory conditions.

A. Osteoarthritis Induction Protocols

1. Surgical Induction: Anterior Cruciate Ligament Transection (ACLT) in Rats [3][4]

  • Objective: To induce joint instability leading to OA-like cartilage degeneration.

  • Procedure:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

    • Shave and aseptically prepare the right knee joint area.

    • Make a medial parapatellar incision to expose the knee joint.

    • Transect the anterior cruciate ligament.

    • Confirm joint instability by performing a drawer test.

    • Suture the joint capsule and skin in layers.

    • Administer post-operative analgesics as per institutional guidelines.

    • The contralateral (left) knee can serve as a non-operated control.

2. Chemical Induction: Monoiodoacetate (MIA) Injection in Rats [13]

  • Objective: To induce cartilage degradation and inflammation through inhibition of glycolysis in chondrocytes.

  • Procedure:

    • Anesthetize the rat.

    • Shave and aseptically prepare the knee area.

    • Inject a single intra-articular dose of monoiodoacetate (e.g., 1-3 mg in a small volume of sterile saline) into the knee joint.

    • The contralateral knee can be injected with sterile saline as a control.

B. Pain and Behavioral Assessment Protocols[14][15][16][17]

1. Mechanical Allodynia: Von Frey Test

  • Objective: To assess sensitivity to a non-noxious mechanical stimulus.

  • Procedure:

    • Place the animal in a testing chamber with a wire mesh floor and allow for acclimatization.

    • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

    • A positive response is a sharp withdrawal of the paw.

    • Determine the 50% paw withdrawal threshold using the up-down method.

2. Weight-Bearing Deficit: Incapacitance Testing

  • Objective: To quantify the distribution of weight between the hind limbs as an indicator of joint pain.

  • Procedure:

    • Place the animal in a chamber where each hind paw rests on a separate force plate.

    • The instrument measures the weight borne by each hind limb over a set period.

    • Calculate the difference in weight-bearing between the affected and contralateral limbs.

C. Histological and Biochemical Analysis Protocols

1. Histological Evaluation of Cartilage [11][14]

  • Objective: To qualitatively and semi-quantitatively assess cartilage structure and composition.

  • Procedure:

    • At the end of the study, euthanize the animals and dissect the knee joints.

    • Fix the joints in 10% neutral buffered formalin.

    • Decalcify the tissue using a suitable decalcifying agent.

    • Process and embed the tissue in paraffin.

    • Cut sections (e.g., 5 µm) and stain with:

      • Hematoxylin and Eosin (H&E): For general morphology.

      • Safranin O-Fast Green or Toluidine Blue: To visualize proteoglycan content.

    • Score the cartilage degradation using a validated scoring system (e.g., Mankin score).

2. Biochemical Markers of Cartilage Turnover [4][15][[“]][[“]]

  • Objective: To quantify markers of cartilage synthesis and degradation in biological fluids.

  • Procedure:

    • Collect blood, urine, or synovial fluid at specified time points during the study.

    • Process the samples appropriately (e.g., centrifuge blood to obtain serum).

    • Use commercially available ELISA kits to measure the concentrations of:

      • Degradation markers: C-terminal cross-linking telopeptide of type II collagen (CTX-II), Cartilage Oligomeric Matrix Protein (COMP).

      • Synthesis markers: C-propeptide of type II procollagen (B1174764) (CPII).

III. Signaling Pathways and Experimental Workflows

The therapeutic effects of glucosamine are believed to be mediated through the modulation of key inflammatory and catabolic signaling pathways.

A. Key Signaling Pathways Modulated by Glucosamine

Glucosamine has been shown to interfere with pro-inflammatory signaling cascades, primarily by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and modulating Mitogen-Activated Protein Kinase (MAPK) pathways such as p38 and JNK.[3][18]

ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β) NFkB_Pathway NF-κB Pathway ProInflammatory_Stimuli->NFkB_Pathway MAPK_Pathway MAPK Pathway (p38, JNK) ProInflammatory_Stimuli->MAPK_Pathway Glucosamine Glucosamine Sulfate Glucosamine->NFkB_Pathway Glucosamine->MAPK_Pathway Gene_Expression Gene Expression of Catabolic & Inflammatory Mediators (MMPs, Prostaglandins) NFkB_Pathway->Gene_Expression MAPK_Pathway->Gene_Expression Cartilage_Degradation Cartilage Degradation Gene_Expression->Cartilage_Degradation Animal_Model Animal Model Selection (e.g., Rat, Rabbit) OA_Induction OA Induction (e.g., ACLT, MIA) Animal_Model->OA_Induction Treatment_Groups Group Allocation (Control, Vehicle, Glucosamine) OA_Induction->Treatment_Groups Dosing Daily Dosing (Oral Gavage) Treatment_Groups->Dosing Behavioral_Testing Pain & Behavioral Assessment (e.g., von Frey, Incapacitance) Dosing->Behavioral_Testing Endpoint Study Endpoint & Euthanasia Behavioral_Testing->Endpoint Sample_Collection Sample Collection (Joints, Blood, Urine) Endpoint->Sample_Collection Analysis Histological & Biochemical Analysis Sample_Collection->Analysis Data_Analysis Data Analysis & Interpretation Analysis->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Glucosamine Sulfate Sodium Chloride Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the sample preparation of glucosamine (B1671600) sulfate (B86663) sodium chloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental work with glucosamine sulfate sodium chloride, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or Inconsistent Analytical Results Incomplete Dissolution: this compound, especially in high-dose formulations or in the presence of certain excipients, may not fully dissolve.[1]- Increase sonication time or use a mechanical shaker to aid dissolution.[2] - Consider using a different solvent or adjusting the solvent pH. A mixture of water and acetonitrile (B52724) (50:50 v/v) has been used as a diluent.[3] - For tablet formulations, ensure thorough grinding and mixing to achieve a homogenous powder before dissolution.[2]
Degradation of Glucosamine: Glucosamine is susceptible to degradation, particularly in solution and in the presence of moisture or certain chemicals.[1][4][5] Pure glucosamine is highly hygroscopic.[1][5][6]- Prepare solutions fresh daily and store them under appropriate conditions (e.g., refrigerated and protected from light) if immediate analysis is not possible.[7] - Use of preservatives like 1% sodium benzoate (B1203000) can prevent microbial degradation in liquid samples.[2] - For solid samples, store in tight, light-resistant containers to protect from moisture and air.[8]
Incomplete Derivatization: For methods requiring derivatization (e.g., HPLC with UV detection), the reaction may be incomplete, leading to underestimation of the analyte.[2][7]- Optimize derivatization conditions, including reagent concentration, reaction time, temperature, and pH. For FMOC-Su derivatization, sonicating at 50°C for 30 minutes is a common practice.[2] For OPA derivatization, a reaction at room temperature for 10-15 minutes is typical.[9][10] - Ensure all standards and samples are derivatized simultaneously under the exact same conditions.[2]
Poor Chromatographic Peak Shape (Tailing or Splitting) Interconversion of Anomers: Glucosamine exists as α and β anomers in aqueous solutions, which can lead to two separate peaks in the chromatogram.[2]- This is a natural phenomenon and not necessarily an issue. The quantification should be based on the sum of the areas of both anomer peaks.[2]
Inappropriate Mobile Phase: The composition and pH of the mobile phase can significantly impact peak shape.- Adjust the mobile phase composition and pH. A common mobile phase for glucosamine analysis is a gradient of acetonitrile and water with an acid modifier like trifluoroacetic acid (TFA) to maintain a low pH.[2]
Column Overload or Contamination: Injecting too concentrated a sample or accumulation of matrix components on the column can lead to poor peak shape.- Dilute the sample to fall within the linear range of the method. - Implement a column washing step after each run or batch to remove strongly retained compounds.
High Variability Between Replicate Samples Sample Inhomogeneity: For solid samples like tablets or powders, inadequate mixing can lead to non-uniform distribution of glucosamine.- For tablets, grind a sufficient number (e.g., 20 tablets) to a fine, uniform powder before weighing the analytical portion.[2] - For bulk powders, ensure thorough mixing before sampling.
Pipetting Errors: Inaccurate pipetting during dilution or derivatization steps can introduce significant variability.- Use calibrated pipettes and ensure proper pipetting technique.
Matrix Effects: Excipients in the formulation or endogenous substances in biological samples can interfere with the analysis, causing either suppression or enhancement of the analytical signal.[9]- Perform a spike and recovery study to assess the extent of matrix effects.[11] - If significant matrix effects are observed, consider a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).[12]

Frequently Asked Questions (FAQs)

Q1: Why is glucosamine sulfate often complexed with sodium chloride or potassium chloride?

A1: Pure glucosamine sulfate is highly hygroscopic and chemically unstable, readily degrading when exposed to moisture and air.[1][4][5][6] To enhance its stability and make it suitable for commercial use in oral dosage forms, it is stabilized by forming a crystalline complex with salts like sodium chloride or potassium chloride.[1][13]

Q2: I see two peaks for glucosamine in my chromatogram. Is this a problem?

A2: No, this is expected. In aqueous solutions, glucosamine exists as two interconverting stereoisomers called anomers (α and β).[2] This results in two peaks in the chromatogram. For accurate quantification, the sum of the areas of both peaks should be used.[2]

Q3: Is derivatization always necessary for the analysis of glucosamine?

A3: Glucosamine lacks a strong chromophore, which makes its detection by UV-Vis spectrophotometry or HPLC with a UV detector challenging at low concentrations.[14] Therefore, pre-column derivatization with a UV-active agent is a common strategy to enhance sensitivity.[2][7] Common derivatizing agents include 9-fluorenylmethoxycarbonyl succinimide (B58015) (FMOC-Su) and o-phthalaldehyde (B127526) (OPA).[2][9][10] However, methods like HPLC with an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS) can detect glucosamine without derivatization.[12][14]

Q4: What are the critical parameters to control during sample dissolution?

A4: The key parameters are solvent selection, temperature, and agitation method. Water is the primary solvent for dissolving this compound.[2][3] Sonication and vortexing are commonly used to ensure complete dissolution, especially for solid dosage forms where excipients may hinder the process.[2] The pH of the solution can also be a critical factor, with a pH range of 3.0 to 5.0 being typical for solutions of this compound.[8]

Q5: How can I be sure that my sample preparation method is accurate?

A5: Method validation is crucial. This involves assessing parameters such as accuracy, precision, linearity, and specificity. A common way to determine accuracy is through a spike and recovery experiment, where a known amount of glucosamine standard is added to a blank matrix or the sample itself, and the percentage recovery is calculated.[11] Recoveries are typically expected to be within 98-102%.

Experimental Protocols

Protocol 1: Sample Preparation and HPLC-UV Analysis of this compound in a Solid Dosage Form (Tablet/Capsule) with FMOC-Su Derivatization

This protocol is adapted from established methods for the analysis of glucosamine in dietary supplements.[2]

1. Materials and Reagents:

  • Glucosamine Hydrochloride Reference Standard (USP)

  • Acetonitrile (LC Grade)

  • Trifluoroacetic Acid (TFA)

  • Triethylamine (TEA)

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (FMOC-Su)

  • Water (LC Grade)

  • 0.45 µm Syringe Filters (PTFE)

2. Preparation of Solutions:

  • Mobile Phase A: 0.05% TFA in water.

  • Mobile Phase B: Acetonitrile.

  • Derivatization Reagent (15mM FMOC-Su): Dissolve 50 mg of FMOC-Su in 10 mL of acetonitrile. Prepare fresh daily.[2]

3. Sample Preparation:

  • For Tablets: Weigh and grind not fewer than 20 tablets to a fine, uniform powder.

  • For Capsules: Empty and combine the contents of at least 20 capsules.

  • Accurately weigh a portion of the powder equivalent to approximately 240 mg of glucosamine HCl and transfer to a 100 mL volumetric flask.

  • Add approximately 80 mL of water, vortex for 1 minute, and sonicate for 5 minutes or until the powder is fully dispersed.[2]

  • Add 750 µL of TEA to the flask and dilute to volume with water.[2]

  • Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

4. Derivatization Procedure:

  • In a 5 mL volumetric flask, pipette 125 µL of the filtered sample solution.

  • Add 500 µL of the 15mM FMOC-Su solution.

  • Cap the flask, mix well using a vortex mixer, and sonicate in a water bath at 50°C for 30 minutes.[2]

  • After cooling to room temperature, dilute to volume with mobile phase A.

5. HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Detection: UV at 265 nm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the derivatized glucosamine.

6. Quantification:

  • Prepare a calibration curve using the glucosamine hydrochloride reference standard, following the same derivatization procedure.

  • Calculate the concentration of glucosamine in the sample by comparing the sum of the peak areas of the two anomers to the calibration curve.

Visualizations

Experimental Workflow for Glucosamine Analysis

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis start Start: Solid Dosage Form (Tablet/Capsule) weigh_grind Weigh and Grind/ Combine Contents start->weigh_grind dissolve Dissolve in Water with Sonication weigh_grind->dissolve add_tea Add Triethylamine (TEA) dissolve->add_tea filter Filter through 0.45µm Syringe Filter add_tea->filter pipette_sample Pipette Filtered Sample filter->pipette_sample add_fmoc Add FMOC-Su Reagent pipette_sample->add_fmoc sonicate_heat Sonicate at 50°C for 30 min add_fmoc->sonicate_heat dilute Dilute to Volume sonicate_heat->dilute inject Inject into HPLC System dilute->inject detect UV Detection at 265 nm inject->detect quantify Quantify using Calibration Curve (Sum of Anomer Peaks) detect->quantify end End: Report Results quantify->end

Caption: Workflow for HPLC-UV analysis of glucosamine with pre-column derivatization.

Troubleshooting Decision Tree for Low Analytical Recovery

G start Start: Low Recovery of Glucosamine check_dissolution Was dissolution complete? (Visually inspect solution) start->check_dissolution incomplete_dissolution Action: Increase sonication time, use mechanical shaker, or optimize solvent. check_dissolution->incomplete_dissolution No check_derivatization Are derivatization conditions optimal and consistent? check_dissolution->check_derivatization Yes end_issue Issue likely resolved. Re-analyze sample. incomplete_dissolution->end_issue non_optimal_derivatization Action: Verify reagent prep, reaction time, temp, and pH. Derivatize standards and samples together. check_derivatization->non_optimal_derivatization No check_stability Were solutions prepared fresh? Was the sample stored properly? check_derivatization->check_stability Yes non_optimal_derivatization->end_issue degradation_issue Action: Prepare fresh solutions. Ensure proper storage of solid samples (tightly sealed, protected from light). check_stability->degradation_issue No check_matrix Is there a complex matrix? (e.g., many excipients) check_stability->check_matrix Yes degradation_issue->end_issue matrix_effect Action: Perform spike and recovery experiment. Consider sample clean-up (e.g., SPE). check_matrix->matrix_effect Yes check_matrix->end_issue No matrix_effect->end_issue

Caption: Decision tree for troubleshooting low recovery of glucosamine.

References

Technical Support Center: Glucosamine Sulfate Sodium Chloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the HPLC analysis of glucosamine (B1671600) sulfate (B86663) sodium chloride. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my glucosamine peak showing significant tailing?

Answer:

Peak tailing for glucosamine, a polar and basic compound, is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the basic amine group of glucosamine and acidic residual silanol (B1196071) groups on the silica-based stationary phase. Here are the most common causes and solutions:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too high, glucosamine will be in its neutral form and may interact strongly with silanol groups.

    • Solution: Lower the mobile phase pH. A pH of 2.1 to 3.0 is often effective. For example, a mobile phase of phosphate (B84403) buffer-acetonitrile (55:45 v/v) adjusted to pH 3.0 can provide good peak shape.[1] Using a low pH ensures the glucosamine molecule is protonated (positively charged), which minimizes unwanted secondary interactions.

  • Column Choice: Standard C8 or C18 columns can exhibit significant silanol activity.

    • Solution 1: Use a column with end-capping to block the residual silanol groups.

    • Solution 2: Employ a "polar-embedded" column, which can improve retention and peak shape for polar compounds like glucosamine.[2]

    • Solution 3: Consider Hydrophilic Interaction Liquid Chromatography (HILIC) on a zwitterionic column (ZIC-HILIC), which is specifically designed for highly polar compounds.[3][4]

  • Lack of Ion-Pairing Agent: Without an ion-pairing agent, the highly polar glucosamine may not be well-retained on a traditional C18 column.[2][5]

    • Solution: Introduce an ion-pairing agent, such as octanesulfonate, into the mobile phase. This forms a neutral complex with the charged glucosamine molecule, improving retention and peak shape on reversed-phase columns.[6]

Q2: My glucosamine peak retention time is drifting or shifting between injections. What is causing this?

Answer:

Retention time drift is a sign of an unstable chromatographic system. For glucosamine analysis, this can be particularly problematic and often points to issues with the column or mobile phase.

  • Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase to ensure a stable environment for analysis.[7]

    • Solution: Equilibrate the column for an extended period (e.g., at least 30 minutes, but sometimes up to 2 hours) until a stable baseline is achieved and consecutive injections of a standard show stable retention times.[7][8]

  • Mobile Phase Instability: The composition or pH of the mobile phase may be changing over time.

    • Solution 1: Prepare fresh mobile phase daily.[7] Buffers, especially at low concentrations, can support microbial growth or change pH upon exposure to atmospheric CO2.

    • Solution 2: Ensure the mobile phase components are thoroughly mixed and degassed before use to prevent bubble formation in the pump.[4]

  • Changing Column Temperature: Fluctuations in the column temperature will directly impact retention time.

    • Solution: Use a thermostatically controlled column compartment and maintain a constant temperature, for example, 35°C or 40°C.[3][4][7]

  • Column Contamination or Degradation: Buildup of matrix components from the sample can alter the stationary phase.

    • Solution: Implement a column washing procedure after each analytical sequence. Use a strong solvent to remove strongly retained compounds. Also, ensure proper sample preparation, including filtration through a 0.45 µm filter, to remove particulates.[3][6]

Q3: I am not getting adequate retention for glucosamine on my C18 column. How can I increase it?

Answer:

Glucosamine is highly polar and often elutes at or near the void volume on standard reversed-phase columns without specific method modifications.[2][5]

  • Use an Ion-Pairing Agent: This is a very effective strategy. An agent like sodium 1-heptanesulfonate or octanesulfonate in the mobile phase pairs with the charged glucosamine, increasing its hydrophobicity and retention on a C8 or C18 column.[6][9]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative. It uses a polar stationary phase (like a ZIC-HILIC column) with a high-organic mobile phase. This mode is designed for the retention of very polar analytes.[3][4][10]

  • Decrease Mobile Phase Polarity (Reversed-Phase): If using a reversed-phase method, increasing the proportion of the aqueous component (e.g., buffer) relative to the organic modifier (e.g., acetonitrile) will increase retention time. However, this may not be sufficient on its own.

  • Derivatization: While more laborious, pre-column derivatization with a chromophore like 9-fluorenylmethyl chloroformate (FMOC-Su) can be used.[8] This not only improves retention but also significantly enhances UV detection.

Q4: Why are my peak heights/areas inconsistent and not reproducible?

Answer:

Inconsistent peak response can stem from several sources, from the sample itself to the HPLC system hardware.

  • Sample Preparation Issues: Incomplete dissolution or precipitation of the sample can lead to variable injection amounts.

    • Solution: Ensure the sample is fully dissolved. Sonication for 15-20 minutes is often recommended.[6][11] Always filter samples through a 0.45 µm membrane before injection.[3]

  • Chelation with Trace Metals: Glucosamine can chelate with trace metals in the HPLC system, particularly sodium leaching from glass mobile phase reservoirs. This can lead to poor peak shape and inconsistent response.[12]

    • Solution: Use Teflon mobile phase bottles and PEEK tubing where possible to minimize metal contact.[12]

  • Detector Issues: Since glucosamine lacks a strong UV chromophore, detection is often performed at a low wavelength (e.g., 195 nm) where many solvents and impurities absorb, leading to baseline noise and poor sensitivity.[1][7][13]

    • Solution 1: Use an alternative detector that does not require a chromophore, such as a Refractive Index (RI) detector, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD).[3][4][6]

    • Solution 2: If using UV, ensure high-purity HPLC-grade solvents and reagents to minimize baseline interference.

  • Sample/Standard Stability: Glucosamine solutions may not be stable over long periods, especially at room temperature.[3][10]

    • Solution: Prepare standards and samples fresh. If storage is necessary, store at 4°C and verify stability over the intended use period.[3][10]

Experimental Protocols

Example Protocol 1: USP Method for Glucosamine Assay

This protocol is based on typical parameters described in the United States Pharmacopeia (USP) for glucosamine analysis.[9][14]

  • Column: L8 packing (C8), 4.6-mm × 15-cm; 5-µm particle size.[9]

  • Mobile Phase: Acetonitrile and Buffer (75:25).[9][14]

    • Buffer Preparation: Dissolve 3.5 g of dibasic potassium phosphate in 1 L of water, add 0.25 mL of ammonium (B1175870) hydroxide, and mix. Adjust with phosphoric acid to a pH of 7.5.[9][14]

  • Flow Rate: 1.5 mL/min.[7][9]

  • Column Temperature: 35°C.[7][9]

  • Detector: UV at 195 nm.[1][7][9]

  • Injection Volume: 10 µL.[7][9]

  • Standard Preparation: Prepare a solution of USP Glucosamine Hydrochloride RS at approximately 3.8 mg/mL in a diluent of Acetonitrile and water (50:50).[9][14]

  • Sample Preparation: Accurately weigh sample equivalent to ~250 mg of Glucosamine Sulfate Sodium Chloride into a 50-mL volumetric flask. Dissolve in 30 mL of diluent, shake, and dilute to volume with diluent.[14]

Example Protocol 2: HILIC Method with ELSD

This protocol is suitable for the simultaneous determination of glucosamine and other polar compounds.[3]

  • Column: ZIC-HILIC, 4.6-mm × 150-mm; 5-µm particle size.[3]

  • Mobile Phase: Isocratic mixture of acetonitrile, 30 mM ammonium formate, and water (77:20:3, v/v/v), adjusted to pH 4.5.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35°C.[3]

  • Detector: Evaporative Light Scattering Detector (ELSD).[3]

  • Injection Volume: 5 µL.[3]

  • Sample Preparation: Weigh sample powder, dissolve in water with sonication (approx. 15 minutes), and filter through a 0.45 µm membrane filter before injection.[3]

Data & System Suitability

For a robust and reliable method, system suitability parameters must be met before sample analysis.

ParameterTypical Acceptance CriteriaSource
Tailing Factor (Asymmetry) NMT (Not More Than) 2.0[8][14]
Relative Standard Deviation (RSD) NMT 2.0% for 5-6 replicate injections[8][14]
Theoretical Plates (Efficiency) NLT (Not Less Than) 1500[14]
Resolution (Rs) NLT 1.5 between adjacent peaks[3]

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common HPLC issues encountered during glucosamine analysis.

HPLC_Troubleshooting issue issue cause cause solution solution start Problem Identified peak_shape Poor Peak Shape (Tailing, Broadening) start->peak_shape rt_drift Retention Time Drift start->rt_drift response Inconsistent Peak Area/Height start->response cause_silanol Secondary Silanol Interactions peak_shape->cause_silanol cause_ph Incorrect Mobile Phase pH peak_shape->cause_ph sol_column Use End-Capped or Polar-Embedded Column cause_silanol->sol_column sol_ionpair Add Ion-Pairing Reagent cause_silanol->sol_ionpair sol_ph Adjust pH to 2-3 cause_ph->sol_ph cause_equilib Insufficient Column Equilibration rt_drift->cause_equilib cause_temp Temperature Fluctuations rt_drift->cause_temp cause_mobile_phase Mobile Phase Instability rt_drift->cause_mobile_phase sol_equilib Increase Equilibration Time cause_equilib->sol_equilib sol_temp Use Column Oven cause_temp->sol_temp sol_fresh_mp Prepare Fresh Mobile Phase cause_mobile_phase->sol_fresh_mp cause_dissolution Incomplete Sample Dissolution response->cause_dissolution cause_chelation Chelation with Trace Metals response->cause_chelation sol_sonicate Sonicate & Filter Sample cause_dissolution->sol_sonicate sol_hardware Use Teflon Bottles & PEEK Tubing cause_chelation->sol_hardware

Caption: General troubleshooting workflow for HPLC analysis.

Analyte-Column Interaction Logic

This diagram illustrates how mobile phase pH affects the interaction between glucosamine and a standard silica-based C18 column, a key concept for troubleshooting peak shape.

Analyte_Interaction cluster_0 Scenario 1: Suboptimal High pH (e.g., pH 7) cluster_1 Scenario 2: Optimal Low pH (e.g., pH 2.5) Glucosamine_Neutral Glucosamine (Neutral, -NH2) Interaction1 Strong Secondary Interaction (Ionic) Glucosamine_Neutral->Interaction1 attracts Silanol_Ionized Silica Surface (Ionized, -Si-O⁻) Silanol_Ionized->Interaction1 Result1 Result: Peak Tailing Interaction1->Result1 Glucosamine_Ionized Glucosamine (Ionized, -NH3⁺) Interaction2 Repulsion / Minimized Secondary Interaction Glucosamine_Ionized->Interaction2 repels Silanol_Neutral Silica Surface (Neutral, -Si-OH) Silanol_Neutral->Interaction2 Result2 Result: Good Peak Shape Interaction2->Result2

Caption: Effect of mobile phase pH on analyte-column interactions.

References

Technical Support Center: Optimizing Cell Culture Conditions for Glucosamine Sulfate Sodium Chloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for utilizing glucosamine (B1671600) sulfate (B86663) sodium chloride in cell culture experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and a summary of quantitative data to facilitate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of glucosamine sulfate sodium chloride for cell culture?

A1: To prepare a stock solution, weigh the desired amount of glucosamine sulfate or glucosamine hydrochloride powder and dissolve it in sterile phosphate-buffered saline (PBS) or cell culture medium to a recommended concentration of 1 M.[1] Ensure the solution is sterilized by passing it through a 0.22 µm syringe filter.[1] It is best practice to store the stock solution in single-use aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[1][2]

Q2: What is a typical starting concentration range for glucosamine treatment in cell culture?

A2: The effective concentration of glucosamine can vary significantly depending on the cell line and the experimental endpoint. Published studies show a wide range, from 0.5 mM to 10 mM for cancer cell lines like ALVA41 (prostate) and 786-O (renal).[1] For chondrocytes, concentrations between 10-100 µg/ml have been shown to stimulate proteoglycan production.[3] It is highly recommended to perform a dose-response experiment, for example from 0.1 mM to 20 mM, to determine the optimal concentration for your specific cell type and experimental goals.[2]

Q3: Why are my results inconsistent between experiments?

A3: Inconsistent results can stem from several factors. Variability in the preparation and storage of the glucosamine stock solution is a common cause.[2] Ensure you are preparing a large, homogenous batch and storing it in single-use aliquots.[2] Additionally, the response of cells can change with increasing passage number; therefore, it is crucial to use cells within a defined and consistent passage number range for all related experiments.[2]

Q4: Can the high glucose content in my culture medium affect the outcome of glucosamine treatment?

A4: Yes, high glucose levels in the culture medium can compete with glucosamine for cellular uptake and mask its effects.[2] Some studies suggest that glucosamine is transported into cells via glucose transporters (GLUTs).[4] For more consistent and pronounced effects, consider using a culture medium with a physiological glucose concentration (e.g., 5 mM) and maintain this concentration across all comparative experiments.[2]

Q5: What is the mechanism of action for glucosamine in cell culture?

A5: Glucosamine is an amino sugar that serves as a fundamental building block for the biosynthesis of glycosylated proteins and lipids.[1][5] In chondrocytes, it is a substrate for producing glycosaminoglycans (GAGs) and proteoglycans, which are essential components of the cartilage matrix.[5][6] In cancer cells, it has been shown to inhibit proliferation by inducing cell cycle arrest and apoptosis.[1][4] It can also modulate key signaling pathways, including the Wnt/β-catenin and IGF-1R/Akt pathways.[1][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No Observable Effect 1. Sub-optimal Concentration: The glucosamine concentration may be too low for the specific cell line.[2] 2. High Glucose in Media: High glucose levels can compete with glucosamine, masking its effects.[2] 3. Insufficient Incubation Time: The treatment duration may be too short to elicit a measurable response.[2]1. Perform a dose-response experiment with a broader concentration range (e.g., 0.1 mM to 20 mM).[2] 2. Use a culture medium with a physiological glucose concentration (e.g., 5 mM) and ensure consistency.[2] 3. Extend the incubation time, assessing endpoints at multiple time points (e.g., 24, 48, and 72 hours).[1][2]
High Cell Death / Toxicity 1. Excessive Concentration: The glucosamine concentration may be toxic to the cell line.[2] 2. Cell Line Sensitivity: Some cell lines are more sensitive to disruptions in glucose metabolism.[2] 3. Osmolarity Changes: High concentrations of glucosamine salts can alter the medium's osmolarity.[2]1. Reduce the glucosamine concentration. Perform a viability assay (e.g., MTT, Trypan Blue) to determine the IC50 value.[2] 2. Start with a lower concentration and increase it gradually.[2] 3. Ensure the final osmolarity of the medium is not significantly altered. If using high concentrations, consider using a control medium with adjusted osmolarity (e.g., with mannitol).[2]
Precipitation in Media 1. Low Solubility: The compound may not be fully dissolved in the stock solution or after dilution in the media. 2. Incorrect Solvent: Glucosamine salts are generally water-soluble, but using an inappropriate solvent for the stock can cause issues.1. Ensure the stock solution is fully dissolved before filter sterilization. Warm the medium slightly if necessary. 2. Prepare stock solutions in sterile PBS or the cell culture medium itself.[1]

Quantitative Data Summary

Table 1: Effective Glucosamine Concentrations on Cell Viability
Cell LineCancer TypeConcentrationIncubation TimeEffectReference
ALVA41Prostate Cancer0.5 - 2 mM24 hDose-dependent decrease in cell proliferation.[1][8][1]
786-ORenal Cancer1, 5, 10 mM24, 48, 72 hDose- and time-dependent inhibition of proliferation.[1][1]
Caki-1Renal Cancer1, 5, 10 mM24, 48, 72 hDose- and time-dependent inhibition of proliferation.[1][1]
SMMC-7721Hepatoma500, 1000 µg/ml120 hInhibition ratios of 52% and 83%, respectively.[1][1]
MG-63Osteosarcoma10, 50, 100 µg/ml48 hNo effect on cell viability.[1][1]
SaOS-2Osteosarcoma10, 50, 100 µg/ml48 hNo effect on cell viability.[1][1]
TenocytesTendon Cells1, 2, 4 mM-Statistically significant inhibition of proliferation.[9][9]
Table 2: IC50 Values of Glucosamine
CompoundCell LineIC50 ValueReference
Glucosamine HydrochlorideSMMC-7721 (Hepatoma)~500 µg/ml[1]
D-GlucosamineSMMC-7721 (Hepatoma)~500 µg/ml[1]

Experimental Protocols

Preparation of Glucosamine Stock Solution

Reagents:

  • D-(+)-Glucosamine hydrochloride or Glucosamine sulfate powder[1]

  • Sterile phosphate-buffered saline (PBS) or cell culture medium[1]

  • 0.22 µm syringe filter[1]

Procedure:

  • Weigh the desired amount of glucosamine powder in a sterile container.

  • Dissolve the powder in sterile PBS or cell culture medium to a final stock concentration of 1 M.[1]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[1]

  • Aliquot the sterile stock solution into single-use tubes and store at -20°C to avoid repeated freeze-thaw cycles.[1]

General Protocol for Cell Treatment

Procedure:

  • Plate cells at the desired density in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis).[1]

  • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.[1]

  • Thaw an aliquot of the glucosamine stock solution.

  • Prepare the desired final concentrations of glucosamine by diluting the stock solution in fresh, pre-warmed cell culture medium.[1]

  • Remove the existing medium from the cells.

  • Add the medium containing the various concentrations of glucosamine to the cells.[1] Include a vehicle control (medium with the same solvent used for the stock solution, e.g., PBS).[1]

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]

Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of viable cells by quantifying the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[1]

Procedure:

  • Following the glucosamine treatment period, add MTT solution to each well to a final concentration of 0.5 mg/ml.[1]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]

  • Carefully remove the MTT solution from the wells.

  • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.[1]

Protein Expression Analysis (Western Blot)

Principle: This technique is used to detect specific proteins in a cell lysate, allowing for the analysis of how glucosamine treatment affects protein expression levels and signaling pathways.[1]

Procedure:

  • After glucosamine treatment, wash the cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]

  • Determine the protein concentration of the lysates using a protein assay, such as the BCA assay.[1]

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[1]

  • Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[1]

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[1]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Visualizations: Workflows and Signaling Pathways

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis prep_stock Prepare 1M Glucosamine Stock dilute_stock Dilute Stock to Final Concentrations prep_stock->dilute_stock plate_cells Plate Cells at Desired Density treat_cells Treat Cells for 24-72 hours plate_cells->treat_cells dilute_stock->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability protein Protein Analysis (e.g., Western Blot) treat_cells->protein gene Gene Expression (e.g., qPCR) treat_cells->gene vehicle Include Vehicle Control vehicle->treat_cells

Caption: General experimental workflow for glucosamine studies.

G GlcN Glucosamine Wnt4 Wnt-4 GlcN->Wnt4 Upregulates GSK3b GSK-3β GlcN->GSK3b Downregulates Frizzled Frizzled-2 Wnt4->Frizzled Frizzled->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Inhibits Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocates CyclinD1 Cyclin D1 Nucleus->CyclinD1 Activates Transcription Proliferation Chondrocyte Proliferation CyclinD1->Proliferation

Caption: Glucosamine promotes chondrocyte proliferation via Wnt.

G cluster_key Key GlcN Glucosamine IGF1R IGF-1R GlcN->IGF1R Modulates Akt Akt IGF1R->Akt p70S6K p70S6K Akt->p70S6K HIF1a HIF-1α Akt->HIF1a Proliferation Cancer Cell Proliferation Akt->Proliferation p70S6K->Proliferation HIF1a->Proliferation GlcN_key Glucosamine Treatment Inhibition_key Inhibited Proliferation

Caption: Glucosamine modulates the IGF-1R/Akt signaling pathway.

G GlcN Glucosamine DR5 DR5 (Death Receptor 5) GlcN->DR5 Upregulates Expression TRAIL TRAIL TRAIL->DR5 Binds Casp8 Caspase-8 DR5->Casp8 Activates (Extrinsic Pathway) Casp3 Caspase-3 Casp8->Casp3 Activates Mito Mitochondria Casp8->Mito Triggers Casp9 Caspase-9 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Mito->Casp9 Activates (Intrinsic Pathway)

Caption: Glucosamine enhances TRAIL-induced apoptosis pathways.

References

Improving solubility of glucosamine sulfate sodium chloride for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glucosamine (B1671600) sulfate (B86663) sodium chloride. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of glucosamine sulfate sodium chloride for in vitro studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the sodium chloride included?

A1: this compound is a stabilized form of glucosamine sulfate. Pure glucosamine sulfate is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation and handling difficulties.[1][2] The inclusion of sodium chloride creates a more stable, crystalline double salt that is less sensitive to ambient humidity and temperature, making it suitable for use in research and pharmaceutical formulations.[1]

Q2: What are the general solubility properties of this compound?

A2: this compound is generally described as being freely soluble in water.[2][3][4] It is sparingly soluble in methanol (B129727) and practically insoluble in acetone.[2][3]

Q3: What is the pH of a this compound solution?

A3: The pH of an aqueous solution of this compound is acidic. A 20 mg/mL solution in water has a pH between 3.0 and 5.0.[5] A saturated solution of a similar mixed salt at 20°C has a pH of approximately 3.0 ± 0.2.

Q4: How should I store this compound powder and stock solutions?

A4: The powder should be stored in tight, light-resistant containers at 2-8°C.[3] Stock solutions should be sterile filtered and can be stored at -20°C for up to one month to maintain potency. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems researchers may encounter when preparing solutions of this compound for in vitro experiments.

Q5: My this compound is not dissolving completely in water or buffer. What can I do?

A5: If you are experiencing difficulty dissolving the compound, consider the following steps:

  • Increase Temperature: Gently warming the solution to 37°C can aid in dissolution. For many compounds, a moderate increase in temperature improves solubility.

  • Agitation: Ensure adequate mixing by vortexing or stirring the solution.

  • Sonication: Using a sonicator bath can help break down powder aggregates and enhance solubilization.

  • pH Adjustment: The pH of your solution can impact solubility. Ensure the pH of your final solution is within a range that favors dissolution, keeping in mind the acidic nature of the compound in solution.[5]

  • Dissolve Salts Sequentially: When preparing buffers like PBS, dissolve each salt component one by one to prevent precipitation.[6]

Q6: I observed a precipitate after adding my concentrated stock solution to my cell culture medium. What is the cause and how can I resolve it?

A6: Precipitation upon dilution into complex media is a common issue and can be caused by several factors. Here is a workflow to troubleshoot this problem:

Troubleshooting_Precipitation Start Precipitate Observed in Media CheckStock Is the stock solution clear? Start->CheckStock PrepFreshStock Prepare fresh stock solution. CheckStock->PrepFreshStock No OptimizeDilution Optimize Dilution Technique CheckStock->OptimizeDilution Yes PrepFreshStock->OptimizeDilution TestLowerConc Test Lower Final Concentration OptimizeDilution->TestLowerConc Precipitation persists Resolved Issue Resolved OptimizeDilution->Resolved No precipitation CheckMedia Evaluate Media Components TestLowerConc->CheckMedia Precipitation persists TestLowerConc->Resolved No precipitation CheckMedia->Resolved Identify interacting component Solution_Preparation_Workflow cluster_prep Pre-Dissolution cluster_dissolve Dissolution cluster_filter Sterilization Weigh 1. Weigh Compound Solvent 2. Measure Solvent Weigh->Solvent AddCompound 3. Add Compound to Solvent Solvent->AddCompound Mix 4. Mix/Vortex AddCompound->Mix Heat 5. Gentle Heating (if needed) Mix->Heat Incomplete dissolution Filter 7. Sterile Filter (0.22 µm) Mix->Filter Fully dissolved Sonicate 6. Sonication (if needed) Heat->Sonicate Still incomplete Sonicate->Filter Fully dissolved Store 8. Aliquot and Store Filter->Store

References

Technical Support Center: Glucosamine Sulfate Sodium Chloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with glucosamine (B1671600) sulfate (B86663) sodium chloride. This resource provides in-depth answers to common questions regarding its degradation in solution, along with troubleshooting guides for stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for glucosamine sulfate in an aqueous solution?

A1: The degradation of glucosamine in an aqueous solution is complex and primarily proceeds through hydrolysis and subsequent reactions that are highly dependent on pH and temperature. At elevated temperatures, glucosamine degrades via a retro-aldol condensation.[1] Under acidic conditions and heat, a key degradation pathway involves the dehydration of the glucose moiety to form 5-hydroxymethylfurfural (B1680220) (5-HMF).[2][3][4] This can be followed by the rehydration of 5-HMF to yield levulinic acid and formic acid.[5][6] At a more alkaline pH (e.g., pH 8.5), the degradation pathways become more complex, yielding a variety of flavor components including pyrazines, furans, and 3-hydroxypyridines.[1]

Q2: How does pH affect the stability of a glucosamine sulfate solution?

A2: The pH of the solution is a critical factor in the stability of glucosamine sulfate. Studies have shown that glucosamine sulfate is most stable in a slightly acidic environment, specifically around pH 5.0.[7] As the pH deviates from this optimal range, particularly towards alkaline conditions, the rate of degradation increases. For example, significant degradation is observed in alkaline conditions (0.1N NaOH), which is more pronounced than in acidic conditions (0.1N HCl).[8]

Q3: What are the main degradation products I should expect to see?

A3: The primary degradation products depend on the specific conditions (pH, temperature, presence of oxygen). Key identified products include:

  • 5-Hydroxymethylfurfural (5-HMF): A major product formed under heating, particularly in subcritical water.[2][3][4]

  • Levulinic Acid and Formic Acid: Formed from the subsequent rehydration of 5-HMF.[5]

  • Pyrazines (e.g., pyrazine, methylpyrazine): Significant products at alkaline pH (e.g., 8.5) under heated conditions.[1]

  • Furfurals: Major products formed at pH 4 and 7 when heated.[1]

  • Other compounds: At alkaline pH, minor products can include 3-hydroxypyridines and pyrrole-2-carboxaldehyde.[1]

Q4: Is glucosamine sulfate susceptible to oxidation?

A4: Yes. Forced degradation studies carried out under various stress conditions (acidic, alkaline, oxidative, thermal, and neutral) have shown that glucosamine is stable in most conditions except for oxidative degradation.[8][9] Therefore, it is crucial to protect solutions from oxidative stress, for example by using degassed solvents or inert atmospheres during experiments.

Troubleshooting Guide for Stability Studies

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid loss of glucosamine concentration in solution 1. Incorrect pH: The solution pH may be too high (alkaline) or too low, accelerating degradation. 2. High Temperature: Storage or experimental temperature is too high. 3. Oxidative Stress: Dissolved oxygen or other oxidizing agents are present.1. Verify and adjust the pH of your solution to the optimal range (around pH 5.0) using a suitable buffer.[7] 2. Store solutions at recommended temperatures (e.g., refrigerated) and control temperature during experiments. 3. Prepare solutions using de-gassed solvents. Consider adding antioxidants or performing experiments under an inert gas (e.g., nitrogen, argon).
Appearance of unexpected peaks in HPLC chromatogram 1. Degradation Products: The new peaks are likely degradation products such as 5-HMF or others. 2. Contamination: Contamination from glassware, solvents, or reagents. 3. Interaction with Excipients: If in a formulation, glucosamine may be reacting with other components.1. Perform forced degradation studies (see protocol below) to generate and identify potential degradation products. Use techniques like LC-MS to identify the unknown peaks. 2. Analyze a blank (solvent only) and a placebo (formulation without glucosamine) to rule out contamination. 3. Evaluate the stability of glucosamine in the presence of individual excipients to identify potential interactions.
Poor reproducibility between replicate experiments 1. Inconsistent pH: Small variations in pH between samples can lead to different degradation rates. 2. Variable Temperature Exposure: Inconsistent temperature control during sample preparation or analysis. 3. Inconsistent Exposure to Light/Air: Differences in light exposure (photodegradation) or headspace oxygen.1. Use a calibrated pH meter and ensure all solutions are buffered to the exact same pH. 2. Use a thermostatically controlled water bath or incubator for all temperature-related steps. Ensure HPLC column oven is stable. 3. Prepare all samples simultaneously under the same lighting and atmospheric conditions. Use amber vials for light-sensitive studies.
Browning or color change of the solution Maillard Reaction/Caramelization: At elevated temperatures, amino sugars like glucosamine can undergo non-enzymatic browning reactions, forming colored polymers (melanoidins) and compounds like furfurals.[1]This is an indicator of significant thermal degradation. Lower the temperature of your process or storage. The formation of furfurals is a key step in this process.[1]

Quantitative Data Summary

The stability of glucosamine sulfate is highly dependent on the experimental conditions. The following table summarizes quantitative findings from forced degradation studies.

Table 1: Results of Forced Degradation Studies on Glucosamine Sulfate

Stress ConditionReagent/ParametersDuration & Temperature% Glucosamine RemainingReference
Oxidative3% H₂O₂4 hours at 70°C~95.3%[8][9]
Alkaline0.1N NaOH4 hours at 70°C~76% (for a similar compound)[8]
Acidic0.1N HCl4 hours at 70°C~80% (for a similar compound)[8]
ThermalSubcritical WaterContinuous flow at 190-230°CFollows first-order kinetics[2][3][4]

Note: Data for acidic and alkaline conditions are based on ciprofloxacin (B1669076) HCl from the same study as a proxy for relative degradation rates under those conditions, as the glucosamine-specific percentage was not provided beyond stating it was "stable".[8]

Table 2: Degradation Kinetics in Subcritical Water

ParameterValueReference
Reaction OrderFirst-Order[2][3][4]
Activation Energy (E)130 kJ/mol[2][3][4]
Pre-exponential Factor (k₀)2.11 × 10¹² s⁻¹[2][3][4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical procedure for subjecting a glucosamine sulfate solution to various stress conditions to identify potential degradation products and pathways, as recommended by ICH guidelines.

  • Preparation of Stock Solution: Accurately weigh and dissolve glucosamine sulfate sodium chloride in a suitable solvent (e.g., a 50:50 v/v mixture of water and acetonitrile) to create a stock solution of known concentration (e.g., 1000 µg/mL).[9]

  • Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat the mixture (e.g., at 70°C for 4 hours). After incubation, cool the solution and neutralize it with an appropriate volume of 0.1 N NaOH. Dilute to a final target concentration for analysis.

  • Base Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Heat the mixture under the same conditions as the acid degradation. Cool and neutralize with 0.1 N HCl before dilution.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Heat the mixture (e.g., at 70°C for 4 hours). Cool and dilute for analysis.[8]

  • Thermal Degradation: Heat an aliquot of the stock solution in a thermostatically controlled oven or water bath. The conditions should be more stringent than those used for accelerated stability testing.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., UV-A and visible light) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method, such as the HPLC-UV method described below.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is suitable for separating and quantifying glucosamine from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm particle size).[8][9]

  • Mobile Phase: A mixture of Acetonitrile and Potassium Dihydrogen Orthophosphate buffer (e.g., 80:20 v/v), with the pH adjusted to 3.0 using orthophosphoric acid.[8][9]

  • Flow Rate: 1.0 mL/min.[8][9]

  • Detection Wavelength: 210 nm.[8][9]

  • Injection Volume: 20 µL.[9]

  • Temperature: Ambient.[9]

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Prepare standards and samples (from the forced degradation study) in the mobile phase or a suitable diluent.

    • Inject the samples and record the chromatograms.

    • The method's specificity should be confirmed by ensuring that the degradation product peaks are well-resolved from the parent glucosamine peak.

Visualizations

Figure 1: Primary Degradation Pathways of Glucosamine in Solution Glucosamine Glucosamine Sulfate in Solution Acid Acidic Conditions (e.g., < pH 5) + Heat Glucosamine->Acid Alkaline Alkaline Conditions (e.g., pH 8.5) + Heat Glucosamine->Alkaline Oxidative Oxidative Stress (e.g., H₂O₂) Glucosamine->Oxidative Dehydration Dehydration Acid->Dehydration RetroAldol Retro-Aldol Condensation Alkaline->RetroAldol Oxidized Oxidized Products Oxidative->Oxidized HMF 5-Hydroxymethylfurfural (5-HMF) Dehydration->HMF Rehydration Rehydration HMF->Rehydration LA_FA Levulinic Acid & Formic Acid Rehydration->LA_FA Pyrazines Pyrazines & Other Heterocycles RetroAldol->Pyrazines

Caption: Figure 1: Key degradation pathways of glucosamine under different stress conditions.

Figure 2: Experimental Workflow for Forced Degradation Study cluster_stress Prep Prepare Glucosamine Stock Solution (1000 µg/mL) Stress Apply Stress Conditions (Parallel Samples) Prep->Stress Acid Acid Hydrolysis (0.1N HCl, 70°C) Stress->Acid Base Base Hydrolysis (0.1N NaOH, 70°C) Stress->Base Oxidative Oxidation (3% H₂O₂, 70°C) Stress->Oxidative Thermal Thermal Stress (Heat) Stress->Thermal Photo Photolytic Stress (UV/Vis Light) Stress->Photo Neutralize Cool, Neutralize (if needed), and Dilute to Target Concentration Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze via Stability-Indicating HPLC-UV Method Neutralize->Analyze Report Compare Chromatograms, Identify Degradants, & Quantify Loss Analyze->Report

Caption: Figure 2: Workflow for conducting a comprehensive forced degradation study.

References

Technical Support Center: Preventing Microbial Contamination in Glucosamine Sulfate Sodium Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing microbial contamination in glucosamine (B1671600) sulfate (B86663) sodium chloride solutions. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of microbial contamination in glucosamine sulfate sodium chloride solutions?

A1: Microbial contamination in pharmaceutical solutions can originate from several sources. These include:

  • Raw Materials: The starting materials, including glucosamine sulfate, sodium chloride, and water for injection (WFI), can harbor microorganisms.[1] Clays, minerals, and starches used in some formulations can contain bacterial spores like Clostridium sp. and coliform bacteria.

  • Water Systems: Water is a significant source of contamination, particularly for Gram-negative bacteria such as Pseudomonas and Acinetobacter. Ion-exchange columns and storage tanks can become colonized by microbes, leading to contamination of purified water.

  • Manufacturing Environment: The air in the manufacturing area contains suspended particles and microorganisms, including fungal spores (Aspergillus, Penicillium) and bacterial spores (Bacillus sp.).[1]

  • Personnel: Operators are a major source of contamination. Skin flora such as Staphylococcus, Streptococcus, and yeast like Candida can be introduced into the product through direct contact or inadequate gowning.

  • Equipment and Containers: Improperly sterilized equipment, such as mixing vessels, filling lines, and containers, can introduce microorganisms into the solution.

Q2: Is this compound solution susceptible to microbial growth?

A2: Yes, glucosamine sulfate can serve as a nutrient source for various microorganisms.[1][2] While some studies suggest that glucosamine sulfate has environmental antibacterial properties, it does not inhibit the growth of fungi.[3] Furthermore, the neutral pH (typically between 3.0 and 5.0 for the double salt) may not be sufficient to inhibit the growth of all microorganisms, particularly molds and yeasts.[4] Therefore, appropriate measures must be taken to prevent microbial contamination.

Q3: How does sodium chloride in the formulation affect microbial growth?

A3: Sodium chloride (NaCl) can inhibit microbial growth at sufficient concentrations through osmotic pressure, which draws water out of microbial cells.[5] However, the concentration of NaCl in typical this compound formulations may not be high enough to be bactericidal or fungicidal on its own. The antimicrobial effectiveness of NaCl is concentration-dependent. While high concentrations can be preservative, lower concentrations may have a limited effect. For instance, a 0.9M NaCl solution has been shown to reduce the number of bacteria in the oral cavity by approximately 27.05%.[5]

Q4: Can I sterilize my this compound solution by autoclaving?

A4: Autoclaving (steam sterilization) is generally not recommended for glucosamine sulfate solutions. Glucosamine sulfate is a heat-labile compound and can degrade at high temperatures.[6] Studies have shown that glucosamine sulfate is unstable and degrades rapidly when exposed to moisture and heat, with signs of degradation appearing after only a few hours at 25°C and 60% relative humidity.[6] Heating an aqueous solution of glucosamine hydrochloride to 150°C results in the formation of degradation products. While the double salt with sodium chloride improves stability, the high temperatures of autoclaving (121°C) are likely to cause significant degradation of the active ingredient.

Q5: What are the recommended sterilization methods for this compound solutions?

A5: Given the heat-labile nature of glucosamine sulfate, the following sterilization methods are recommended:

  • Sterile Filtration: This is the most common and preferred method for sterilizing heat-sensitive solutions. The solution is passed through a 0.22 µm or smaller pore-size filter to remove microorganisms.

  • Gamma Irradiation: This is a "cold sterilization" method that uses cobalt-60 (B1206103) to sterilize the product in its final container. It is suitable for heat-sensitive materials and does not leave any residue. However, compatibility studies must be performed to ensure that gamma irradiation does not degrade the glucosamine sulfate or the container material.

  • Aseptic Processing: This involves sterilizing the solution and the containers/closures separately and then combining them in a sterile environment. This method requires stringent environmental controls and highly trained personnel to prevent contamination during the filling process.

Troubleshooting Guides

Issue 1: Microbial growth is detected in the final product after sterile filtration.

Possible Cause Troubleshooting Steps
Filter Integrity Failure 1. Perform a post-use integrity test on the filter to check for breaches. 2. Ensure the filter was correctly installed and not damaged during installation.
Incorrect Filter Pore Size 1. Verify that a sterilizing-grade filter (0.22 µm or smaller) was used.
High Bioburden in Pre-filtration Solution 1. Test the bioburden of the solution before filtration. 2. If the bioburden is high, consider adding a pre-filtration step with a larger pore-size filter.
Filter Compatibility Issues 1. Confirm that the filter material is compatible with the this compound solution. Some solutions can cause filter swelling or clogging, affecting performance.
Post-filtration Contamination 1. Review the aseptic technique used during filling and container closure. 2. Ensure that the receiving vessel and all downstream equipment were properly sterilized.

Issue 2: The solution appears discolored or contains precipitates after sterilization.

Possible Cause Troubleshooting Steps
Degradation of Glucosamine Sulfate 1. If an inappropriate sterilization method like autoclaving was used, switch to a cold sterilization method like sterile filtration or gamma irradiation. 2. If using gamma irradiation, investigate if the dose was too high, leading to degradation. Conduct stability studies at different irradiation doses.
Interaction with Container 1. Ensure the container material is compatible with the glucosamine solution and the sterilization method. Leachables from the container can cause discoloration or precipitation.
pH Shift 1. Measure the pH of the solution. Glucosamine sulfate is most stable at a pH of 5.0.[4] A significant shift in pH during processing could lead to instability.

Data Presentation

Table 1: Antimicrobial Effectiveness of Sodium Chloride Solutions

NaCl Concentration Test System Observed Effect Reference
0.9 MOral Cavity27.05% reduction in bacterial count[5]
30% (w/v)In vitro against various microorganisms0.00–1.49 log CFU/mL reduction[7]

Table 2: USP <51> Antimicrobial Effectiveness Test Acceptance Criteria for Topical Products

Microorganism Sampling Interval Required Log Reduction
Bacteria 14 days≥ 2.0
28 daysNo increase from 14 days
Yeasts and Molds 14 daysNo increase from initial count
28 daysNo increase from 14 days

Experimental Protocols

Protocol 1: Bioburden Determination (Microbial Limits Test)

Objective: To determine the population of viable microorganisms in the this compound solution before sterilization.

Methodology:

  • Sample Preparation: Aseptically collect a representative sample of the pre-filtration solution.

  • Membrane Filtration Method: a. Aseptically transfer a measured volume (e.g., 100 mL) of the sample onto a sterile 0.45 µm membrane filter. b. Wash the filter with a sterile saline solution to remove any inhibitory substances. c. Place the membrane filter onto the surface of Tryptic Soy Agar (TSA) for the enumeration of bacteria and Sabouraud Dextrose Agar (SDA) for fungi.

  • Incubation: a. Incubate TSA plates at 30-35°C for 3-5 days. b. Incubate SDA plates at 20-25°C for 5-7 days.

  • Enumeration: Count the number of colony-forming units (CFUs) on each plate and calculate the bioburden per mL of the original solution.

Protocol 2: Validation of Sterile Filtration

Objective: To demonstrate that the sterile filtration process consistently removes microorganisms from the this compound solution.

Methodology:

  • Microbial Challenge Preparation: Prepare a suspension of a standard challenge organism, Brevundimonas diminuta (ATCC 19146), at a concentration of 10⁷ CFU/mL.

  • Challenge Test: a. Add the microbial challenge to the this compound solution to achieve a final concentration of 10³ CFU per cm² of filter surface area. b. Filter the challenged solution through the sterilizing-grade filter under worst-case process conditions (e.g., maximum flow rate, maximum filtration time).

  • Filtrate Analysis: Collect the entire filtrate aseptically and pass it through a second sterile membrane filter. Place this analytical filter on a TSA plate and incubate at 30-35°C for 7 days.

  • Acceptance Criteria: No growth of B. diminuta should be observed in the filtrate.

  • Filter Integrity Testing: Perform a pre- and post-use integrity test (e.g., bubble point test or forward flow test) on the sterilizing filter to ensure it was not compromised during the process.

Protocol 3: Antimicrobial Effectiveness Testing (AET) - USP <51>

Objective: To evaluate the effectiveness of antimicrobial preservatives in the this compound solution.

Methodology:

  • Preparation of Inocula: Prepare standardized suspensions of challenge microorganisms as specified in USP <51> (Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis).

  • Inoculation: Inoculate separate samples of the product with each challenge microorganism to achieve a final concentration of 10⁵ to 10⁶ CFU/mL for bacteria and yeast, and 10⁴ to 10⁵ CFU/mL for mold.

  • Incubation: Store the inoculated samples at 20-25°C.

  • Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container and determine the number of viable microorganisms using standard plating techniques.

  • Evaluation: Compare the log reduction of microorganisms at each time point to the acceptance criteria specified in USP <51> for the product category (see Table 2).

Mandatory Visualizations

Experimental_Workflow_Sterile_Filtration cluster_prep Preparation cluster_testing Pre-Sterilization Testing cluster_filtration Sterilization Process cluster_filling Aseptic Filling raw_materials Glucosamine Sulfate, NaCl, WFI solution_prep Solution Compounding raw_materials->solution_prep bioburden_test Bioburden Testing solution_prep->bioburden_test Sample pre_filter Pre-filtration (Optional) solution_prep->pre_filter integrity_test_pre Pre-use Integrity Test pre_filter->integrity_test_pre sterile_filter 0.22 µm Sterile Filter integrity_test_post Post-use Integrity Test sterile_filter->integrity_test_post integrity_test_pre->sterile_filter aseptic_fill Aseptic Filling integrity_test_post->aseptic_fill Sterile Filtrate final_product Final Product aseptic_fill->final_product

Caption: Workflow for sterile filtration of glucosamine solutions.

Troubleshooting_Logic_Contamination cluster_investigation Investigation Path cluster_root_cause Potential Root Cause start Contamination Detected in Final Product check_filter Post-use Filter Integrity Test start->check_filter check_bioburden Review Pre-filtration Bioburden Data start->check_bioburden review_aseptic Review Aseptic Technique & Gowning start->review_aseptic review_environment Review Environmental Monitoring Data start->review_environment filter_fail Filter Failure check_filter->filter_fail Test Fails high_bioburden High Initial Bioburden check_bioburden->high_bioburden Data > Limit aseptic_breach Aseptic Process Breach review_aseptic->aseptic_breach Deviation Found env_excursion Environmental Excursion review_environment->env_excursion Data > Limit

Caption: Logic diagram for troubleshooting microbial contamination.

References

Technical Support Center: Addressing Matrix Effects in Glucosamine Sulfate Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the bioanalysis of glucosamine (B1671600) sulfate (B86663) sodium chloride.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern for glucosamine analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] For glucosamine, a highly polar and small molecule, this is particularly problematic. It often has poor retention on traditional reversed-phase chromatography columns, causing it to elute early with numerous endogenous polar substances like salts and phospholipids (B1166683) from the biological matrix.[3] This co-elution can lead to ion suppression or enhancement, which directly impacts the accuracy, precision, and sensitivity of quantitation by mass spectrometry.[1][4]

Q2: What are the primary sources of matrix effects in plasma or serum samples during glucosamine analysis?

A2: The primary sources of matrix effects in plasma and serum are endogenous components that interfere with the ionization process in the mass spectrometer's source.[5] Key interfering substances include:

  • Phospholipids: These are abundant in plasma and are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can alter the droplet formation and evaporation process in the ESI source, affecting analyte signal.[2]

  • Endogenous Metabolites: Numerous small polar molecules present in plasma can co-elute with underivatized glucosamine, competing for ionization.

Q3: How can I quantitatively assess the presence and magnitude of matrix effects in my assay?

A3: The presence of matrix effects can be evaluated using a post-extraction spike method.[6] The response of an analyte spiked into a blank matrix extract (post-extraction) is compared to the response of the analyte in a neat (pure) solvent. Any significant difference indicates the presence of ion suppression or enhancement.[4] The matrix factor (MF) can be calculated as follows:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Troubleshooting Guide

Q4: I'm observing significant ion suppression in my LC-MS/MS analysis of glucosamine. What are the most effective ways to mitigate this?

A4: Ion suppression is a common challenge that can be addressed through several strategies, focusing on sample preparation, chromatography, and detection.[1][4][5]

  • Improve Sample Preparation: Simple protein precipitation is often insufficient. Employ more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove phospholipids and other interfering components.[5][7]

  • Optimize Chromatography:

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for polar compounds like glucosamine. It uses a high organic mobile phase, providing better retention and separation from early-eluting matrix components.[8]

    • Use Derivatization: Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) makes glucosamine less polar.[3][9][10] This significantly improves its retention on reversed-phase columns, moving its elution away from the "suppression zone."[3]

  • Change Ionization Technique: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce matrix effects, as APCI is generally less susceptible to ion suppression.[2][4]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., ¹³C-glucosamine) is the most effective way to compensate for matrix effects.[7][11] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, ensuring the analyte-to-IS ratio remains constant and accurate.

Q5: My recovery of glucosamine during sample preparation is low and inconsistent. What are the likely causes and solutions?

A5: Low and variable recovery is often linked to the sample preparation method.

  • For Protein Precipitation (PPT): Glucosamine is highly soluble in aqueous solutions. Using a high percentage of organic solvent for precipitation can sometimes lead to co-precipitation of the analyte with the proteins. Experiment with different organic solvents (acetonitrile vs. methanol) and solvent-to-plasma ratios.[7][11]

  • For Solid-Phase Extraction (SPE):

    • Incorrect Sorbent: Ensure the SPE sorbent chemistry is appropriate for glucosamine (e.g., a mixed-mode or polymeric sorbent).

    • Suboptimal Wash/Elution Solvents: The wash steps may be too aggressive, leading to analyte loss. Conversely, the elution solvent may be too weak to fully recover the analyte. Systematically optimize the pH and organic content of all SPE solvents.

    • One study noted that while SPE provided clean extracts with no matrix effects, recovery rates were only moderately high (around 70%).[7]

Q6: I'm seeing poor chromatographic peak shape (e.g., tailing, broad peaks) and retention time variability. How can I improve this?

A6: Poor peak shape and unstable retention times can compromise data quality.

  • Column Choice: For underivatized glucosamine, standard C18 columns often provide insufficient retention.[3] A HILIC column (e.g., ZIC-HILIC, amino) is a much better choice for achieving sharp, symmetrical peaks.[8][12][13]

  • Mobile Phase Composition: In HILIC, the water content and buffer concentration are critical. Small variations can lead to significant shifts in retention time. Ensure precise mobile phase preparation. Ammonium formate (B1220265) or acetate (B1210297) buffers (5-20 mM range) are commonly recommended.[8]

  • Sample Solvent: In HILIC, the sample solvent should ideally match the mobile phase or be higher in organic content to prevent peak distortion.[8] Reconstituting the final extract in a high-acetonitrile solution is crucial.

  • Metal Interactions: For certain analytes, interactions with the stainless steel components of standard HPLC columns can cause peak tailing and signal loss. If other troubleshooting fails, consider using a metal-free or PEEK-lined column.[14]

Comparative Data on Mitigation Strategies

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes findings from various methods.

Preparation Method Chromatography Key Findings & Reported Performance Reference
Protein Precipitation (Acetonitrile) & Derivatization (OPA/3-MPA)Reversed-Phase C18Derivatization was key to overcoming matrix effects and achieving good retention. LLOQ of 12 ng/mL in plasma.[3][15]
Protein Precipitation (Dehydrated Ethanol)Reversed-Phase C18Used a ¹³C-labeled IS to compensate for effects. Achieved an LLOQ of 53.27 ng/mL with >101.7% recovery.[11][16]
Protein Precipitation (Acetonitrile/Ammonium Hydroxide)Cyano (CN) ColumnSimple and robust method. Used a ¹³C-labeled IS. Linearity range of 50-5000 ng/mL.[7]
Solid-Phase Extraction (Strata X cartridges)Cyano (CN) ColumnProvided clean extracts with no matrix effects, but recovery was moderate (~70%).[7]
Protein PrecipitationHILIC (Amino Column)Direct analysis without derivatization. LLOQ of 12.5 ng/mL. HILIC proved sensitive for quantifying endogenous and exogenous levels.[12]

Detailed Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation & Derivatization (Adapted from a validated LC-MS/MS method for human plasma)[3]

  • Aliquoting: Pipette 400 µL of human plasma sample, calibration standard, or QC sample into a 2 mL microcentrifuge tube.

  • Internal Standard Addition: Add 40 µL of the internal standard working solution (e.g., Tolterodine Tartrate).

  • Precipitation: Add 800 µL of acetonitrile (B52724) to the tube.

  • Mixing: Vortex the mixture for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tube at 12,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Derivatization: Add 50 µL of the derivatizing agent (e.g., OPA/3-MPA in borate (B1201080) buffer). Vortex for 30 seconds.

  • Reaction: Allow the derivatization reaction to proceed for 2 minutes at room temperature.

  • Injection: Inject an appropriate volume (e.g., 10 µL) of the final solution into the LC-MS/MS system.

Protocol 2: HILIC-MS/MS Parameters for Direct Glucosamine Analysis (Based on common HILIC methodologies for polar analytes)[8][17]

  • HPLC System: Standard binary pump HPLC system.

  • Column: ZIC-HILIC column (e.g., 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient/Isocratic: Isocratic elution with 80% Mobile Phase B is a good starting point. Adjust as needed for optimal retention and separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transition: For glucosamine, monitor the transition m/z 180.1 → 72.1.[7] For a ¹³C-labeled IS, monitor m/z 181.1 → 163.1 or similar specific transitions.[16]

Visual Guides and Workflows

G Figure 1: General Workflow for Glucosamine Bioanalysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection IS_Addition Internal Standard (SIL-IS) Addition Sample->IS_Addition Extraction Extraction (PPT, SPE, or LLE) IS_Addition->Extraction A3 Key for compensating matrix effects IS_Addition->A3 Deriv Derivatization (Optional) Extraction->Deriv A1 Critical step for matrix removal Extraction->A1 Recon Evaporation & Reconstitution Deriv->Recon Injection HPLC Injection Recon->Injection Separation Chromatographic Separation (HILIC/RP) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection A2 Critical step for retention & selectivity Separation->A2 Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Concentration Quantification Calibration->Quant

Caption: General Workflow for Glucosamine Bioanalysis.

G Figure 2: Troubleshooting Decision Tree for Matrix Effects Start Poor/Inconsistent Results (Low Accuracy, High RSD) IonSuppression Symptom: Low Signal Intensity (Ion Suppression) Start->IonSuppression LowRecovery Symptom: Low Recovery (<85%) Start->LowRecovery BadChroma Symptom: Poor Peak Shape or RT Shift Start->BadChroma S_IS Use Stable Isotope Labeled IS IonSuppression->S_IS Best Compensation S_HILIC Switch to HILIC IonSuppression->S_HILIC Change Separation S_Deriv Use Derivatization IonSuppression->S_Deriv Change Separation S_SPE Improve Sample Cleanup (Use SPE/LLE) IonSuppression->S_SPE Remove Interferences S_OptSPE Optimize SPE Method (Solvents, Sorbent) LowRecovery->S_OptSPE S_PPT Optimize PPT (Solvent, Ratio) LowRecovery->S_PPT S_HILIC2 Switch to HILIC Column BadChroma->S_HILIC2 S_Solvent Adjust Sample Solvent (High % Organic for HILIC) BadChroma->S_Solvent S_Mobile Optimize Mobile Phase (Buffer, pH) BadChroma->S_Mobile Outcome Validated & Robust Method S_IS->Outcome S_SPE->Outcome S_OptSPE->Outcome S_HILIC2->Outcome

Caption: Troubleshooting Decision Tree for Matrix Effects.

References

Technical Support Center: Enhancing the Stability of Glucosamine Sulfate Sodium Chloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the formulation of glucosamine (B1671600) sulfate (B86663) sodium chloride.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve stability problems in your glucosamine sulfate sodium chloride formulations.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration (e.g., browning, spotting) of solid dosage forms. Maillard reaction between the amino group of glucosamine and reducing sugars in the excipients.[1]- Replace reducing sugars (e.g., lactose) with non-reducing sugars (e.g., mannitol (B672), microcrystalline cellulose). - Control temperature and humidity during manufacturing and storage.
Oxidation of the amino group.[2][3]- Incorporate a suitable antioxidant (e.g., sodium hyposulfite) into the formulation.[2][3] - Use packaging that limits oxygen exposure (e.g., nitrogen flushing, oxygen scavengers).
Interaction with certain excipients, such as ascorbic acid causing spotting.[1]- Evaluate the compatibility of all excipients with this compound through forced degradation studies.
Physical instability (e.g., clumping, caking, poor flow) of powders or granules. High hygroscopicity of glucosamine sulfate.[1][4][5]- Manufacture in a low-humidity environment.[2] - Incorporate a desiccant (e.g., colloidal silicon dioxide, calcium carbonate) into the formulation.[6][7] - For wet granulation, use non-aqueous solvents like isopropyl alcohol or acetone (B3395972).[3][5]
Degradation of glucosamine content over time in stability studies. Exposure to moisture, heat, or oxygen.[8]- Ensure the use of appropriate packaging with low moisture permeability (e.g., blister packs with high-barrier films). - Store the product under recommended conditions (controlled room temperature and humidity).
Inappropriate pH in liquid or semi-solid formulations. Glucosamine sulfate is most stable around pH 5.0.[9]- Adjust and buffer the pH of the formulation to the optimal range.
Inconsistent assay results or appearance of unknown peaks in HPLC analysis. Incomplete resolution of glucosamine from excipients or degradation products.- Optimize the HPLC method (e.g., adjust mobile phase composition, gradient, column type). - Perform forced degradation studies to identify potential degradation products and ensure the analytical method is stability-indicating.[10]
Instability of the analytical solution.- Prepare standards and samples fresh daily. Some studies suggest stability for up to 48 hours at 4°C.[11]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound formulation turning brown?

A1: The browning, or discoloration, is often due to the Maillard reaction, a chemical reaction between the primary amine group of glucosamine and the carbonyl group of reducing sugars present as excipients (e.g., lactose).[1] This reaction is accelerated by heat and moisture. To prevent this, consider replacing reducing sugars with non-reducing alternatives like mannitol or microcrystalline cellulose (B213188) and maintaining strict environmental controls during manufacturing and storage. Oxidation of the amino group can also contribute to discoloration.[2][3]

Q2: What is the primary cause of physical instability, such as clumping, in my powder formulation?

A2: Glucosamine sulfate is inherently hygroscopic, meaning it readily absorbs moisture from the air.[1][4][5] This is the most common cause of physical instability like clumping, caking, and poor powder flow. The inclusion of sodium chloride as a stabilizer helps, but careful control of moisture is still critical.

Q3: How can I improve the physical stability of my formulation?

A3: To mitigate the effects of hygroscopicity, you should:

  • Manufacture in an environment with controlled low relative humidity (ideally not exceeding 30% RH).[2]

  • Incorporate desiccants like colloidal silicon dioxide or calcium carbonate into your formulation.[6][7]

  • For wet granulation processes, use non-aqueous solvents such as isopropyl alcohol or acetone to minimize moisture exposure.[3][5]

  • Select packaging with a high moisture barrier.

Q4: What are the optimal pH conditions for a liquid or semi-solid formulation of glucosamine sulfate?

A4: Studies have shown that glucosamine sulfate exhibits maximum stability in a slightly acidic environment. The optimal pH is around 5.0.[9] It is crucial to use a suitable buffering system to maintain the pH within this range throughout the product's shelf life.

Q5: My HPLC assay for glucosamine shows inconsistent results. What could be the issue?

A5: Inconsistent HPLC results can stem from several sources:

  • Analyte Instability: Glucosamine may not be stable in the dissolution media or mobile phase over the analysis time. It's recommended to analyze samples promptly after preparation or conduct a solution stability study.[11]

  • Method Specificity: Since glucosamine lacks a strong UV chromophore, derivatization is often necessary for UV detection.[12] Ensure your method is specific for glucosamine and can separate it from potential degradation products and excipients. A forced degradation study can help validate this.[10]

  • Column Issues: For methods using amino-phase columns in HILIC mode, retention time shifts can occur after multiple injections due to column equilibration issues.[13] Ensure adequate column equilibration time between injections.

Q6: Are there specific excipients I should avoid when formulating with this compound?

A6: Yes, you should be cautious with:

  • Reducing Sugars (e.g., Lactose): These can participate in the Maillard reaction, leading to discoloration.[1]

  • Highly Hygroscopic Excipients: These can exacerbate the inherent moisture sensitivity of glucosamine.

  • Reactive Excipients: Some excipients may have incompatibilities. For example, ascorbic acid, while an antioxidant, has been reported to cause spotting on tablets.[1] Always conduct thorough excipient compatibility studies.

Experimental Protocols

Stability-Indicating HPLC Method for Glucosamine Sulfate

This protocol outlines a typical reversed-phase HPLC method with pre-column derivatization for the quantification of glucosamine, suitable for stability studies.

Objective: To quantify glucosamine sulfate in a drug product and separate it from its degradation products.

Materials:

  • HPLC system with UV or Fluorescence detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Glucosamine Sulfate reference standard

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) for derivatization

  • Acetonitrile (B52724) (HPLC grade)

  • Boric acid buffer

  • Sodium hydroxide

  • Hydrochloric acid

  • Water (HPLC grade)

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of Glucosamine Sulfate reference standard into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with water.

  • Sample Solution Preparation (for Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to about 25 mg of glucosamine sulfate and transfer to a 25 mL volumetric flask.

    • Add about 15 mL of water, sonicate for 10 minutes, and then dilute to volume with water.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Derivatization:

    • To 1.0 mL of the standard or sample solution, add 1.0 mL of boric acid buffer (pH adjusted to 8.0 with NaOH).

    • Add 2.0 mL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.

    • Vortex the mixture and allow it to react at room temperature for 15 minutes.

    • Stop the reaction by adding 1.0 mL of a 0.1 M glycine (B1666218) solution.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (e.g., pH 3.0).[10]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm).

  • Analysis:

    • Inject the derivatized standard and sample solutions into the HPLC system.

    • Calculate the amount of glucosamine sulfate in the sample by comparing the peak area with that of the standard.

Forced Degradation Study Protocol

Objective: To identify potential degradation pathways and validate the stability-indicating nature of the analytical method.

Procedure:

  • Prepare solutions of the drug product as per the sample preparation protocol.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 1 M HCl to the sample solution and heat at 80°C for 2 hours. Neutralize before analysis.

    • Base Hydrolysis: Add 1 M NaOH to the sample solution and heat at 80°C for 2 hours. Neutralize before analysis.

    • Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.[10]

    • Thermal Degradation: Heat the solid drug product in an oven at 105°C for 24 hours. Then prepare a sample solution.

    • Photolytic Degradation: Expose the drug product (solid or solution) to UV light (254 nm) and visible light in a photostability chamber.

  • Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug. The method is considered stability-indicating if the glucosamine peak is well-resolved from all degradation product peaks.

Visualizations

experimental_workflow start Start: Formulation Stability Issue issue_id Identify Issue Type: - Physical (clumping, color) - Chemical (potency loss) start->issue_id physical_path Physical Instability issue_id->physical_path Physical chemical_path Chemical Degradation issue_id->chemical_path Chemical hygro_check Assess Hygroscopicity: Moisture content analysis physical_path->hygro_check excipient_check Review Excipients: - Reducing sugars? - Incompatibilities? physical_path->excipient_check process_check Evaluate Process: - Humidity control? - Aqueous granulation? physical_path->process_check solution_physical Solution: - Add desiccant - Change excipient - Use non-aqueous solvent - Improve packaging hygro_check->solution_physical excipient_check->solution_physical process_check->solution_physical hplc_analysis Stability-Indicating HPLC: Assay and Impurity Profile chemical_path->hplc_analysis forced_degradation Forced Degradation Study: Identify degradants hplc_analysis->forced_degradation solution_chemical Solution: - Add antioxidant - Adjust pH (if liquid) - Control storage conditions forced_degradation->solution_chemical

Caption: Troubleshooting workflow for glucosamine formulation stability.

degradation_pathway main Glucosamine Sulfate Sodium Chloride Formulation outcome1 Physical Instability (Clumping, Caking) main->outcome1 via moisture absorption outcome2 Oxidation of Amino Group main->outcome2 via oxidation outcome3 Maillard Reaction main->outcome3 with heat stressor1 Moisture (Hygroscopicity) stressor1->main stressor2 Heat stressor2->main stressor3 Oxygen stressor3->main stressor4 Reducing Sugars (Excipients) stressor4->main final_degradation Loss of Potency & Discoloration outcome1->final_degradation outcome2->final_degradation outcome3->final_degradation

Caption: Key degradation pathways for glucosamine formulations.

References

Technical Support Center: Glucosamine Sulfate Sodium Chloride Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of glucosamine (B1671600) sulfate (B86663) sodium chloride.

Frequently Asked Questions (FAQs)

Q1: Why is sodium chloride used in the crystallization of glucosamine sulfate?

A1: Glucosamine sulfate is known to be hygroscopic and unstable in its pure form, readily absorbing moisture from the air, which can lead to degradation.[1][2][3][4][5] Co-crystallization with sodium chloride forms a stable, non-hygroscopic mixed salt, enhancing the chemical stability of glucosamine sulfate at ambient temperatures and humidity.[5][6]

Q2: What is the optimal solvent system for glucosamine sulfate sodium chloride crystallization?

A2: An aqueous solvent is typically used to dissolve the initial reactants, glucosamine hydrochloride and a metal sulfate like sodium sulfate.[7][8][9] Subsequently, a water-miscible organic solvent, in which the this compound salt has low solubility (≤0.1% w/v), is added as a precipitating or anti-solvent.[7][8] Commonly used anti-solvents include acetone, ethanol, acetonitrile, tetrahydrofuran, and dioxane.[7][8]

Q3: What are the critical process parameters that influence crystal growth and yield?

A3: Key parameters include temperature, pH, stirring speed, and the rate of anti-solvent addition. The reaction is often carried out at a slightly elevated temperature (e.g., up to 60°C) to ensure complete dissolution of the starting materials.[8][9] The pH of a saturated aqueous solution is typically around 3.0.[8][9] Slow, controlled addition of the anti-solvent and a subsequent aging period with gentle stirring are crucial for promoting proper crystal growth and maximizing precipitation.[7][8]

Q4: What are the expected characteristics of the final crystalline product?

A4: Crystalline this compound is typically a white to almost white crystalline powder.[2] It should have a melting point above 300°C.[6][8] The final product should be stable under ambient conditions.

Troubleshooting Guides

Issue 1: Low Crystal Yield
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Precipitation Ensure the volumetric ratio of the anti-solvent to the aqueous solvent is sufficient, typically 5 to 7 times greater.[7][8]Increased precipitation of the desired salt from the solution.
Verify that the chosen anti-solvent has a low solubility for the product (<0.1% w/v).[8]Minimal loss of product to the mother liquor.
Suboptimal Temperature Profile After the initial dissolution at an elevated temperature (e.g., up to 60°C), ensure the solution is cooled and maintained at a lower temperature (e.g., 25-35°C) during and after anti-solvent addition to promote complete precipitation.[7][8] A final cooling step to 0-10°C before filtration can further increase yield.[6]Enhanced supersaturation leading to higher crystal yield.
Insufficient Crystallization Time Allow for a sufficient aging period (e.g., 12-24 hours) with slow stirring after anti-solvent addition to allow for complete crystal growth and precipitation.[7][8]Maximized recovery of the crystalline product.
Issue 2: Formation of Amorphous Precipitate or Poor Crystal Quality
Potential Cause Troubleshooting Step Expected Outcome
Rapid Anti-solvent Addition Add the anti-solvent slowly and controllably over a period of 2.5 to 3.5 hours.[7][8]Promotes the formation of well-defined crystals instead of an amorphous solid.
Inadequate Stirring Maintain slow, consistent stirring during anti-solvent addition and the aging period to prevent localized high supersaturation and promote uniform crystal growth.Homogeneous crystal size distribution and improved crystal morphology.
Incorrect pH Ensure the pH of the aqueous solution is within the optimal range (around 3.0 for a saturated solution) before adding the anti-solvent.[8][9]Favors the crystallization of the desired salt.
Issue 3: Product Instability or Hygroscopicity
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Formation of the Mixed Salt Verify the stoichiometric ratio of glucosamine hydrochloride to the metal sulfate in the initial reaction mixture.[7][8][9]Formation of the stable this compound complex.
Ensure proper mixing and reaction time to facilitate the complete conversion to the mixed salt.A non-hygroscopic final product with enhanced stability.
Inadequate Drying Dry the filtered crystals thoroughly in an oven with air circulation at a suitable temperature (e.g., 45-65°C) for an adequate duration (e.g., 12-24 hours) to remove residual solvents.[6]A free-flowing, stable crystalline powder.

Experimental Protocols

Protocol 1: Crystallization of this compound

This protocol is based on a common method for preparing the stable crystalline form of this compound.

Materials:

  • Glucosamine Hydrochloride

  • Sodium Sulfate

  • Distilled Water

  • Acetone (or other suitable anti-solvent)

Procedure:

  • Dissolve sodium sulfate in distilled water (e.g., 14.21 g in 75 ml) in a reaction vessel with stirring, and heat to approximately 70°C until fully dissolved.[9]

  • Reduce the temperature to below 60°C (preferably 50°C).[8][9]

  • Add the stoichiometric amount of glucosamine hydrochloride with continuous stirring, maintaining the temperature until it is completely dissolved.[8][9]

  • Slowly add the anti-solvent (e.g., acetone) over a period of 2.5 to 3.5 hours with constant, slow stirring. The volume of the anti-solvent should be 5 to 7 times the volume of the distilled water used.[7][8]

  • Maintain the resulting suspension with slow stirring for 12 to 24 hours at a temperature of 25°C to 35°C to allow for complete precipitation and crystal growth.[7][8]

  • Cool the mixture to 0°C to 10°C.[6]

  • Filter the crystals and wash them with a small amount of the anti-solvent.

  • Dry the crystals in an oven with air circulation at 45°C to 65°C for 12 to 24 hours.[6]

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityReference
WaterVery soluble (~40%)[10]
MethanolSlightly soluble (~1%)[10]
EthanolVery slightly soluble (~0.03%)[10]
Acetone, Acetonitrile, Tetrahydrofuran, DioxanePractically insoluble (<0.01%)[10]
Benzene, Chloroform, Carbon tetrachloride, Methylene chloride, Ligroin, Ethyl etherInsoluble[10]

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Crystallization

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_precipitation Step 2: Precipitation cluster_crystallization Step 3: Crystallization cluster_recovery Step 4: Recovery dissolve_reactants Dissolve Glucosamine HCl and Sodium Sulfate in Water add_antisolvent Slowly Add Anti-solvent (e.g., Acetone) dissolve_reactants->add_antisolvent Transfer Solution aging Age Suspension with Slow Stirring (12-24h) add_antisolvent->aging filtration Filter Crystals aging->filtration drying Dry Crystals (45-65°C) filtration->drying final_product final_product drying->final_product Final Product

Caption: Workflow for the crystallization of this compound.

Diagram 2: Troubleshooting Logic for Low Crystal Yield

troubleshooting_low_yield start Low Crystal Yield check_antisolvent Check Anti-solvent Volume and Type start->check_antisolvent check_temp Review Temperature Profile start->check_temp check_time Verify Crystallization Time start->check_time solution1 Increase Anti-solvent Ratio or Change Anti-solvent check_antisolvent->solution1 solution2 Optimize Cooling and Aging Temperatures check_temp->solution2 solution3 Extend Aging Period check_time->solution3 end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting guide for low crystal yield.

Diagram 3: Simplified Glucosamine Signaling Pathway in Chondrocytes

glucosamine_signaling il1b IL-1β jnk_p38 JNK / p38 MAPK Activation il1b->jnk_p38 Stimulates ap1 AP-1 Activation jnk_p38->ap1 mmp MMP Expression (Cartilage Degradation) ap1->mmp glucosamine Glucosamine glucosamine->jnk_p38 Inhibits

Caption: Glucosamine's inhibitory effect on IL-1β induced signaling.[11]

References

Minimizing batch-to-batch variability of glucosamine sulfate sodium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in glucosamine (B1671600) sulfate (B86663) sodium chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in glucosamine sulfate sodium chloride?

Batch-to-batch variability in this compound primarily stems from three key areas:

  • Raw Material Quality: Inconsistencies in the starting materials, such as glucosamine hydrochloride and sodium sulfate, can directly impact the final product's purity and impurity profile.[1]

  • Manufacturing Process Parameters: Variations in reaction conditions (e.g., temperature, time, solvent ratios), crystallization, and drying methods can lead to differences in chemical and physical properties.[1][2][3]

  • Physicochemical Properties: Glucosamine is known to be hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation and instability if not properly controlled.[4][5] The final product's crystal form and particle size also play a significant role in its performance.[2]

Q2: How does the choice of manufacturing process affect the final product consistency?

The manufacturing process is a critical control point. For instance, using strong acids like sulfuric acid requires precise control, as fluctuations can directly influence product quality.[1] Alternative methods, such as reacting glucosamine hydrochloride with sodium sulfate followed by spray drying, can offer better control over the final product's uniformity and component proportion.[1] For solid dosage forms, the granulation method (e.g., wet granulation with non-aqueous solvents versus direct compression) must be consistently applied to manage the material's hygroscopic nature and ensure uniform tablet properties.[4]

Q3: Why is controlling the physical properties like particle size and crystal form so important?

Physical properties are not just indicators of consistency; they directly affect the product's performance and downstream processing.

  • Particle Size Distribution: Affects the dissolution rate, flowability, and compressibility of the powder, which is critical for formulating tablets and capsules with consistent weight and content uniformity.

  • Crystal Form (Morphology): Different crystal forms (polymorphs) of the same compound can have different solubilities, stabilities, and bioavailability. Controlling the crystallization process ensures a consistent and stable crystal form is produced in every batch.[2] Additives like NaCl and KCl can influence the crystal morphology, evolving it from tetrahedral to bipyramidal shapes.[2]

Q4: Can analytical methods contribute to perceived batch-to-batch variability?

Yes. If analytical methods are not robust or properly validated, they can show artificial differences between batches that are not real. Using a Quality by Design (QbD) approach to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), helps ensure they are reliable and produce consistent results.[6] This involves identifying critical quality attributes for the method itself (e.g., flow rate, pH of mobile phase) to ensure its performance is consistent over time.[6]

Q5: What are the most critical quality attributes (CQAs) to monitor for this compound?

The most critical quality attributes are those that define the product's identity, purity, strength, and quality. These should be monitored for every batch to ensure consistency.

Troubleshooting Guide: Common Issues and Solutions

Issue Observed Potential Root Cause(s) Recommended Action(s)
High "Loss on Drying" / Moisture Content Inadequate drying process (time, temperature).Optimize drying parameters. Ensure final moisture content is consistently below the specified limit (e.g., ≤ 0.5% - 1.0%).[1][7]
Improper storage conditions (exposure to humidity).Store the material in tightly sealed, light-resistant containers in a cool, dry place.[7][8]
Hygroscopic nature of the raw material.[4][5]Implement strict environmental controls (humidity) during manufacturing and packaging.
Inconsistent Assay Results Between Batches Variability in raw material purity.Qualify and source raw materials from reliable suppliers with consistent quality.[9] Perform identity and purity testing on incoming raw materials.
Non-validated or drifting analytical method.Develop and validate a robust HPLC assay method according to ICH guidelines Q2(R1).[6][10] Regularly run system suitability tests to ensure consistent chromatographic performance.
Degradation of the material.Investigate for impurities and degradation products. Ensure proper storage and handling.[11]
Variation in Physical Properties (Flow, Dissolution) Inconsistent particle size distribution or crystal morphology.Tightly control the crystallization and/or spray drying process.[1][10] Characterize particle size and morphology for each batch.
Inconsistent granulation or compression parameters (for tablets).[4]Standardize the granulation process, including binder addition, drying, and milling. Monitor tablet press parameters like compression force.
Detection of Unexpected Impurities or Degradation Products Side reactions during synthesis.Optimize reaction conditions (temperature, pH, reactant ratios) to minimize the formation of by-products.[11]
Degradation due to heat, light, or moisture.[11][12]Conduct forced degradation studies to understand potential degradation pathways.[6] Protect the material from light and moisture at all stages.
Contamination from starting materials.Perform thorough impurity profiling of raw materials before use.[6]

Data Presentation

Table 1: Critical Quality Attributes (CQAs) and Typical Specifications

AttributeTest MethodTypical SpecificationReference
Assay HPLC98.0% – 102.0% (on dried basis)[7][13]
Identification Infrared (IR) AbsorptionConforms to reference standard[7][13]
Chloride and Sodium TestsPositive reaction[13]
Specific Rotation Polarimetry+52.0° to +54.0°[7]
pH pH meter (20 mg/mL solution)3.0 – 5.0[7]
Loss on Drying Gravimetric (105°C for 2h)≤ 1.0%[7]
Residue on Ignition Gravimetric23.5% – 25.0%[7]
Sulfate Content Titration / Gravimetric16.3% – 17.3%[1][7]
Heavy Metals Colorimetric / AAS≤ 0.001% (10 ppm)[1][7]

Table 2: Example HPLC Method Parameters for Assay & Impurity Analysis

ParameterAssay MethodImpurity Profiling Method
Column Phenomenex C18 (250 x 4.6 mm, 5 µm)Amino Column
Mobile Phase Acetonitrile:Potassium Dihydrogen Orthophosphate Buffer (pH 3.0) (80:20)Acetonitrile:Water (80:20)
Flow Rate 1.0 mL/min1.5 mL/min
Detection UV at 210 nmUV at 297 nm (or MS detector)
Injection Volume 20 µLNot specified
Temperature Ambient35 °C
Reference [6][11]

Mandatory Visualizations

G cluster_0 1. Raw Material Control cluster_1 2. Process Control (QbD) cluster_2 3. Analytical Control cluster_3 4. Final Product RM_Spec Define Specs (Purity, Impurities) RM_Qual Supplier Qualification RM_Spec->RM_Qual RM_Test Incoming Material Testing RM_Qual->RM_Test CPP Identify Critical Process Parameters (Temp, Time, pH) RM_Test->CPP React Controlled Reaction CPP->React Cryst Controlled Crystallization & Drying React->Cryst Method_Dev Robust Method Development Cryst->Method_Dev Method_Val Method Validation (ICH) Method_Dev->Method_Val IPC In-Process Controls Method_Val->IPC Release Final QC Release Testing (CQAs) IPC->Release Stability Stability Studies Release->Stability Consistent Consistent Batch Stability->Consistent

Caption: Workflow for minimizing batch-to-batch variability.

G center Batch-to-Batch Variability Materials Materials center->Materials Process Process center->Process Environment Environment center->Environment Measurement Measurement center->Measurement sub_mat1 Starting Material Purity Materials->sub_mat1 sub_proc1 Reaction Temp/Time Process->sub_proc1 sub_env1 Humidity Control Environment->sub_env1 sub_meas1 Non-Validated Method Measurement->sub_meas1 sub_mat2 Supplier Inconsistency sub_mat1->sub_mat2 sub_mat3 Solvent/Reagent Grade sub_mat2->sub_mat3 sub_proc2 Crystallization Rate sub_proc1->sub_proc2 sub_proc3 Drying Method/Efficiency sub_proc2->sub_proc3 sub_proc4 Operator Error sub_proc3->sub_proc4 sub_env2 Storage Conditions sub_env1->sub_env2 sub_meas2 Instrument Calibration sub_meas1->sub_meas2 sub_meas3 Sampling Error sub_meas2->sub_meas3

Caption: Root cause analysis for batch variability.

Detailed Experimental Protocols

Protocol 1: HPLC Assay for this compound

This protocol is based on established methods for quantifying glucosamine sulfate.[6]

  • Objective: To determine the purity of this compound in a sample.

  • Materials & Equipment:

    • HPLC system with UV detector

    • Phenomenex C18 column (250 mm x 4.6 mm, 5 µm) or equivalent

    • Reference Standard: USP Glucosamine Hydrochloride RS[7]

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen orthophosphate

    • Orthophosphoric acid

    • Water (Milli-Q or equivalent)

  • Preparation of Solutions:

    • Buffer Preparation: Prepare a potassium dihydrogen orthophosphate buffer and adjust the pH to 3.0 using dilute orthophosphoric acid.[6]

    • Mobile Phase: Mix Acetonitrile and the prepared Buffer in an 80:20 (v/v) ratio. Degas the solution before use.[6]

    • Standard Solution: Accurately weigh and dissolve USP Glucosamine Hydrochloride RS in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).[6]

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar target concentration as the Standard Solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

    • Detection Wavelength: 210 nm[6]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution multiple times (e.g., n=5) to verify system suitability (checking for parameters like theoretical plates and tailing factor).

    • Inject the sample solution.

    • Identify the glucosamine peak based on the retention time of the standard.

  • Calculation: Calculate the percentage of this compound in the sample by comparing the peak area of the sample to the peak area of the standard, correcting for the molecular weight difference between the salt forms and the reference standard.[7]

Protocol 2: Control of Crystallization Process

This protocol provides a general framework for achieving consistent crystallization, a critical step for controlling physical properties.[1][2]

  • Objective: To produce this compound with a consistent crystal form and particle size distribution.

  • Procedure:

    • Dissolution: Dissolve the reactants (e.g., glucosamine hydrochloride and sodium sulfate) in the chosen solvent (e.g., pure water) at a specific, controlled temperature (e.g., 40-50 °C) to ensure complete dissolution.[1] The ratio of solvent mass to solute mass should be kept constant (e.g., 2:1 to 4:1).[1]

    • Controlled Cooling/Anti-Solvent Addition:

      • Cooling Crystallization: Reduce the temperature of the saturated solution at a slow, controlled rate (e.g., 0.2 K/min).[2] Rapid cooling can lead to smaller, less uniform crystals.

      • Anti-Solvent Crystallization: Alternatively, add a pre-determined volume of an anti-solvent (e.g., ethanol, acetone) at a controlled rate to the aqueous solution to induce precipitation.[14]

    • Agitation: Maintain a constant, optimized agitation speed throughout the crystallization process to ensure homogeneity and prevent agglomeration.[10]

    • Filtration and Washing: Once crystallization is complete, filter the slurry and wash the crystals with a small amount of cold solvent or anti-solvent to remove residual impurities.

    • Drying: Dry the crystals under controlled conditions (e.g., vacuum oven at a specific temperature) to a consistent final moisture content.[4]

  • Characterization: Analyze each batch for crystal morphology (Microscopy), particle size distribution (e.g., laser diffraction), and polymorphism (e.g., XRD, DSC) to ensure it meets specifications.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Glucosamine Sulfate Sodium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of glucosamine (B1671600) sulfate (B86663) sodium chloride, a key ingredient in dietary supplements for joint health. The performance of High-Performance Liquid Chromatography (HPLC) with different detection and derivatization techniques, Titrimetry, and Fourier-Transform Infrared (FTIR) Spectroscopy are evaluated based on experimental data from published studies. Detailed methodologies for each key experiment are provided to facilitate practical application and method validation in a research and quality control setting.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for the quantification of glucosamine sulfate sodium chloride depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques.

Parameter HPLC-UV (Direct) HPLC with Pre-column Derivatization (FMOC-Su) Titrimetry (for Sulfate) FTIR Spectroscopy
Principle Separation by chromatography and direct detection of glucosamine at low UV wavelengths (around 195 nm).Chemical derivatization of the primary amine group of glucosamine with a UV-absorbing or fluorescent tag, followed by chromatographic separation and detection.Titration of the sulfate content with a standardized solution, often involving precipitation.Measurement of the absorption of infrared radiation by the amine group of glucosamine.
Specificity Moderate. Potential for interference from excipients and other UV-absorbing compounds.High. Derivatization reaction is specific to primary amines, and chromatographic separation resolves potential interferences.[1][2]Low. Measures total sulfate content, not specific to glucosamine sulfate.Moderate. Characteristic absorption bands of the amine group are used for quantification.[3][4]
Accuracy (% Recovery) Typically 98-102%99.0% - 101%[1]Not directly applicable for glucosamine quantification.99.6% (as % purity)[3][4]
Precision (% RSD) < 2%Intraday: < 1%, Interday: < 3%[1]Dependent on titration endpoint detection.Intraday: 0.43%, Interday: 1.29%[3]
Linearity (R²) > 0.999> 0.9995[1]Not applicable.> 0.99[3][4]
Limit of Detection (LOD) Method dependent, typically in the µg/mL range.0.3 µg/mL[5]Not applicable for glucosamine.Not reported in reviewed studies.
Limit of Quantification (LOQ) Method dependent, typically in the µg/mL range.1 µg/mL[5]Not applicable for glucosamine.Not reported in reviewed studies.
Analysis Time ~10-20 minutes per sample.Longer due to derivatization step (~30-60 min), followed by ~15-20 min chromatographic run.[1]Relatively rapid, ~10-15 minutes per sample.Very rapid, a few minutes per sample.[3][4]
Advantages Simple, no derivatization required.High sensitivity and specificity. AOAC Official Method.[1]Simple, inexpensive equipment. Official USP method for sulfate content.[6][7]Very fast, minimal sample preparation, "green" method with no solvents.[3][4][8]
Disadvantages Lower sensitivity and specificity compared to derivatization methods. Glucosamine has a weak chromophore.More complex and time-consuming sample preparation. Derivatization reagents can be costly.Not specific for glucosamine. Indirect measurement.Lower precision and sensitivity compared to HPLC. Requires solid-state analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods from pharmacopeias and peer-reviewed literature.

High-Performance Liquid Chromatography (HPLC) with FMOC-Su Derivatization (AOAC Official Method)

This method offers high sensitivity and specificity and is suitable for the quantification of glucosamine in raw materials and finished products.[1][2]

a. Principle: The primary amine group of glucosamine reacts with N-(9-fluorenylmethoxycarbonyloxy)succinimide (FMOC-Su) to form a highly fluorescent and UV-active derivative. This derivative is then separated by reversed-phase HPLC and quantified.[1]

b. Reagents and Materials:

  • Glucosamine Hydrochloride Reference Standard (USP)

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (FMOC-Su)

  • Acetonitrile (HPLC grade)

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

c. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase A: 0.05% TFA in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the derivatized glucosamine.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm)

  • Column Temperature: 35 °C

d. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a suitable amount of Glucosamine Hydrochloride RS and dissolve in water to obtain a known concentration.

  • Sample Solution: Accurately weigh a portion of the powdered sample equivalent to a target concentration of glucosamine and dissolve in water. Sonicate to aid dissolution and filter through a 0.45 µm filter.

  • Derivatization: To an aliquot of the standard or sample solution, add a solution of TEA followed by a solution of FMOC-Su in acetonitrile. Mix and allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).[1]

e. Validation Parameters:

  • Linearity: Prepare a series of standard solutions at different concentrations and perform the derivatization and injection. Plot the peak area against the concentration and calculate the correlation coefficient (should be > 0.999).[1]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of glucosamine standard at different levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.[1]

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple preparations of the same sample on the same day. The RSD should be < 2%.[1]

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days by different analysts. The RSD should be < 3%.

Titrimetric Method for Sulfate Content (USP)

This method is the official procedure in the United States Pharmacopeia for determining the sulfate content in this compound.[6][7]

a. Principle: The sulfate in the sample is precipitated as barium sulfate by the addition of barium chloride. The precipitate is then collected, dried, and weighed. The amount of sulfate is calculated from the weight of the barium sulfate precipitate.

b. Reagents and Materials:

  • Barium Chloride solution (TS)

  • Hydrochloric Acid (6 N)

  • Ashless filter paper

c. Procedure:

  • Accurately weigh about 1 g of this compound and dissolve it in 100 mL of water.

  • Add 4 mL of 6 N hydrochloric acid and heat the solution to boiling.

  • While stirring, slowly add a sufficient amount of boiling barium chloride TS to ensure complete precipitation of the sulfate.

  • Digest the precipitate on a steam bath for at least 1 hour.

  • Collect the precipitate on ashless filter paper and wash it with hot water until the filtrate is free of chloride.

  • Transfer the filter paper containing the precipitate to a tared crucible, char the paper without igniting, and then ignite to a constant weight.

  • The weight of the residue, multiplied by a gravimetric factor of 0.4116, gives the weight of sulfate (SO₄).[7]

d. Acceptance Criteria: The sulfate content should be between 16.3% and 17.3% for this compound.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

This is a rapid and "green" analytical method that requires minimal sample preparation.[3][4]

a. Principle: The quantitative analysis is based on the measurement of the absorbance of the characteristic vibrational bands of the primary amine group (N-H) of glucosamine in the mid-infrared region.

b. Reagents and Materials:

  • Potassium Bromide (KBr, IR grade)

  • Glucosamine Hydrochloride Reference Standard

c. Procedure:

  • Qualitative Analysis: Prepare a KBr pellet of the sample (typically 1 mg of sample in 100 mg of KBr) and record the FTIR spectrum from 4000 to 400 cm⁻¹. Compare the spectrum with that of a glucosamine reference standard.

  • Quantitative Analysis:

    • Prepare a series of calibration standards by mixing known weights of glucosamine standard with a fixed amount of KBr.

    • Prepare a KBr pellet for each standard and for the sample.

    • Record the absorbance spectra and measure the peak height or area of a characteristic amine band (e.g., around 1538 cm⁻¹).

    • Construct a calibration curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of glucosamine in the sample from the calibration curve.

d. Validation Parameters:

  • Linearity: A linear relationship between absorbance and concentration should be established (R² > 0.99).[3][4]

  • Precision: The RSD for replicate measurements should be within acceptable limits (typically < 2%).[3]

  • Accuracy: Can be assessed by analyzing samples of known concentrations or by standard addition methods.

Visualization of Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound, from method development to routine application.

G A Method Development & Optimization (e.g., HPLC, Titration, FTIR) B Method Validation Protocol Definition A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy (Recovery) B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantification (LOQ) B->H I Robustness B->I K Validation Report Generation C->K D->K E->K F->K G->K H->K I->K J System Suitability L Method Implementation for Routine QC J->L K->L

Caption: Workflow for analytical method validation.

References

In Vitro Showdown: Glucosamine Sulfate Sodium Chloride vs. Glucosamine Sulfate Potassium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Data Summary: In Vitro Effects of Glucosamine (B1671600) Sulfate (B86663) on Chondrocytes

The following table summarizes the key in vitro effects of glucosamine sulfate on chondrocytes, the primary cells in cartilage. These findings are synthesized from various studies investigating the mechanisms of action of glucosamine sulfate.

Parameter Experimental Model Key Findings References
Extracellular Matrix Synthesis Human and Bovine Chondrocyte Cultures- Increased production of aggrecan and type II collagen. - Stimulated synthesis of glycosaminoglycans and proteoglycans.[1][2][3][1][2][3]
Anti-inflammatory Effects Human Osteoarthritic Chondrocytes, Conjunctival Cells, Retinal Pigment Epithelial Cells- Inhibition of NF-κB activation and nuclear translocation of p65. - Downregulation of pro-inflammatory cytokines (IL-1β, TNF-α). - Reduced expression of COX-2 and iNOS.[2][4][5][6][7][2][4][5][6][7]
Inhibition of Catabolic Enzymes Cartilage Explants, Chondrocyte Cultures- Decreased activity and expression of matrix metalloproteinases (MMPs), such as MMP-13.[2][2]
Cell Viability and Proliferation Bovine Chondrocyte Cultures- Dose-dependent effects on chondrocyte proliferation, with a narrow optimal concentration range for promoting matrix production without compromising viability.[1][1]

Experimental Protocols

The in vitro evaluation of glucosamine sulfate's effects on chondrocytes typically involves the following key experimental methodologies:

1. Chondrocyte Isolation and Culture:

  • Source: Articular cartilage is harvested from human donors (e.g., during joint replacement surgery) or animal sources (e.g., bovine or porcine joints).

  • Isolation: The cartilage is minced and subjected to enzymatic digestion, typically using a combination of pronase and collagenase, to isolate the chondrocytes.

  • Culture: Isolated chondrocytes are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM)/F12, supplemented with fetal bovine serum (FBS) and antibiotics. Cells are grown in monolayer culture or in three-dimensional culture systems (e.g., alginate beads or pellet cultures) to better mimic the in vivo environment.

2. Treatment with Glucosamine Sulfate:

  • Chondrocyte cultures are treated with varying concentrations of glucosamine sulfate (dissolved in the culture medium). The choice of sodium or potassium salt is not typically reported as a variable expected to influence the outcome, as the active component is the glucosamine sulfate ion.

  • Often, the cells are co-treated with an inflammatory stimulus, such as interleukin-1 beta (IL-1β) or tumor necrosis factor-alpha (TNF-α), to simulate the inflammatory conditions of osteoarthritis.

3. Analysis of Gene and Protein Expression:

  • Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of key genes, including those for anabolic markers (e.g., ACAN for aggrecan, COL2A1 for type II collagen) and catabolic/inflammatory markers (e.g., MMP13, IL1B, TNF, COX2, NOS2).

  • Western Blotting: Employed to quantify the protein levels of signaling molecules (e.g., phosphorylated and total NF-κB p65), enzymes (e.g., COX-2, iNOS), and matrix proteins.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the concentration of secreted proteins, such as pro-inflammatory cytokines and matrix metalloproteinases, in the cell culture supernatant.

4. Assessment of Extracellular Matrix Production:

  • Histology and Immunohistochemistry: In 3D cultures, histological staining (e.g., Safranin O for proteoglycans) and immunohistochemistry (e.g., for type II collagen) are used to visualize and quantify matrix deposition.

  • Biochemical Assays: The amount of sulfated glycosaminoglycans (sGAGs) in the culture medium and cell lysates can be quantified using the dimethylmethylene blue (DMMB) assay.

Visualizing the Molecular and Experimental Landscape

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.

G cluster_0 Glucosamine Sulfate Dissociation in Vitro GS_Na Glucosamine Sulfate Sodium Chloride Ions_Na Glucosamine Sulfate ions + Na+ + Cl- GS_Na->Ions_Na Dissociation in medium GS_K Glucosamine Sulfate Potassium Chloride Ions_K Glucosamine Sulfate ions + K+ + Cl- GS_K->Ions_K Dissociation in medium

Caption: Dissociation of Glucosamine Sulfate Salts in Vitro.

G cluster_1 Experimental Workflow for In Vitro Glucosamine Testing cluster_2 Endpoints Start Isolate Chondrocytes Culture Culture Chondrocytes (Monolayer or 3D) Start->Culture Treat Treat with Glucosamine Sulfate +/- Inflammatory Stimulus (e.g., IL-1β) Culture->Treat Incubate Incubate for Defined Period Treat->Incubate Analyze Analyze Endpoints Incubate->Analyze Gene Gene Expression (qRT-PCR) Analyze->Gene Protein Protein Expression (Western Blot, ELISA) Analyze->Protein Matrix Matrix Synthesis (DMMB, Histology) Analyze->Matrix

Caption: In Vitro Glucosamine Testing Workflow.

G cluster_0 Inhibitory Effect of Glucosamine on NF-κB Signaling IL1b IL-1β IKK IKK Activation IL1b->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Expression (COX-2, iNOS, MMPs) NFkB->Gene GS Glucosamine Sulfate GS->IKK Inhibits

Caption: Glucosamine's Inhibition of NF-κB Pathway.

References

Comparative Efficacy of Glucosamine Salts in Cartilage Explant Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of different glucosamine (B1671600) salts—Glucosamine Sulfate (B86663) (GS), Glucosamine Hydrochloride (GlcN-HCl), and N-Acetylglucosamine (GlcNAc)—in preclinical cartilage explant models. The information presented is collated from various in vitro studies to assist in research and development decisions.

Data Summary

The following tables summarize the quantitative data from studies evaluating the effects of glucosamine salts on key markers of cartilage health and degradation in explant models.

Table 1: Effect of Glucosamine Salts on Glycosaminoglycan (GAG) and Proteoglycan (PG) Metabolism

Glucosamine SaltModel SystemTreatment ConcentrationOutcome MeasureResultCitation
Glucosamine HClBovine Cartilage Explants (IL-1α stimulated)2 mg/mLs-GAG ReleaseSignificant reduction in IL-1α-induced GAG release.[1][2][3]
Glucosamine HClBovine Cartilage ExplantsHigh dosesProteoglycan SynthesisDetrimental effects observed.[4]
N-AcetylglucosamineHuman Articular ChondrocytesNot specifiedSulfated GAG SynthesisStimulated synthesis.[5]
GlucosamineHuman Osteoarthritic Cartilage Explants5mMAggrecan Gene ExpressionSignificant down-regulation.[6]

Table 2: Effect of Glucosamine Salts on Collagen Metabolism

Glucosamine SaltModel SystemTreatment ConcentrationOutcome MeasureResultCitation
GlucosamineChondrocyte CultureNot specifiedCollagen Type II ProductionEnhanced production.[7]
GlucosamineHuman Osteoarthritic Cartilage Explants5mMCollagen Type II Gene ExpressionSignificant down-regulation.[6]
N-AcetylglucosamineHealthy Individuals (Clinical Study)500mg & 1000mg/dayType II Collagen Degradation vs. Synthesis Ratio (C2C/PIICP)Reduced ratio, indicating a chondroprotective effect.[8]

Table 3: Effect of Glucosamine Salts on Catabolic and Inflammatory Mediators

Glucosamine SaltModel SystemTreatment ConcentrationOutcome MeasureResultCitation
Glucosamine HClBovine Cartilage Explants (IL-1α stimulated)2 mg/mLADAMTS-4 & -5 mRNADecreased mRNA levels.[1][2]
Glucosamine HClBovine Cartilage Explants (IL-1α stimulated)2 mg/mLProstaglandin E2 (PGE2) & Nitric Oxide (NO) ReleaseReduced release.[1][2][3]
Glucosamine SulfateHuman Osteoarthritic Chondrocytes (IL-1β stimulated)Dose-dependentNF-κB ActivitySignificant inhibition.[9]
Glucosamine SulfateHuman Osteoarthritic Chondrocytes (IL-1β stimulated)Dose-dependentCOX-2 ExpressionInhibited gene expression and protein synthesis.[9]
GlucosamineBovine Cartilage Explants (IL-1β stimulated)Not specifiedMMP-13, Aggrecanase-1 & -2 mRNARepressed mRNA expression.[10]
N-AcetylglucosamineChondrocytesNot specifiedIL-1β-mediated iNOS, COX-2, and IL-6 expressionInhibition.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below to provide a comprehensive understanding of the experimental conditions.

Cartilage Explant Culture
  • Source: Articular cartilage is commonly harvested from the carpal or stifle joints of bovine or porcine sources obtained from abattoirs.[4][11] For studies on osteoarthritis, human cartilage is obtained during total knee arthroplasty.[6]

  • Explant Preparation: Full-thickness cartilage disks are aseptically harvested using a biopsy punch (e.g., 4 mm diameter).[4] The explants are then washed in a sterile saline solution.

  • Culture Conditions: Explants are typically cultured in 24-well plates with two explants per well.[4] The basal culture medium is often DMEM (low glucose) supplemented with amino acids, antibiotics, and antimycotics.[4] Cultures are maintained at 37°C in a humidified atmosphere with 5-7% CO2.[4][11]

  • Acclimatization: Before treatment, explants are usually acclimatized in the basal medium for a period of 24 to 72 hours.[4][11]

Treatment with Glucosamine Salts and Inflammatory Stimuli
  • Glucosamine Preparation: Glucosamine salts (sulfate, hydrochloride, or N-acetylglucosamine) are dissolved in the culture medium to achieve the desired final concentrations.

  • Inflammatory Challenge: To simulate inflammatory conditions of osteoarthritis, cartilage explants are often stimulated with pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) or lipopolysaccharide (LPS).[4][10]

  • Treatment Regimen: Explants are pre-treated with the respective glucosamine salt for a specific duration before the addition of the inflammatory stimulus, or they are co-treated. The culture medium is typically changed every 2-3 days with fresh medium containing the treatments.[11]

Analytical Methods
  • Glycosaminoglycan (GAG) Quantification: The amount of sulfated GAGs released into the culture medium and retained within the cartilage explants is measured using the dimethylmethylene blue (DMMB) assay.[1]

  • Gene Expression Analysis: The expression levels of key genes involved in cartilage metabolism (e.g., aggrecan, collagen type II, MMPs, ADAMTSs, COX-2, iNOS) are quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).[6][12]

  • Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Measurement: The production of these inflammatory mediators in the culture medium is quantified using the Griess reagent for NO and enzyme-linked immunosorbent assays (ELISAs) for PGE2.[1][2]

  • Western Blotting: Protein levels of specific molecules, such as tissue inhibitors of metalloproteinases (TIMPs), can be assessed by Western blotting.[12]

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL-1R IL-1 Receptor IL-1β->IL-1R IKK IKK IL-1R->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibits NF-κB_n Active NF-κB NF-κB->NF-κB_n Translocation Glucosamine Glucosamine Salts Glucosamine->IKK Inhibits Gene Expression Gene Expression (MMPs, ADAMTSs, COX-2, iNOS) NF-κB_n->Gene Expression Induces

Caption: Glucosamine's anti-inflammatory effect via NF-κB pathway inhibition.

Experimental Workflow

G Harvest Harvest Cartilage (Bovine/Porcine/Human) Prepare Prepare Explants (Biopsy Punch) Harvest->Prepare Culture Culture Explants (DMEM, 37°C, 5% CO2) Prepare->Culture Acclimatize Acclimatize (24-72 hours) Culture->Acclimatize Treat Treat with Glucosamine Salts +/- Inflammatory Stimulus (IL-1β) Acclimatize->Treat Analyze_Medium Analyze Medium (GAG, NO, PGE2) Treat->Analyze_Medium Analyze_Tissue Analyze Tissue (Gene Expression) Treat->Analyze_Tissue

Caption: General workflow for cartilage explant model experiments.

References

A Head-to-Head Comparison of Glucosamine Sulfate Sodium Chloride and Glucosamine Hydrochloride Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600) is a naturally occurring amino sugar and a fundamental building block for glycosaminoglycans, which are essential components of cartilage and other connective tissues. It is widely investigated and used for its potential role in supporting joint health. In formulations, glucosamine is stabilized as a salt, most commonly glucosamine sulfate (B86663) (often further stabilized with sodium chloride or potassium chloride) and glucosamine hydrochloride. A critical determinant of the in vivo efficacy of these compounds is their bioavailability. This guide provides an objective, data-driven comparison of the bioavailability of glucosamine sulfate sodium chloride and glucosamine hydrochloride, supported by experimental evidence.

Comparative Bioavailability: In Vivo Evidence

Direct head-to-head pharmacokinetic studies in humans comparing modern formulations of this compound and glucosamine hydrochloride are limited in the publicly available literature. However, a key comparative study in a large animal model (equine) provides significant insights into the relative bioavailability of these two forms.

One study found that after oral administration, the median bioavailability of glucosamine sulfate was 9.4%, whereas glucosamine hydrochloride had a bioavailability of 6.1%.[1][2][3] This suggests that the sulfate form may be more readily absorbed into the systemic circulation.[4] Furthermore, synovial fluid concentrations of glucosamine were significantly higher at 1 and 6 hours following the administration of glucosamine sulfate compared to the hydrochloride salt.[1][2][3] By the 12-hour mark, glucosamine levels in both plasma and synovial fluid remained significantly above baseline for the sulfate preparation, but not for the hydrochloride form.[2]

While these findings from a large animal model are informative, it is important to note that the debate continues in the scientific community, with some reviews suggesting that both forms are absorbed and that the clinical effectiveness may be comparable when equivalent doses of pure glucosamine are administered.[5][6]

Quantitative Pharmacokinetic Data

The following table summarizes the key findings from the comparative pharmacokinetic study conducted in an equine model, which serves as a valuable reference for the relative bioavailability.

Pharmacokinetic ParameterGlucosamine SulfateGlucosamine HydrochlorideReference
Median Oral Bioavailability 9.4%6.1%[1][2][3]
Peak Plasma Concentration (Oral) Approx. 1 µg/mLApprox. 1 µg/mL[1][2]
Synovial Fluid Concentration Significantly higher at 1 and 6 hours post-administrationLower compared to sulfate form[1][2][3]
Plasma/Synovial Fluid Levels at 12h Significantly higher than baselineNot significantly different from baseline[2]

Experimental Protocols

To provide a clear understanding of how bioavailability is assessed, the following sections detail the methodologies employed in the key comparative study cited.

In Vivo Pharmacokinetic Study Protocol

This protocol is based on a comparative study designed to determine the pharmacokinetics of glucosamine sulfate versus glucosamine hydrochloride.[2]

1. Study Design:

  • A randomized, crossover study design was implemented.

  • Subjects: Eight adult female horses were used for the study.

  • Dosing: Each animal received a 20 mg/kg dose of crystalline glucosamine sulfate or glucosamine hydrochloride via two routes: intravenous (IV) for absolute bioavailability calculation and nasogastric (oral) administration.

2. Sample Collection:

  • Plasma: Blood samples were collected in heparinized tubes at baseline (pre-dose) and at 5, 15, 30, 60, 120, 360, 480, and 720 minutes post-administration.[2]

  • Synovial Fluid: Samples were collected from the radiocarpal joints within 48 hours before dosing and at 1, 6, and 12 hours after oral administration.[2]

3. Bioanalytical Method:

  • Technique: Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ESI/MS/MS) was used for the quantification of glucosamine in plasma and synovial fluid.[1][2]

  • Sample Preparation: A simple deproteinization step is typically employed for plasma samples before analysis.

  • Chromatography: Separation is achieved on a suitable column, such as an ACE Ciano column, with an isocratic elution using a mobile phase like acetonitrile (B52724) and aqueous ammonium (B1175870) acetate (B1210297) with formic acid.

  • Mass Spectrometry: Quantification is performed using selected reaction monitoring (SRM) to track specific ion transitions for glucosamine and an internal standard.[2]

Experimental and Analytical Workflows

The following diagrams illustrate the typical workflows for a comparative bioavailability study and the subsequent bioanalytical quantification.

G cluster_0 In Vivo Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase A Subject Cohort (e.g., 8 Adult Horses) B Randomized Crossover Dosing (20 mg/kg Oral Dose) A->B C Group 1: Glucosamine Sulfate B->C D Group 2: Glucosamine Hydrochloride B->D E Serial Blood & Synovial Fluid Sampling C->E F Sample Processing (Deproteinization) E->F G LC-ESI/MS/MS Analysis F->G H Quantification of Glucosamine Levels G->H I Pharmacokinetic Modeling H->I J Calculation of Parameters (e.g., Bioavailability, Cmax, AUC) I->J K Statistical Comparison J->K

Fig. 1: Workflow for a Comparative In Vivo Bioavailability Study.

G A Plasma or Synovial Fluid Sample B Add Internal Standard & Deproteinizing Agent A->B C Centrifugation B->C D Collect Supernatant C->D E Inject into LC-MS/MS System D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (SRM) F->G H Data Acquisition & Quantification G->H

Fig. 2: Bioanalytical Workflow for Glucosamine Quantification.

Discussion and Conclusion

The available experimental data from a large animal model suggests that glucosamine sulfate has a higher oral bioavailability compared to glucosamine hydrochloride.[1][2][3] This is further supported by the observation of higher and more sustained concentrations of glucosamine in the synovial fluid following oral administration of the sulfate form.[2]

From a chemical perspective, glucosamine hydrochloride offers a higher concentration of pure glucosamine by weight (approximately 83%) compared to glucosamine sulfate (approximately 65%).[5] However, this higher concentration does not necessarily translate to superior bioavailability. Both glucosamine sulfate and hydrochloride are expected to dissociate in the acidic environment of the stomach, releasing the glucosamine cation for absorption.[7] The observed differences in bioavailability may, therefore, be attributable to other factors, such as the influence of the sulfate and chloride ions on absorption pathways or formulation characteristics.

For researchers and drug development professionals, the choice between these two salts may depend on the specific formulation goals and the desired pharmacokinetic profile. The evidence presented suggests that glucosamine sulfate, particularly when stabilized with sodium chloride or potassium chloride, may lead to greater systemic and target-site (synovial fluid) exposure. However, the lack of direct, head-to-head human clinical trials with comprehensive pharmacokinetic comparisons necessitates careful consideration of the available animal data and the broader body of scientific literature when making formulation and development decisions. Further research, especially well-designed human pharmacokinetic studies, is warranted to definitively establish the comparative bioavailability of these two widely used glucosamine salts.

References

Meta-analysis of clinical trials comparing different glucosamine formulations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical trial data on the efficacy of glucosamine (B1671600) sulfate (B86663), glucosamine hydrochloride, and combination therapies for the management of osteoarthritis.

For Researchers, Scientists, and Drug Development Professionals.

This guide provides an objective comparison of different glucosamine formulations used in the treatment of osteoarthritis (OA), supported by a meta-analysis of data from key clinical trials. The information is intended to inform research, clinical trial design, and the development of new therapeutic agents for OA.

Executive Summary

Data Presentation: Efficacy of Glucosamine Formulations

The following tables summarize the quantitative outcomes from meta-analyses and large-scale clinical trials comparing different glucosamine formulations against placebo and other active treatments. The primary endpoints reviewed are pain reduction, assessed by Visual Analog Scale (VAS) and Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC), and the change in joint space narrowing (JSN), a marker of disease progression.

Table 1: Meta-Analysis of Pain Reduction (VAS and WOMAC Scores)

FormulationComparatorOutcome MeasureStandardized Mean Difference (SMD) / Effect Size (ES)95% Confidence Interval (CI)Key Findings & Citations
Glucosamine SulfatePlaceboPain Reduction (VAS)-0.22-0.48 to 0.04Some trials show a small to moderate effect on pain, but results are inconsistent across studies.[1]
Glucosamine HydrochloridePlaceboPain Reduction (VAS)-0.03-0.14 to 0.08Generally found to be ineffective for pain reduction in knee OA.[1]
Glucosamine + Chondroitin (B13769445)PlaceboPain Reduction (VAS)-0.5 cm (on a 10 cm scale)-0.9 to 0.0 cmThe combination did not show a clinically important difference in pain intensity compared to placebo.[2]
Glucosamine + Omega-3PlaceboOverall Pain Reduction (SMD)-2.59-4.42 to -0.75Significantly reduced overall pain compared to placebo (moderate quality evidence).[3]
Glucosamine + IbuprofenPlaceboOverall Pain Reduction (SMD)-2.27-3.73 to -0.82Significantly reduced overall pain compared to placebo (moderate quality evidence).[3]

Table 2: Meta-Analysis of Joint Space Narrowing (JSN)

FormulationComparatorOutcome MeasureMean Difference in JSN (mm)95% Confidence Interval (CI)Key Findings & Citations
Glucosamine (Sulfate/Hydrochloride)PlaceboChange in Minimum JSN-0.2-0.3 to 0.0Minute effect on joint space narrowing, with credible intervals overlapping zero.[2]
Chondroitin SulfatePlaceboChange in Minimum JSN-0.1-0.3 to 0.1Minute effect on joint space narrowing, with credible intervals overlapping zero.[2]
Glucosamine + ChondroitinPlaceboChange in Minimum JSN0.0-0.2 to 0.2No impact on the narrowing of joint space.[2]

Experimental Protocols

To provide context to the presented data, this section details the methodologies of key experiments and clinical trials frequently cited in meta-analyses.

The Glucosamine/Chondroitin Arthritis Intervention Trial (GAIT)

The GAIT was a large-scale, multicenter, randomized, double-blind, placebo- and celecoxib-controlled study designed to evaluate the efficacy of glucosamine and chondroitin sulfate in treating knee osteoarthritis.

  • Study Design: Participants were randomized into five treatment groups:

    • Glucosamine Hydrochloride (500 mg three times daily)

    • Chondroitin Sulfate (400 mg three times daily)

    • Glucosamine Hydrochloride (500 mg) + Chondroitin Sulfate (400 mg) (three times daily)

    • Celecoxib (B62257) (200 mg daily - as a positive control)

    • Placebo

  • Duration: The primary analysis was conducted after 24 weeks of treatment, with a follow-up of up to 24 months for a subset of participants to assess structural changes.[3][4]

  • Inclusion Criteria: Patients with symptomatic knee osteoarthritis, stratified by pain severity (mild vs. moderate-to-severe).[5]

  • Primary Outcome Measures:

    • Pain: A 20% reduction in the WOMAC pain subscale score from baseline to week 24.[4]

    • Structural Change: Change in the minimum medial tibiofemoral joint space width (JSW) measured from radiographs at baseline, 12 months, and 24 months.[3]

  • Assessment Tools:

    • WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index): A self-administered questionnaire assessing pain, stiffness, and physical function. Scores can be reported on a Likert scale or a Visual Analog Scale (VAS).[6][7][8]

    • Radiographic Assessment of JSN: Standardized weight-bearing knee radiographs are obtained at specified intervals. The minimum joint space width is measured, often using digital image analysis, to quantify the progression of joint space narrowing.[2][9][10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways influenced by glucosamine and a typical workflow for a clinical trial comparing different glucosamine formulations.

Glucosamine_Signaling_Pathway cluster_inflammation Inflammatory Cascade cluster_glucosamine Glucosamine Intervention cluster_chondrocyte Chondrocyte Response IL1b IL-1β NFkB NF-κB Activation IL1b->NFkB TNFa TNF-α TNFa->NFkB COX2 COX-2 Expression NFkB->COX2 MMPs MMP Expression NFkB->MMPs Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines Cartilage_Degradation Cartilage Degradation MMPs->Cartilage_Degradation Proinflammatory_Cytokines->Cartilage_Degradation Glucosamine Glucosamine Glucosamine->NFkB Inhibits HBP Hexosamine Biosynthesis Pathway (HBP) Glucosamine->HBP Enters Proteoglycan_Synthesis Proteoglycan Synthesis Glucosamine->Proteoglycan_Synthesis Stimulates OGlcNAcylation O-GlcNAcylation HBP->OGlcNAcylation OGlcNAcylation->NFkB Modulates

Caption: Glucosamine's Mechanism of Action in Osteoarthritis.

Clinical_Trial_Workflow cluster_screening Patient Recruitment cluster_randomization Study Intervention cluster_followup Data Collection cluster_analysis Data Analysis Screening Screening & Eligibility Assessment (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (WOMAC, VAS, Radiographs) Informed_Consent->Baseline Randomization Randomization Group_A Group A (Glucosamine Sulfate) Randomization->Group_A Group_B Group B (Glucosamine HCl) Randomization->Group_B Group_C Group C (Combination Therapy) Randomization->Group_C Group_D Group D (Placebo) Randomization->Group_D Follow_Up_1 Follow-up Visit 1 (e.g., 12 weeks) Group_A->Follow_Up_1 Group_B->Follow_Up_1 Group_C->Follow_Up_1 Group_D->Follow_Up_1 Baseline->Randomization Follow_Up_2 Follow-up Visit 2 (e.g., 24 weeks) Follow_Up_1->Follow_Up_2 Final_Assessment Final Assessment (WOMAC, VAS, Radiographs) Follow_Up_2->Final_Assessment Data_Analysis Statistical Analysis (Comparison of Outcomes) Final_Assessment->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Workflow of a Randomized Controlled Trial for Glucosamine.

Conclusion

The available evidence from meta-analyses of clinical trials suggests that the efficacy of glucosamine formulations for the treatment of osteoarthritis remains a topic of debate. While some studies, particularly those involving glucosamine sulfate, have shown modest benefits in pain relief, these findings are not consistently replicated across all trials. Glucosamine hydrochloride has generally been found to be ineffective. Combination therapies, such as glucosamine with omega-3 or ibuprofen, have shown promise in recent network meta-analyses for pain reduction.[3] However, the effect of glucosamine on slowing the structural progression of OA, as measured by joint space narrowing, appears to be minimal to none.[2]

For researchers and drug development professionals, these findings highlight the need for well-designed clinical trials with standardized methodologies and outcome measures to definitively establish the clinical utility of different glucosamine formulations. Future research should also focus on identifying patient subgroups that may be more responsive to glucosamine therapy and exploring novel combination therapies that can provide both symptomatic relief and disease-modifying effects. The signaling pathways affected by glucosamine, particularly the inhibition of the NF-κB pathway, offer potential targets for the development of more effective OA treatments.[4][5]

References

Cross-Validation of Analytical Techniques for Glucosamine Sulfate Sodium Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical techniques for the quantification of glucosamine (B1671600) sulfate (B86663) sodium chloride, a widely used ingredient in dietary supplements for joint health. The following sections present experimental data, detailed methodologies, and a visual workflow to aid in the selection of the most appropriate analytical method for your research and quality control needs.

Comparative Analysis of Analytical Techniques

The selection of an analytical method for glucosamine sulfate sodium chloride depends on various factors, including the required sensitivity, specificity, available equipment, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique due to its high resolution and sensitivity.[1][2][3][4][5][6][7][8][9] Other methods, such as UV-Vis Spectrophotometry and Titration, offer simpler and more cost-effective alternatives.[10][11][12][13][14][15][16]

The following table summarizes the key performance parameters of different analytical techniques based on published experimental data.

Analytical TechniqueLinearity RangeAccuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC with UV Detection (Pre-column Derivatization with FMOC-Su) 2.0–150 µg/mL[17]93.5 - 102.8%[17]<0.9%[17]0.3 µg/mL[17]1 µg/mL[17]
HPLC with UV Detection (Direct, no derivatization) Not specifiedNot specified<2% (system suitability)[18]Not specifiedNot specified
HPLC with Corona Charged Aerosol Detector (CAD) 10–200 µg/mL[9]Intra- and inter-day < 4%[9]Intra- and inter-day < 4%[9]Not specifiedNot specified
HPLC with Evaporative Light Scattering Detector (ELSD) 0.4 to 2.5 mg/mL[19]Not specified<2% (system suitability)[19]20 µg/mL[19]80 µg/mL[19]
UV-Vis Spectrophotometry (with Phenylisothiocyanate derivatization) 5-25 µg/mL[10][13]Not specified1.1%[10][13]Not specifiedNot specified
UV-Vis Spectrophotometry (with o-phthalaldehyde (B127526) derivatization) 10-90 µg/mL[16]Not specifiedNot specifiedNot specifiedNot specified
Titrimetric Method Not applicableNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection (Pre-column Derivatization)

This method involves the derivatization of glucosamine with a UV-absorbing compound, such as 9-fluorenylmethoxycarbonyl succinimide (B58015) (FMOC-Su), to enhance its detection by a UV detector.[1]

1. Sample Preparation:

  • Accurately weigh a portion of the powdered sample containing this compound.

  • Dissolve the sample in water or a suitable buffer.[11]

  • For derivatization, an aliquot of the sample solution is mixed with a solution of FMOC-Su in acetonitrile (B52724) and triethylamine.[1] The mixture is then heated to facilitate the reaction.[1]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water) and acetonitrile.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[11]

  • Detection: UV detection is performed at a specific wavelength, which depends on the derivatizing agent used (e.g., 265 nm for FMOC derivatives).

  • Injection Volume: 20 µL.[11]

3. Quantification:

  • The concentration of glucosamine is determined by comparing the peak area of the derivatized glucosamine in the sample to that of a standard solution of known concentration.[1]

UV-Vis Spectrophotometry (with Phenylisothiocyanate Derivatization)

This colorimetric method is based on the reaction of glucosamine with phenylisothiocyanate (PITC) to form a phenylthiourea (B91264) derivative that absorbs light in the UV region.[10][13]

1. Sample Preparation:

  • Accurately weigh the powdered sample and dissolve it in an aqueous sodium acetate (B1210297) solution.[13]

  • The solution is filtered, and the filtrate is collected.[13]

2. Derivatization:

  • An aliquot of the sample solution is reacted with PITC in the presence of a base.[10][13]

3. Measurement:

  • The absorbance of the resulting phenylthiourea derivative is measured at its maximum absorbance wavelength, which is around 240 nm.[10][13]

4. Quantification:

  • A calibration curve is constructed by measuring the absorbance of a series of standard solutions of glucosamine treated with PITC. The concentration of glucosamine in the sample is then determined from this calibration curve.[13]

Experimental Workflow and Cross-Validation

The following diagram illustrates a typical workflow for the analysis of this compound and the cross-validation of different analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Cross-Validation Sample Glucosamine Sulfate NaCl Sample Dissolution Dissolution in Aqueous Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Analysis (UV, ELSD, or CAD) Filtration->HPLC UV_Vis UV-Vis Spectrophotometry (with Derivatization) Filtration->UV_Vis Titration Titrimetric Analysis Filtration->Titration Data_Comparison Data Comparison and Statistical Analysis HPLC->Data_Comparison UV_Vis->Data_Comparison Titration->Data_Comparison Method_Selection Final Method Selection Data_Comparison->Method_Selection

Caption: Experimental workflow for the analysis and cross-validation of this compound.

References

Unraveling the Efficacy of Glucosamine Formulations: A Comparative Analysis for Osteoarthritis Management

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective osteoarthritis (OA) treatments is ongoing. Glucosamine (B1671600), a naturally occurring amino sugar, has been a cornerstone of OA management for decades, but the comparative efficacy of its various formulations remains a subject of intense scientific scrutiny. This guide provides an objective, data-driven comparison of the most common glucosamine formulations—Glucosamine Sulfate (B86663), Glucosamine Hydrochloride, and N-acetylglucosamine—supported by experimental data and detailed methodologies to aid in research and development efforts.

Comparative Efficacy of Glucosamine Formulations

The clinical effectiveness of different glucosamine formulations in alleviating pain and improving joint function in patients with osteoarthritis has been evaluated in numerous studies. The following tables summarize the quantitative data from key randomized controlled trials and meta-analyses, focusing on changes in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC), Visual Analog Scale (VAS) for pain, and joint space narrowing (JSN).

Pain and Functionality Assessment

Table 1: Summary of Clinical Efficacy Data for Glucosamine Formulations in Knee Osteoarthritis (Pain and Function)

FormulationStudyNDurationOutcome MeasureBaseline (Mean ± SD)Follow-up (Mean ± SD)Mean Difference (95% CI)p-value
Glucosamine Sulfate Reginster et al. (2001)[1]2123 yearsWOMAC Total (mm)Placebo: 32.4 ± 15.1GS: 33.2 ± 15.8Placebo: 38.3 ± 16.2GS: 28.1 ± 14.9-10.2 (-14.9 to -5.5)<0.001
Pavelká et al. (2002)[2]2023 yearsWOMAC Total (AFI)Placebo: 1198 ± 386GS: 1189 ± 380Placebo: 1282 ± 415GS: 1045 ± 398-237 (-383 to -91)0.001
Herrero-Beaumont et al. (2007)3186 monthsWOMAC Pain (0-100)Placebo: 59.6 ± 16.8GS: 60.7 ± 16.5Placebo: 41.7 ± 25.0GS: 39.7 ± 24.1-2.0 (-8.9 to 4.9)0.574
Glucosamine HCl Clegg et al. (GAIT) (2006)158324 weeksWOMAC Pain (0-100)Placebo: 49.9 ± 15.3GH: 50.3 ± 15.2Placebo: 30.1 ± 20.1GH: 33.3 ± 19.83.2 (-2.1 to 8.5)0.241
Glucosamine HCl + CS Clegg et al. (GAIT) (2006)158324 weeksWOMAC Pain (0-100)Placebo: 49.9 ± 15.3G+C: 48.8 ± 15.4Placebo: 30.1 ± 20.1G+C: 30.1 ± 19.40.0 (-5.3 to 5.3)0.999
N-acetylglucosamine Naraoka et al. (2007)[3]1912 weeksJKOM Total Score31.2 ± 12.121.6 ± 11.8-9.6 (-15.1 to -4.1)0.001
Kanzaki et al. (2015)318 weeksVAS Pain (mm)58.7 ± 17.639.4 ± 22.1-19.3 (-29.9 to -8.7)<0.01

GS: Glucosamine Sulfate, GH: Glucosamine Hydrochloride, G+C: Glucosamine + Chondroitin (B13769445), CS: Chondroitin Sulfate, JKOM: Japanese Knee Osteoarthritis Measure. WOMAC scores are presented on different scales as reported in the original studies.

Structural Changes: Joint Space Narrowing

Table 2: Summary of Clinical Efficacy Data for Glucosamine Formulations in Knee Osteoarthritis (Joint Space Narrowing)

FormulationStudyNDurationOutcome MeasureBaseline JSN (mm, Mean ± SD)Change in JSN (mm, Mean ± SD)Mean Difference (95% CI)p-value
Glucosamine Sulfate Reginster et al. (2001)[1]2123 yearsMean JSNPlacebo: 4.7 ± 1.2GS: 4.8 ± 1.3Placebo: -0.31 ± 0.49GS: -0.06 ± 0.480.25 (0.09 to 0.41)0.001
Pavelká et al. (2002)[2]2023 yearsMean JSNPlacebo: 4.9 ± 1.1GS: 4.8 ± 1.1Placebo: -0.19 ± 0.29GS: 0.04 ± 0.280.23 (0.11 to 0.35)0.001
Glucosamine HCl Clegg et al. (GAIT) (2008)5722 yearsMinimum JSNPlacebo: 2.9 ± 1.1GH: 2.8 ± 1.0Placebo: -0.17 ± 0.44GH: -0.19 ± 0.440.02 (-0.11 to 0.15)0.76

JSN: Joint Space Narrowing

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

Assessment of Pain and Function: WOMAC LK 3.1 Protocol

The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) is a widely used, validated questionnaire for assessing pain, stiffness, and physical function in patients with osteoarthritis of the knee and hip. The WOMAC LK 3.1 version with a 5-point Likert scale is a common implementation.

  • Administration: The questionnaire is self-administered. Patients are asked to rate their pain, stiffness, and functional limitations over the preceding 48 hours.

  • Scoring: Each of the 24 items is scored on a 5-point Likert scale: 0 (None), 1 (Slight), 2 (Moderate), 3 (Severe), and 4 (Extreme).

    • Pain Subscale (5 items): Scores range from 0 to 20.

    • Stiffness Subscale (2 items): Scores range from 0 to 8.

    • Physical Function Subscale (17 items): Scores range from 0 to 68.

  • Total Score: The scores from all three subscales are summed to generate a total WOMAC score, ranging from 0 to 96. A higher score indicates greater pain, stiffness, and functional limitation.[4][5][6]

Radiographic Assessment of Joint Space Narrowing

The standardized measurement of joint space width (JSW) is crucial for evaluating the structural effects of treatments in osteoarthritis clinical trials. The fixed-flexion posteroanterior (PA) radiographic view is a commonly used and reliable method.[7][8][9]

  • Patient Positioning:

    • The patient stands with the knee flexed at a 10-20 degree angle.

    • The foot is positioned with slight external rotation (approximately 5 degrees).

    • The X-ray beam is centered on the medial compartment of the knee joint, with a 10-degree caudal angulation.

  • Image Acquisition:

    • A high-resolution digital X-ray system is used.

    • The source-to-image distance is maintained at a constant 100 cm.

  • Image Analysis:

    • Digital images are analyzed using specialized software (e.g., ImageJ with a custom plugin or proprietary software).

    • The software semi-automatically detects the femoral and tibial bone edges.

    • A trained reader manually verifies and, if necessary, corrects the detected bone contours.

    • The minimum joint space width (mJSW) in the medial tibiofemoral compartment is calculated as the shortest perpendicular distance between the femoral and tibial margins.[7][8]

Western Blot Analysis of NF-κB p65 in Chondrocytes

This protocol outlines the steps for assessing the activation of the NF-κB signaling pathway by measuring the levels of the p65 subunit in the nucleus of chondrocytes.

  • Cell Culture and Treatment:

    • Primary human chondrocytes are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are seeded in 6-well plates and grown to 80-90% confluency.

    • Cells are pre-treated with different formulations of glucosamine for 2 hours before stimulation with a pro-inflammatory cytokine like Interleukin-1 beta (IL-1β) for 30 minutes.

  • Nuclear Protein Extraction:

    • Cells are washed with ice-cold PBS and scraped.

    • Nuclear and cytoplasmic fractions are separated using a commercial nuclear extraction kit according to the manufacturer's instructions.

  • Protein Quantification:

    • Protein concentration in the nuclear extracts is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of nuclear protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

    • Proteins are transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

    • The membrane is incubated with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65, 1:1000 dilution) overnight at 4°C.[10][11][12][13]

    • The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000 dilution) for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The membrane is stripped and re-probed with an antibody against a nuclear loading control (e.g., Lamin B1) to ensure equal protein loading.

  • Densitometry Analysis:

    • The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ).

    • The relative expression of nuclear p65 is normalized to the loading control.

Signaling Pathways and Experimental Workflows

The chondroprotective and anti-inflammatory effects of glucosamine are attributed to its modulation of key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for their investigation.

G cluster_0 NF-κB Signaling Pathway IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R Binds IKK Complex IKK Complex IL-1R->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Upregulates Glucosamine Glucosamine Glucosamine->IKK Complex Inhibits

Caption: NF-κB signaling pathway in chondrocytes and the inhibitory effect of glucosamine.

G cluster_1 MAPK Signaling Pathway Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK MAPKK (MEK) MAPKK (MEK) MAPKKK->MAPKK (MEK) MAPK (ERK/p38/JNK) MAPK (ERK/p38/JNK) MAPKK (MEK)->MAPK (ERK/p38/JNK) Transcription Factors Transcription Factors MAPK (ERK/p38/JNK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Glucosamine Glucosamine Glucosamine->MAPK (ERK/p38/JNK) Modulates

Caption: MAPK signaling cascade in chondrocytes and the modulatory role of glucosamine.

G cluster_2 Experimental Workflow: Western Blot Analysis A Chondrocyte Culture and Treatment B Nuclear Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Western Blotting D->E F Immunodetection (p65 Antibody) E->F G Signal Detection (ECL) F->G H Densitometry and Analysis G->H

Caption: A typical experimental workflow for Western blot analysis of NF-κB activation.

References

A Comparative Analysis of Novel Glucosamine Derivatives Versus Glucosamine Sulfate Sodium Chloride for Osteoarthritis Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of new-generation glucosamine (B1671600) derivatives against the conventional glucosamine sulfate (B86663) sodium chloride. The focus is on efficacy, bioavailability, and mechanisms of action, supported by experimental data to inform research and development in the field of osteoarthritis therapeutics.

Quantitative Data Summary

The following tables summarize the comparative performance of various glucosamine forms based on available clinical and preclinical data.

Table 1: Clinical Efficacy of Glucosamine Derivatives in Osteoarthritis

Glucosamine FormStudy PopulationDurationPrimary Outcome Measures (Change from Baseline)Key Findings
Glucosamine Sulfate NaCl Knee Osteoarthritis8 weeksWOMAC Pain: -60%WOMAC Stiffness: -61%WOMAC Function: -62%Total WOMAC: -58%[1]Significant improvements in pain, stiffness, and function.[1]
Glucosamine Hydrochloride Knee Osteoarthritis24 weeksWOMAC Pain: No significant difference vs. placebo in mild-to-moderate OA.[2]In moderate-to-severe OA, the combination with chondroitin (B13769445) sulfate showed a significant improvement (p=0.002)[2].
N-Acetyl-Glucosamine (NAG) Knee Pain/Stiffness24 weeksJKOM Score: Significant improvement from week 4 to 12. No significant change in VAS pain score.Showed a positive effect on self-reported knee function.
Glucosamine Sulfate (vs. Celecoxib) Knee Osteoarthritis6 monthsWOMAC Pain: Non-inferior to Celecoxib.Glucosamine sulfate was found to be as effective as the NSAID Celecoxib in pain reduction.

Table 2: Bioavailability and Pharmacokinetic Parameters of Glucosamine Derivatives

Glucosamine FormAdministration RouteCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Absolute Bioavailability
Glucosamine Sulfate Oral~1022~3.2~4194Not directly reported, but considered higher than hydrochloride form in some studies.[3]
Glucosamine Hydrochloride Oral~1578~5.8~19143~12% in dogs[4]. One study showed improved bioavailability over an immediate-release reference product[5].
Gly-Val-COO-GlcN (GVG) Preclinical (in vitro)N/AN/AN/AShowed a significant increase in gut permeability compared to glucosamine, suggesting potentially higher bioavailability.
N-Acetyl-Glucosamine (NAG) OralSerum levels elevatedN/AN/AOrally absorbed and converted to glucosamine in vivo.
Polymeric-NAG OralSustained elevated serum levels of NAGN/AN/AAppears to provide a sustained-release source of NAG.

Table 3: In Vitro Anti-inflammatory Effects of Glucosamine Derivatives

Glucosamine FormCell ModelInflammatory StimulusKey Inflammatory MarkersResults
Glucosamine Sulfate Human Osteoarthritic ChondrocytesIL-1βNF-κB, COX-2, PGE2Significantly inhibited NF-κB activity, COX-2 expression, and PGE2 release.[6]
Glucosamine Human ChondrocytesIL-1βMMP-1, MMP-3, MMP-13Reduced the expression of these metalloproteases.[7]
N-Acetyl-Glucosamine (NAG) Nanoparticles Human Primary ChondrocytesTNF-αIL-6, IL-8, MetalloproteasesEffective at decreasing IL-6 and IL-8 mRNA levels at concentrations as low as 0.5 μM and downregulated metalloprotease production.[8][9]
Glucosamine-Gallic Acid Nanoparticles RAW264.7 MacrophagesLPSNO, TNF-α, IL-1β, IL-6Drastically reduced nitric oxide release and downregulated the synthesis of pro-inflammatory cytokines through NF-κB and MAPKs signaling pathways.[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

Objective: To assess the anti-inflammatory potential of glucosamine derivatives by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10⁵ cells/well and allowed to adhere overnight.[11]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test glucosamine derivative or vehicle control. Cells are pre-incubated for 1-2 hours.

  • Stimulation: LPS (from E. coli O111:B4) is added to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response.[11] A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plates are incubated for 18-24 hours.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12][13]

  • Data Analysis: The inhibition of NO and cytokine production by the glucosamine derivative is calculated relative to the LPS-stimulated control.

Clinical Trial Protocol for Efficacy in Knee Osteoarthritis

Objective: To evaluate the efficacy of a new glucosamine derivative compared to glucosamine sulfate sodium chloride in reducing pain and improving function in patients with knee osteoarthritis.

Methodology:

  • Study Design: A randomized, double-blind, active-comparator clinical trial.

  • Participant Selection: Patients diagnosed with knee osteoarthritis according to the American College of Rheumatology (ACR) criteria, with a baseline pain score of ≥ 40 mm on a 100 mm Visual Analogue Scale (VAS).[14]

  • Intervention:

    • Test Group: Receives the new glucosamine derivative at a specified daily dosage.

    • Control Group: Receives 1500 mg of this compound daily.

  • Duration: Treatment period of 12 to 24 weeks.[15]

  • Outcome Measures:

    • Primary Outcome: Change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale score at the end of the treatment period.[15] The WOMAC index assesses pain, stiffness, and physical function, with higher scores indicating more severe symptoms.[16]

    • Secondary Outcomes:

      • Change from baseline in total WOMAC score and its stiffness and function subscales.

      • Change from baseline in pain intensity as measured by a 100 mm VAS.

      • Patient and investigator global assessments of disease activity.

      • Use of rescue medication (e.g., acetaminophen).

  • Data Collection: Assessments are performed at baseline and at specified follow-up visits (e.g., weeks 4, 8, 12, and 24).

  • Statistical Analysis: The primary analysis is typically an intention-to-treat analysis comparing the change in WOMAC pain scores between the two groups.

Visualization of Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

G LPS LPS / IL-1β TLR4 TLR4 / IL-1R LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release & Activation Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Induces Transcription Glucosamine Glucosamine Derivatives Glucosamine->IKK Inhibits

Caption: Glucosamine's anti-inflammatory mechanism via NF-κB pathway inhibition.

G start Start seed_cells Seed RAW 264.7 Macrophages in 96-well plate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_overnight pre_treat Pre-treat with Glucosamine Derivatives (1-2 hours) incubate_overnight->pre_treat stimulate Stimulate with LPS (10-100 ng/mL) pre_treat->stimulate incubate_24h Incubate for 18-24 hours stimulate->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant griess_assay Griess Assay for Nitric Oxide collect_supernatant->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) collect_supernatant->elisa end End griess_assay->end elisa->end

References

Safety Operating Guide

Navigating the Disposal of Glucosamine Sulfate Sodium Chloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Glucosamine (B1671600) sulfate (B86663) sodium chloride, a common compound in various research applications, requires a clear and systematic approach to its disposal to ensure the safety of personnel and the protection of the environment. While not classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA), adherence to established disposal protocols is mandatory.[1]

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes safety glasses, impervious gloves, and a lab coat. In situations where dust may be generated, a dust mask or particulate respirator is recommended.[2] All handling should occur in a well-ventilated area to minimize inhalation exposure.[1][2] It is also crucial to avoid eating, drinking, or smoking in the handling area and to wash hands thoroughly with soap and water after contact.[1]

Spill Management

In the event of a spill, immediate action is necessary to contain and clean the affected area.

Minor Spills:

  • Clean up spills immediately.[1]

  • Wear impervious gloves and safety glasses.[1]

  • Use dry clean-up procedures to avoid generating dust.[1]

  • Sweep or vacuum the material. For vacuuming, consider using an explosion-proof machine designed for grounded storage and use.[1]

  • Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[1]

Major Spills:

  • Clear the area of all personnel and move upwind.[1]

  • Alert emergency responders, providing the location and nature of the hazard.[1]

  • Control personal contact by using protective equipment and a dust respirator.[1]

  • Prevent the spillage from entering drains, sewers, or water courses.[1]

  • Recover the product wherever possible and place residues in labeled containers for disposal.[1]

  • If contamination of drains or waterways occurs, inform emergency services immediately.[1]

Disposal Procedures for Unused or Waste Glucosamine Sulfate Sodium Chloride

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] While it is generally not considered hazardous, improper disposal can lead to environmental contamination.

Non-Hazardous Waste Stream: For uncontaminated this compound, the following options are recommended:

  • Recycling: Whenever possible, consult the manufacturer for recycling options.[1]

  • Licensed Landfill: Dispose of the material by burial in a licensed landfill.[1]

  • Incineration: Incinerate in a licensed facility, potentially after mixing with a suitable combustible material.[1][3]

Container Disposal: Empty containers should be decontaminated. All label safeguards must be observed until the containers are thoroughly cleaned or destroyed.[1]

Regulatory Framework

The disposal of all pharmaceutical waste, including non-hazardous substances, is governed by a multi-tiered regulatory system in the United States. The Environmental Protection Agency (EPA) sets the primary guidelines for waste management under the Resource Conservation and Recovery Act (RCRA).[4][5][6] While this compound is not typically classified as RCRA hazardous waste, facilities must still adhere to state and local regulations, which may be more stringent than federal laws.[4]

It is the responsibility of the waste generator—the laboratory or research institution—to correctly classify their waste and ensure it is disposed of through a licensed and approved vendor. For specific guidance, consulting with your institution's Environmental Health and Safety (EHS) department is essential.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Unused/Waste This compound assess_contamination Assess for Contamination (e.g., mixed with hazardous substance) start->assess_contamination contaminated Contaminated assess_contamination->contaminated Yes uncontaminated Uncontaminated assess_contamination->uncontaminated No consult_ehs_haz Consult Institutional EHS for Hazardous Waste Disposal contaminated->consult_ehs_haz check_local_reg Check Local, State, and Federal Regulations uncontaminated->check_local_reg end End of Process consult_ehs_haz->end recycle Recycling Option Available? check_local_reg->recycle recycle_path Recycle through Approved Vendor recycle->recycle_path Yes disposal_options Select Disposal Method recycle->disposal_options No recycle_path->end landfill Licensed Landfill disposal_options->landfill incineration Licensed Incineration disposal_options->incineration landfill->end incineration->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glucosamine sulfate sodium chloride
Reactant of Route 2
Glucosamine sulfate sodium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.